molecular formula C16H23NO5 B1530967 Boc-N-Me-Ser(Bzl)-OH CAS No. 64263-84-9

Boc-N-Me-Ser(Bzl)-OH

Cat. No.: B1530967
CAS No.: 64263-84-9
M. Wt: 309.36 g/mol
InChI Key: GEKRSZPFMBQNCM-ZDUSSCGKSA-N
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Description

Boc-N-Me-Ser(Bzl)-OH is a useful research compound. Its molecular formula is C16H23NO5 and its molecular weight is 309.36 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-3-phenylmethoxypropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO5/c1-16(2,3)22-15(20)17(4)13(14(18)19)11-21-10-12-8-6-5-7-9-12/h5-9,13H,10-11H2,1-4H3,(H,18,19)/t13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEKRSZPFMBQNCM-ZDUSSCGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)C(COCC1=CC=CC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N(C)[C@@H](COCC1=CC=CC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20673997
Record name O-Benzyl-N-(tert-butoxycarbonyl)-N-methyl-L-serine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20673997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64263-84-9
Record name O-Benzyl-N-(tert-butoxycarbonyl)-N-methyl-L-serine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20673997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Introduction: The Strategic Value of N-Methylation in Peptide Science

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Chemical Properties and Applications of Boc-N-Me-Ser(Bzl)-OH

In the landscape of peptide chemistry and drug development, subtle modifications to amino acid structures can profoundly impact the resulting peptide's therapeutic potential. N-methylation, the substitution of the amide proton with a methyl group, is a minimalist modification that yields significant pharmacokinetic advantages.[1] Incorporating N-methylated amino acids into a peptide backbone can enhance proteolytic stability, increase cell permeability and bioavailability, and modulate the peptide's conformation.[2][3][4] These attributes are highly desirable in the design of peptide-based therapeutics, transforming transient biological messengers into robust drug candidates.

This guide provides a comprehensive technical overview of This compound , a key building block for introducing N-methylated serine residues into peptides. As a Senior Application Scientist, this document will synthesize fundamental chemical data with practical, field-proven insights into its application, focusing on the causality behind experimental choices to ensure both scientific integrity and successful synthetic outcomes.

Core Identity and Physicochemical Properties

This compound, systematically named O-benzyl-N-(tert-butoxycarbonyl)-N-methyl-L-serine, is a derivative of the amino acid L-serine, strategically modified with three critical chemical moieties for controlled use in synthesis.[5] Its identity is unequivocally established by its CAS number and core chemical formula.

PropertyValueSource(s)
CAS Number 64263-84-9[6][7]
Molecular Formula C₁₆H₂₃NO₅[6][7]
Molecular Weight 309.36 g/mol [8]
Appearance Off-white to light yellow solid[8]
Boiling Point 435.6±45.0 °C (Predicted)[8][9]
Density 1.161±0.06 g/cm3 (Predicted)[8][9]
Storage 2-8°C[8]

These fundamental properties are essential for handling, storage, and accurately calculating reagent stoichiometry in synthetic protocols.

The Tripartite Protective Group Strategy: A Structural and Functional Analysis

The utility of this compound in complex multi-step syntheses is entirely dependent on its three key functional modifications: the N-methyl group, the N-terminal Boc protector, and the side-chain Bzl protector. Each serves a distinct and critical purpose.

Caption: Molecular structure highlighting the key functional groups.

  • N-Methyl (N-Me) Group : This is the core functional modification for therapeutic enhancement. By replacing the amide hydrogen, the N-methyl group sterically hinders the approach of proteolytic enzymes, significantly increasing the peptide's in-vivo half-life.[3][4] Furthermore, it disrupts the hydrogen-bonding network of the peptide backbone, which can increase solubility and influence the adoption of specific secondary structures, potentially converting a receptor agonist into an antagonist.[3]

  • tert-Butoxycarbonyl (Boc) Group : The Boc group serves as a temporary shield for the α-amino group. Its critical feature is its lability under acidic conditions.[10] It is stable to bases, nucleophiles, and hydrogenolysis, making it an "orthogonal" protecting group to the benzyl ether.[10] This orthogonality is the cornerstone of controlled, stepwise peptide synthesis, allowing for the selective deprotection of the N-terminus for chain elongation without disturbing the side-chain protection.[11] The standard reagent for Boc removal is trifluoroacetic acid (TFA).[12][13]

  • Benzyl (Bzl) Group : The benzyl ether protects the hydroxyl group of the serine side chain.[14] This is crucial to prevent unwanted side reactions, such as O-acylation, during the activation and coupling of the carboxyl group.[11] The Bzl group is stable to the acidic conditions used to remove the Boc group but can be cleanly removed by catalytic hydrogenolysis (e.g., H₂ over Pd/C) or with strong acids like hydrofluoric acid (HF) during the final cleavage from a solid support.[15][16][17]

Reactivity and Application in Peptide Synthesis

The primary application of this compound is as a building block in Solid-Phase Peptide Synthesis (SPPS). However, the presence of the N-methyl group introduces a significant synthetic challenge: steric hindrance. The methyl group slows the kinetics of the coupling reaction compared to its non-methylated counterpart.

Overcoming Steric Hindrance: The Choice of Coupling Reagent

Standard coupling reagents may prove inefficient for coupling N-methylated amino acids. The causality behind this inefficiency lies in the reduced nucleophilicity of the secondary amine of the growing peptide chain and the steric bulk around the incoming activated carboxyl group. To overcome this, highly potent activating agents are required.

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is the reagent of choice for this purpose.[4][18] HATU rapidly converts the carboxylic acid of this compound into a highly reactive acylium-type intermediate. This intermediate reacts swiftly with the N-terminal amine of the resin-bound peptide, driving the difficult coupling reaction to completion. The use of a non-nucleophilic base like N,N-diisopropylethylamine (DIEA) is essential to activate the HATU and neutralize the resulting acids without causing unwanted side reactions.[18]

G start Start: Resin-bound peptide with free N-terminus activation Activation Step start->activation Add this compound, HATU, DIEA in DMF coupling Coupling Reaction activation->coupling Add activated amino acid solution to resin wash Wash Resin coupling->wash Agitate for 1-2 hours end_node End: Peptide chain extended by one N-Me-Ser(Bzl) residue wash->end_node

Caption: Workflow for coupling this compound in SPPS.

Monitoring the Reaction

A critical aspect of working with N-methylated residues is the unreliability of the standard ninhydrin test for reaction monitoring. The ninhydrin test detects primary amines, which are absent on the N-methylated residue. Therefore, alternative methods like the bromophenol blue test must be employed to confirm the completion of the coupling step.[18] A negative bromophenol blue test (yellow color) indicates a complete reaction, while a blue or green color signifies an incomplete coupling requiring a second coupling cycle.[18]

Orthogonal Deprotection Strategies

The strategic power of this compound is fully realized through its orthogonal deprotection scheme, which allows for the sequential and selective removal of its protecting groups.

Deprotection_Strategy cluster_0 N-Terminal Elongation cluster_1 Side-Chain Deprotection start Boc-N-Me-Ser(Bzl)-Peptide boc_removal H-N-Me-Ser(Bzl)-Peptide (Free Amine) start->boc_removal TFA / DCM bzl_removal Boc-N-Me-Ser(OH)-Peptide (Free Hydroxyl) start->bzl_removal H₂, Pd/C (Hydrogenolysis)

Caption: Orthogonal deprotection pathways for this compound.

  • Boc Group Removal (for Chain Elongation) : This is achieved by treating the peptide-resin with a solution of trifluoroacetic acid (TFA), typically 25-50% in a solvent like dichloromethane (DCM).[12] The mechanism involves protonation of the Boc group's carbonyl, leading to the formation of a stable tert-butyl cation and a carbamic acid, which spontaneously decarboxylates to liberate the free secondary amine.[12][19] This step must be performed selectively without cleaving the benzyl group or the peptide from the resin.

  • Benzyl Group Removal (Final Deprotection) : In solution-phase synthesis or after cleavage from the resin, the benzyl group is typically removed by catalytic hydrogenolysis.[15] This involves treating the peptide with hydrogen gas in the presence of a palladium catalyst (e.g., Pd on carbon). This method is mild and highly efficient. For standard Boc-based SPPS, the Bzl group is often removed concurrently with the cleavage of the peptide from the resin using very strong acids like HF.[15]

Experimental Protocols

The following protocols are provided as a trusted, self-validating system for the successful application of this compound.

Protocol 1: HATU-Mediated Coupling to a Resin-Bound Peptide

This protocol describes the coupling of this compound onto a solid support (resin) with a free N-terminal amino group.

  • Resin Preparation : Swell the peptide-resin (1 equivalent) in N,N-dimethylformamide (DMF) for 30 minutes in a reaction vessel. Drain the DMF.

  • N-Terminal Deprotection (if applicable) : If the resin-bound peptide is N-terminally Boc-protected, add a solution of 25% TFA in DCM. Agitate for 30 minutes. Wash the resin thoroughly with DCM (3x), followed by DMF (3x). Neutralize with a 10% solution of DIEA in DMF (2x) and wash again with DMF (3x).

  • Amino Acid Activation : In a separate vial, dissolve this compound (4 equivalents based on resin loading) and HATU (4 equivalents) in DMF.[18] Add DIEA (8 equivalents) to the solution.[18] Allow the activation to proceed for 3-5 minutes at room temperature. Causality Note: Minimizing pre-activation time is crucial to prevent potential racemization, especially with N-methylated amino acids.[4]

  • Coupling Reaction : Add the activated amino acid solution to the swollen resin. Agitate the mixture at room temperature for 1-2 hours.[18]

  • Monitoring : Remove a small sample of resin beads, wash them with DMF and then methanol. Perform the bromophenol blue test.[18] If the beads remain yellow, the coupling is complete. If they are blue or green, the coupling is incomplete.

  • Recoupling (if necessary) : If the test is positive (blue/green), drain the reaction vessel and repeat steps 3-5.

  • Washing : Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3x), DCM (3x), and finally methanol (2x) before drying under vacuum.

Protocol 2: Boc-Group Deprotection

This protocol details the removal of the N-terminal Boc group to prepare for the next coupling step.

  • Resin Swelling : Swell the Boc-protected peptide-resin in DCM for 20 minutes. Drain the solvent.

  • Deprotection : Add a solution of 25% TFA in DCM to the resin.[12] Agitate at room temperature for 30 minutes. Safety Note: This reaction produces CO₂ gas and a stable tert-butyl cation. Ensure the system is not closed and consider using scavengers like anisole if the peptide sequence contains sensitive residues prone to alkylation.[13][19][20]

  • Washing : Drain the TFA solution. Wash the resin with DCM (3x), isopropanol (1x), and DMF (3x).

  • Neutralization : Add a solution of 10% DIEA in DMF and agitate for 5 minutes. Repeat this step.

  • Final Wash : Wash the resin with DMF (3x). The resin is now ready for the subsequent coupling reaction.

Conclusion

This compound is a highly specialized and powerful building block for modern peptide synthesis. Its tripartite structure, featuring the pharmacokinetic-enhancing N-methyl group, the acid-labile Boc group, and the stable benzyl ether, provides researchers with precise control over the synthetic process. Understanding the distinct roles of these groups and the causality behind the selection of specific reagents and protocols—such as the use of HATU to overcome steric hindrance—is paramount for its successful application. This guide provides the foundational knowledge and practical workflows necessary for scientists and drug developers to confidently incorporate this valuable reagent into their synthetic strategies, paving the way for the creation of next-generation peptide therapeutics.

References

  • Ciaffoni, L., et al. (2017). N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. Current Organic Chemistry. [Online].
  • Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Total Synthesis. [Online]. Available: [Link]

  • AAPPTec. (n.d.). Technical Support Information Bulletin 1177 - Solid Phase Peptide Synthesis With N-Methyl Amino Acids. AAPPTec. [Online]. Available: [Link]

  • Ciaffoni, L., et al. (2017). N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. PubMed. [Online]. Available: [Link]

  • Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Wikipedia. [Online]. Available: [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Reagent Guides. [Online]. Available: [Link]

  • AAPPTec. (n.d.). N-Methyl amino acids. AAPPTec. [Online]. Available: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2025). Unlocking Peptide Potential: The Role of O-Benzyl-L-serine in Synthesis. Pharmlab.org. [Online]. Available: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding Boc-Ser(Bzl)-OH: Synthesis, Properties, and Applications for R&D. Pharmlab.org. [Online]. Available: [Link]

  • AAPPTec. (n.d.). Boc-Ser(Bzl)-OH [23680-31-1]. AAPPTec. [Online]. Available: [Link]

  • PubChem. (n.d.). N-Boc-L-serine methyl ester. National Institutes of Health. [Online]. Available: [Link]

  • Supporting Information. (n.d.). 1. Synthesis of O-benzyl-L-serine. pubs.rsc.org. [Online]. Available: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). Advanced Synthesis of Boc-Ser(Bzl)-OH: A Manufacturer's Perspective. Pharmlab.org. [Online]. Available: [Link]

  • AAPPTec. (n.d.). Boc-Ser(Bzl)-OH; CAS 23680-31-1. AAPPTec. [Online]. Available: [Link]

  • Royal Society of Chemistry. (2022). Dissecting the role of protein phosphorylation: a chemical biology toolbox. RSC Publishing. [Online]. Available: [Link]

  • Organic Chemistry Portal. (n.d.). Benzyl Ethers - Protecting Groups. Organic Chemistry Portal. [Online]. Available: [Link]

  • University of Calgary. (n.d.). Alcohol Protecting Groups. chem.ucalgary.ca. [Online]. Available: [Link]

  • AAPPTec. (n.d.). Boc-D-Ser(Bzl)-OH [47173-80-8]. AAPPTec. [Online]. Available: [Link]

Sources

An In-depth Technical Guide to Boc-N-Me-Ser(Bzl)-OH: A Key Building Block for Advanced Peptide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of (S)-3-(benzyloxy)-2-((tert-butoxycarbonyl)(methyl)amino)propanoic acid, commonly known as Boc-N-Me-Ser(Bzl)-OH (CAS Number: 64263-84-9). As a Senior Application Scientist, the following sections synthesize critical information on its chemical properties, synthesis, and strategic applications in modern peptide chemistry, with a focus on the causal reasoning behind experimental choices.

Foundational Principles and Strategic Importance

This compound is a bespoke amino acid derivative designed for the strategic incorporation of an N-methylated serine residue into peptide sequences. The practice of N-methylation is a cornerstone of medicinal chemistry, imparting significant pharmacological advantages.[1]

Core Molecular Features:

  • N-Methyl Group: The primary driver of this reagent's utility. The methyl group on the amide nitrogen introduces steric hindrance that can:

    • Enhance Proteolytic Stability: By disrupting the canonical amide hydrogen bonding recognized by proteases, N-methylation significantly increases the peptide's resistance to enzymatic degradation, thereby extending its in vivo half-life.[1]

    • Modulate Conformation: The steric bulk restricts the rotation around the peptide bond, locking the dihedral angle and reducing conformational flexibility. This can pre-organize a peptide into its bioactive conformation, leading to enhanced receptor affinity and selectivity.

    • Improve Membrane Permeability: The replacement of an amide proton with a methyl group reduces the hydrogen bonding capacity and increases lipophilicity, which can improve a peptide's ability to cross cell membranes.

  • Boc (tert-Butoxycarbonyl) Group: An acid-labile protecting group for the α-amine. Its selection is rooted in the classical Boc/Bzl strategy for solid-phase peptide synthesis (SPPS).[2] It is stable to the basic conditions used for Fmoc group removal but is readily cleaved by moderate acids like trifluoroacetic acid (TFA) during each coupling cycle.[3]

  • Bzl (Benzyl) Group: A protecting group for the serine side-chain hydroxyl group. The benzyl ether is stable to the acidic conditions used to remove the Boc group. This orthogonality is critical, preventing unwanted side reactions at the hydroxyl group during synthesis. The benzyl group is typically removed during the final cleavage step from the resin using strong acids like anhydrous hydrogen fluoride (HF).[2][4]

Physicochemical and Analytical Profile

A thorough understanding of the physical and analytical characteristics of this compound is paramount for its effective use.

PropertyValueSource
CAS Number 64263-84-9[5]
Molecular Formula C₁₆H₂₃NO₅[5]
Molecular Weight 309.36 g/mol [5]
Appearance White to off-white powder (inferred from analogs)[6]
Purity Typically ≥97%[5]
Storage 2-8°C, sealed in a dry environment[5]
Analog Property (Boc-Ser(Bzl)-OH)ValueSource
Melting Point 58-60 °C[7][8]
Optical Rotation [α]²⁰/D +20 ± 1° (c=2 in ethanol:water 4:1)[7][8]

Synthesis and Purification Strategy

The synthesis of this compound is logically approached as a two-stage process. The causality for this pathway lies in the need to protect the reactive side-chain hydroxyl group before attempting N-methylation to prevent side reactions.

Synthesis_Workflow Start L-Serine Step1 Boc Protection Start->Step1 Intermediate1 Boc-Ser-OH Step1->Intermediate1 Step2 Side-Chain Benzylation Intermediate1->Step2 Intermediate2 Boc-Ser(Bzl)-OH Step2->Intermediate2 Step3 N-Methylation Intermediate2->Step3 FinalProduct This compound Step3->FinalProduct

Synthetic pathway for this compound.
Part A: Synthesis of the Precursor, Boc-Ser(Bzl)-OH

The initial step involves the benzylation of the commercially available N-Boc-L-serine.

Protocol: Benzylation of N-Boc-L-Serine

  • Dissolution: Dissolve N-Boc-L-serine (1.0 eq) in anhydrous Dimethylformamide (DMF). The choice of DMF is critical as it effectively dissolves the starting material and facilitates the subsequent reaction with the base.

  • Deprotonation: Cool the solution to 0°C in an ice bath. Add Sodium Hydride (NaH, 60% dispersion in mineral oil, ~2.2 eq) portion-wise under an inert atmosphere (e.g., Argon). The use of NaH, a strong non-nucleophilic base, is essential to deprotonate both the carboxylic acid and the side-chain hydroxyl group, forming a dianion. The low temperature controls the exothermic reaction.

  • Alkylation: While maintaining the temperature at 0°C, add Benzyl Bromide (Bzl-Br, ~2.2 eq) dropwise. The alkoxide is more nucleophilic than the carboxylate, but benzylation can occur at both sites. The subsequent workup will hydrolyze the benzyl ester. Allow the reaction to warm to room temperature and stir overnight.

  • Workup and Hydrolysis: Carefully quench the reaction by the slow addition of water at 0°C. Acidify the aqueous solution to a pH of 2-3 with 1M HCl. This step protonates the carboxylate and hydrolyzes any formed benzyl ester back to the carboxylic acid.

  • Extraction: Extract the product into an organic solvent such as ethyl acetate (3x). The organic layers are combined.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by silica gel chromatography to yield pure Boc-Ser(Bzl)-OH.[9]

Part B: N-Methylation of Boc-Ser(Bzl)-OH

This step introduces the key N-methyl group. The protocol is adapted from established methods for N-methylating Boc-protected amino acids.[10][11]

Protocol: N-Methylation

  • Dissolution: Dissolve the precursor, Boc-Ser(Bzl)-OH (1.0 eq), in anhydrous Tetrahydrofuran (THF) under an inert atmosphere. THF is the solvent of choice due to its aprotic nature and ability to dissolve the reactants.

  • Formation of the Dianion: Cool the solution to 0°C. Add Sodium Hydride (NaH, 60% dispersion, ~2.5 eq) in several small portions. Vigorous bubbling (hydrogen gas evolution) will be observed. NaH deprotonates both the carboxylic acid and the Boc-protected amine, forming a sodium salt of the carboxylate and a sodium amide. The chelation of the sodium ion to the carboxylate is thought to reduce its nucleophilicity, favoring methylation on the nitrogen.[11]

  • Methylation: Add Iodomethane (MeI, ~3.0 eq) to the cooled suspension. The N-anion attacks the methyl iodide in an Sₙ2 reaction. The excess MeI ensures the reaction goes to completion.

  • Reaction Progression: Remove the ice bath and allow the reaction to stir at room temperature overnight.

  • Quench and Workup: Carefully quench the excess NaH by cooling the mixture to 0°C and slowly adding isopropanol, followed by water. Reduce the solvent volume via rotary evaporation.

  • Extraction: Dilute the aqueous residue and wash with a nonpolar solvent like hexanes to remove mineral oil. Acidify the aqueous layer to pH 2-3 with 1M HCl or 20% citric acid. This protonates the carboxylate, rendering the final product soluble in organic solvents.

  • Purification: Extract the product into ethyl acetate (3x). Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate. The final product, this compound, can be purified via flash chromatography.

Application in Solid-Phase Peptide Synthesis (SPPS)

The primary application of this compound is as a building block in Boc-SPPS. Its incorporation requires special consideration due to the steric hindrance of the N-methyl group.

SPPS_Cycle cluster_cycle Iterative SPPS Cycle for N-Me-AA Deprotection 1. Boc Deprotection (50% TFA in DCM) Neutralization 2. Neutralization (10% DIEA in DCM) Deprotection->Neutralization Free N-terminus Coupling 3. Coupling (this compound, HATU, DIEA in DMF) Neutralization->Coupling Nucleophilic amine Wash 4. Washing (DMF, DCM) Coupling->Wash Peptide bond formed Wash->Deprotection Ready for next AA Final Final Cleavage (HF or TFMSA) Wash->Final After final AA Start Resin-Bound Peptide Start->Deprotection

SPPS workflow for incorporating this compound.
Key Experimental Considerations:
  • Coupling Reagents: Standard coupling reagents like HBTU/HCTU are often inefficient for coupling sterically hindered N-methylated amino acids. The causality lies in the reduced nucleophilicity of the secondary amine of the growing peptide chain and the steric clash with the incoming activated amino acid. More potent activating reagents are required.

    • Recommended: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly effective choice. It forms a reactive aminium/uronium active ester that overcomes the steric barrier.

    • Alternatives: PyAOP or PyBOP in the presence of an additive like HOAt are also excellent options.

  • Reaction Monitoring: The standard Kaiser test, which detects primary amines, will give a false negative after coupling to an N-methylated residue.

    • Self-Validation: A bromophenol blue test must be used as a self-validating system. A blue-green color indicates an incomplete reaction (free secondary amine), while a yellow color signifies a complete coupling.

  • Double Coupling: Due to the slower reaction kinetics, a double coupling (repeating the coupling step) is often necessary to drive the reaction to completion and ensure high fidelity of the final peptide.

  • Final Cleavage: The final deprotection and cleavage from the resin are typically achieved with strong acids.

    • Standard Protocol: Anhydrous Hydrogen Fluoride (HF) with scavengers (e.g., p-cresol, anisole) is the classic method for Boc/Bzl chemistry. This simultaneously cleaves the benzyl ether side-chain protection and the peptide from the resin.[2]

    • Alternative: Trifluoromethanesulfonic acid (TFMSA) can also be used as a less volatile, though still highly corrosive, alternative to HF.[4]

Conclusion and Future Outlook

This compound is a specialized but powerful reagent for peptide chemists aiming to enhance the drug-like properties of their synthetic peptides. Its strategic use allows for the introduction of conformational constraints and metabolic stability at specific serine residues. The key to its successful application lies in understanding the causality behind the challenges it presents—namely, steric hindrance—and employing validated, more potent coupling strategies to overcome them. As the demand for peptide therapeutics with improved pharmacokinetic profiles continues to grow, the importance of building blocks like this compound in the drug discovery and development pipeline is set to increase.

References

  • Lead Sciences. (S)-3-(Benzyloxy)-2-((tert-butoxycarbonyl)(methyl)amino)propanoic acid. [Link]

  • ResearchGate. (PDF) SYNTHESIS OF PEPTIDES OF l-SERINE. [Link]

  • PubChem. 3-(((Benzyloxy)carbonyl)amino)-2-((tert-butoxycarbonyl)amino)propanoic acid. [Link]

  • Houben-Weyl Methods of Organic Chemistry, Vol. E 22a, 4th ed., p 309.
  • ResearchGate. On the Selective N-Methylation of BOC-Protected Amino Acids. [Link]

  • Sunresin. Boc / Bzl Solid Phase Synthesis. [Link]

  • Organic Syntheses. Synthesis of (b) (R)-3-Amino-2-[[(benzyloxy)carbonyl]amino]propanoic acid. [Link]

  • AAPPTec. Planning a Peptide Synthesis. [Link]

  • PubChem. 3-(((Benzyloxy)carbonyl)amino)-2-((tert-butoxycarbonyl)amino)propanoic acid. [Link]

  • AnaSpec. Overview of Custom Peptide Synthesis. [Link]

  • Organic Syntheses. (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. [Link]

  • Supporting Information. 1. Synthesis of O-benzyl-L-serine. [Link]

  • PubMed. On the selective N-methylation of BOC-protected amino acids. [Link]

  • European Patent Office. AMINO ACID ACTIVE ESTER AND SALT THEREOF - EP 4534524 A1. [Link]

  • FULIR. Time-Reduced N‐Methylation: Exploring a Faster Synthesis Technique. [Link]

  • PubMed. RIFM fragrance ingredient safety assessment, 7-isopropyl-1,4-dimethylazulene, CAS registry number 489-84-9. [Link]

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In-Depth Technical Guide on Boc-N-Me-Ser(Bzl)-OH: A Core Resource for Scientific Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive examination of N-tert-Butoxycarbonyl-N-methyl-O-benzyl-L-serine, commonly referred to as Boc-N-Me-Ser(Bzl)-OH. With a molecular weight of 309.36 g/mol , this N-methylated amino acid derivative is a critical building block in modern peptide synthesis.[1] This document will detail its chemical properties, synthesis, and characterization, offering a robust framework for its effective application in research and development. The integration of N-methylated amino acids is a key strategy for enhancing the therapeutic potential of peptides by improving their metabolic stability and cell permeability.

Core Chemical and Physical Properties

A precise understanding of the physicochemical properties of this compound is fundamental to its successful application.

Molecular Formula: C₁₆H₂₃NO₅[2][3]

Molecular Weight: 309.4 g/mol [2][4]

CAS Number: 64263-84-9[2][3][4]

Appearance: Typically an off-white to light yellow solid.[1]

Solubility: Soluble in various organic solvents, including dimethylformamide (DMF), dichloromethane (DCM), and chloroform.[1]

Storage: Recommended storage temperature is 2-8°C.[1]

PropertyValueReference
Molecular Formula C₁₆H₂₃NO₅[2][3]
Molecular Weight 309.4 g/mol [2][4]
CAS Number 64263-84-9[2][3][4]
Synonym Boc-N-methyl-O-benzyl-L-serine[2][4]

The Strategic Role of N-Methylation in Peptide Drug Design

The incorporation of N-methylated amino acids like this compound into peptide structures is a deliberate strategy to overcome inherent limitations of peptide-based therapeutics. N-methylation can significantly improve the pharmacokinetic properties of biologically active peptides.[5] This modification can lead to analogues with specific biological activities, such as enzyme inhibitors, and receptor antagonists or agonists.[5]

Key advantages of N-methylation include:

  • Enhanced Proteolytic Stability: The N-methyl group provides steric hindrance, protecting the amide bond from enzymatic cleavage by proteases.

  • Increased Lipophilicity and Bioavailability: The modification can enhance the ability of peptides to cross biological membranes.[5]

  • Conformational Constraint: N-methylation restricts the conformational freedom of the peptide backbone, which can lock the peptide into a bioactive conformation.

Synthesis and Characterization of this compound

The synthesis of this compound is a multi-step process that requires careful execution to ensure high purity. The general synthetic pathway is outlined below.

Synthetic Workflow Diagram

G cluster_0 Synthesis of this compound L-Serine L-Serine Boc-Ser-OMe Boc-Ser-OMe L-Serine->Boc-Ser-OMe Boc₂O, MeOH, SOCl₂ Boc-Ser(Bzl)-OMe Boc-Ser(Bzl)-OMe Boc-Ser-OMe->Boc-Ser(Bzl)-OMe NaH, BzlBr Boc-N-Me-Ser(Bzl)-OMe Boc-N-Me-Ser(Bzl)-OMe Boc-Ser(Bzl)-OMe->Boc-N-Me-Ser(Bzl)-OMe NaH, MeI This compound This compound Boc-N-Me-Ser(Bzl)-OMe->this compound LiOH (Saponification)

Caption: Synthetic pathway for this compound.

Step-by-Step Synthesis Protocol
  • Esterification and N-Protection of L-Serine: L-Serine is first converted to its methyl ester using methanol and thionyl chloride, followed by the protection of the amino group with di-tert-butyl dicarbonate (Boc₂O) to yield Boc-Ser-OMe.

  • Side-Chain Protection: The hydroxyl group of the serine side chain is protected as a benzyl ether using benzyl bromide (BzlBr) in the presence of a strong base like sodium hydride (NaH), resulting in Boc-Ser(Bzl)-OMe.

  • N-Methylation: The nitrogen atom is then methylated using methyl iodide (MeI) and a strong base, yielding Boc-N-Me-Ser(Bzl)-OMe.

  • Saponification: The final step involves the saponification of the methyl ester with a base such as lithium hydroxide (LiOH) to yield the desired product, this compound.

Analytical Characterization

The identity and purity of the synthesized compound are confirmed using various analytical techniques.

  • High-Performance Liquid Chromatography (HPLC): HPLC is crucial for assessing the purity of N-methyl-rich peptides.[6][7][8] However, HPLC profiles of these peptides can show multiple peaks due to the slow conversion between different conformers.[6][7][8]

  • Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the final product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are employed to verify the chemical structure of this compound.

Applications in Solid-Phase Peptide Synthesis (SPPS)

This compound is a valuable reagent in solid-phase peptide synthesis (SPPS). However, the synthesis of peptides with a high content of N-methylamino acids can be challenging.[6] The coupling of protected N-methylamino acids often results in low yields.[6][7] Specialized coupling reagents like PyAOP or PyBOP/HOAt are often required to achieve efficient coupling.[6][7]

SPPS Workflow Diagram

G cluster_1 Solid-Phase Peptide Synthesis Cycle Resin Resin Deprotection Deprotection Resin->Deprotection TFA Coupling Coupling Deprotection->Coupling this compound, Coupling Reagent Washing Washing Coupling->Washing Cleavage Cleavage Coupling->Cleavage Final Step Washing->Deprotection Repeat for next amino acid

Caption: General workflow for SPPS using this compound.

During SPPS, several side reactions can occur, especially during the trifluoroacetic acid (TFA) cleavage step. These can include fragmentation between consecutive N-methylamino acids and the formation of diketopiperazines.[6][7][8] The duration of the cleavage step can significantly impact the final synthetic outcome.[6][7][8]

Safety and Handling

Appropriate safety precautions should be taken when handling this compound and the reagents used in its synthesis. Hazard statements indicate that the compound may be harmful if swallowed and can cause skin and eye irritation, as well as respiratory irritation.[1] It is recommended to use personal protective equipment, including eye shields, gloves, and a respirator.[1]

Conclusion

This compound is an indispensable tool in the field of peptide chemistry. Its unique properties, conferred by the N-methyl group, allow for the development of peptide-based therapeutics with improved pharmacological profiles. A thorough understanding of its molecular weight, chemical properties, and synthetic considerations is essential for its effective utilization in the design and synthesis of next-generation peptide drugs.

References

  • Aapptec. Boc-Ser(Bzl)-OH; CAS 23680-31-1. [Link]

  • Teixidó, M., Albericio, F., & Giralt, E. (2005). Solid-phase synthesis and characterization of N-methyl-rich peptides. Journal of Peptide Research, 65(2), 153-166. [Link]

  • Liguori, A., et al. (2017). N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. ResearchGate. [Link]

  • Aapptec. Boc-beta-HSer(Bzl)-OH [218943-31-8]. [Link]

  • Teixidó, M., Albericio, F., & Giralt, E. (2005). Solid-phase synthesis and characterization of N-methyl-rich peptides. Ovid. [Link]

  • Teixidó, M., Albericio, F., & Giralt, E. (2005). Solid-phase synthesis and characterization of N-methyl-rich peptides. ResearchGate. [Link]

  • ACS Publications. Enhancement of N-Methyl Amino Acid Incorporation into Proteins and Peptides Using Modified Bacterial Ribosomes and Elongation Factor P. [Link]

  • PubChem. N-Boc-L-serine methyl ester. [Link]

  • Organic Syntheses. 1,1-DIMETHYLETHYL (S)-4-FORMYL-2,2-DIMETHYL-3-OXAZOLIDINECARBOXYLATE. [Link]

  • Carbolution. Boc-Ser(Bzl)-OH, 98%. [Link]

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An In-depth Technical Guide to Nα-Boc-Nα-methyl-O-benzyl-L-serine (Boc-N-Me-Ser(Bzl)-OH)

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Significance of N-Methylation in Peptide Science

N-methylated amino acids are critical building blocks in modern peptide chemistry and drug development. The substitution of a methyl group for the hydrogen on a peptide's backbone amide nitrogen introduces significant conformational constraints and steric effects. This single modification can profoundly influence a peptide's biological activity by:

  • Enhancing Metabolic Stability: N-methylation protects the adjacent peptide bond from cleavage by common proteases, thereby increasing the peptide's in vivo half-life.[1]

  • Improving Cell Permeability: By removing an amide proton—a hydrogen bond donor—N-methylation can reduce the polarity of the peptide backbone, which often correlates with improved oral bioavailability and cell membrane penetration.[1][2]

  • Modulating Conformation: The steric bulk of the N-methyl group restricts the rotation around the Cα-C and N-Cα bonds, locking the peptide into a more defined secondary structure. This can lead to higher receptor affinity and specificity.[2]

This guide provides a comprehensive technical overview of a specific and valuable N-methylated building block: Nα-Boc-Nα-methyl-O-benzyl-L-serine , hereafter referred to as Boc-N-Me-Ser(Bzl)-OH. We will dissect its structure, discuss stereochemical considerations, outline its application in peptide synthesis, and provide expert insights into the rationale behind its use.

Molecular Profile: A Trifecta of Strategic Protection

The structure of this compound is a deliberate convergence of three key functional groups, each serving a distinct and vital purpose in the context of solid-phase peptide synthesis (SPPS).

  • The Nα-Boc Group (tert-Butoxycarbonyl): This is the temporary protecting group for the α-amine. Its primary role is to prevent self-polymerization of the amino acid during the activation of its carboxyl group.[3][4] The Boc group is prized in its chemical strategy for its stability to a wide range of reaction conditions while being easily and cleanly removed with mild to moderate acids, such as trifluoroacetic acid (TFA).[5][6] This lability under specific acidic conditions forms the cornerstone of the Boc/Bzl SPPS strategy.[7]

  • The O-Benzyl Group (Bzl): The hydroxyl side chain of serine is a reactive nucleophile that can cause undesirable side reactions, such as O-acylation, during peptide coupling. The benzyl ether is a robust, semi-permanent protecting group that effectively masks this reactivity.[3] It is stable to the repetitive TFA treatments used for Boc group removal but is cleaved under the harsh acidic conditions of final peptide cleavage from the resin, typically with hydrofluoric acid (HF).[8] This differential stability (orthogonality) between the Boc and Benzyl groups is fundamental to successful synthesis.[9]

  • The Nα-Methyl Group: This is the key functional modification. As discussed, it imparts unique pharmacological and conformational properties to the final peptide. However, its presence introduces a significant synthetic challenge: steric hindrance. The methyl group shields the secondary amine, making subsequent coupling of the next amino acid residue more difficult compared to coupling onto a primary amine.[2][10]

Below is a diagram illustrating the functional components of the molecule.

Caption: Chemical structure of Boc-L-N-Me-Ser(Bzl)-OH with functional groups annotated.

Stereochemistry: Preserving Chiral Integrity

Like most naturally occurring amino acids, this compound is a chiral molecule, with the stereocenter at the alpha-carbon (Cα). For biological applications, the L-configuration is almost always required, demanding strict control over stereochemical purity throughout synthesis and incorporation into a peptide.

The primary risk of racemization (the conversion of the L-enantiomer to a mixture of L and D) occurs during two key stages:

  • Synthesis of the Monomer: N-methylation procedures, particularly those involving harsh bases or high temperatures, can risk epimerization at the Cα. Methods like reductive amination are generally considered stereochemically safe.[11]

  • Peptide Coupling: The activation of the carboxyl group for amide bond formation can lead to racemization via the formation of a planar oxazolone intermediate.[12] N-methylated residues are particularly susceptible to this pathway.[13][14]

Causality of Racemization in N-Methylated Residues: In a standard peptide coupling, the amide proton of the activated residue provides some inductive and steric protection against oxazolone formation. In an N-methylated residue, this proton is absent. This electronic difference can increase the propensity for the activated carboxyl group to cyclize and form the achiral intermediate, leading to a loss of stereochemical integrity upon reaction with the incoming amine.[13]

Mitigation Strategy: To minimize racemization during coupling, the choice of coupling reagent is paramount. The use of carbodiimides (like DCC) in the presence of an additive such as 1-Hydroxybenzotriazole (HOBt) or its modern, safer equivalent, is a classic approach. However, for sterically hindered couplings involving N-methylated amino acids, more potent uronium/aminium-based reagents like HATU , HBTU , or phosphonium-based reagents like PyBOP and PyBrOP are strongly recommended.[2] These reagents rapidly generate the active ester in situ, promoting a fast and efficient coupling that outcompetes the rate of racemization.[14]

Physicochemical and Analytical Data

PropertyValue for Boc-L-Ser(Bzl)-OHExpected Change for N-Methyl DerivativeReference
Molecular Formula C₁₅H₂₁NO₅C₁₆H₂₃NO₅[15]
Molecular Weight 295.33 g/mol 309.36 g/mol [15]
Appearance White to off-white solid/powderSimilar[9][15]
Melting Point 58-60 °CSimilar, may be slightly lower[15]
Optical Rotation [α]D +20° (c=2 in EtOH:H₂O 4:1)Similar, specific value requires measurement[15]
Typical Purity (HPLC) ≥98-99%≥98-99%
Solubility Soluble in DMF, DCM, other organic solventsSoluble in DMF, DCM, other organic solvents[7]

Quality Control: Researchers must verify the identity and purity of their this compound starting material.

  • ¹H and ¹³C NMR: Confirms the chemical structure. Key signals to verify would be the singlet for the N-methyl group (approx. 2.7-3.1 ppm), the Boc group singlet (approx. 1.4 ppm), and the aromatic protons of the benzyl group (approx. 7.3 ppm).[16]

  • HPLC/UPLC: Assesses chemical purity.

  • Mass Spectrometry: Confirms the correct molecular weight.

  • Chiral Chromatography/Polarimetry: Verifies enantiomeric purity (e.g., % L-isomer).

Application in Boc-SPPS: A Protocol and Workflow

Incorporating this compound into a growing peptide chain on a solid support requires special consideration due to the steric hindrance of the N-methyl group. Standard coupling protocols may result in low yields and incomplete reactions. The following is a field-proven protocol designed to maximize coupling efficiency.

Experimental Protocol: Coupling to a Resin-Bound Amine
  • Resin Preparation:

    • Start with the peptide-resin bearing a free N-terminal primary amine.

    • Swell the resin in Dichloromethane (DCM) for 20 minutes, followed by N,N-Dimethylformamide (DMF) for 20 minutes. Drain the solvent.

  • Boc Deprotection (if applicable):

    • Treat the resin with 50% TFA in DCM for 2 x 10 minutes to remove the previous Boc group.

    • Wash the resin thoroughly with DCM (3x), Isopropanol (1x), and DMF (5x).

    • Neutralize the resulting amine salt by treating with 10% Diisopropylethylamine (DIEA) in DMF for 2 x 2 minutes.

    • Wash again with DMF (5x).

  • Activation and Coupling of this compound:

    • In a separate vessel, dissolve This compound (3.0 eq.) and HATU (2.9 eq.) in a minimal volume of DMF.

    • Add DIEA (6.0 eq.) to the activation mixture. Causality: DIEA acts as the base to abstract the carboxylic acid proton and facilitate the formation of the reactive aminium ester.

    • Allow the activation to proceed for 2-5 minutes. The solution may change color.

    • Add the activated amino acid solution to the drained, neutralized peptide-resin.

    • Agitate the reaction vessel for a minimum of 2-4 hours at room temperature. For particularly difficult couplings, this time can be extended or performed at a slightly elevated temperature (e.g., 40 °C).

  • Monitoring and Post-Coupling:

    • Crucial Insight: The standard ninhydrin test will not work for monitoring this coupling, as it only detects primary amines. The bromophenol blue test is the required alternative for detecting unreacted secondary amines.[2]

    • After the coupling period, take a small sample of resin beads, wash them, and perform the bromophenol blue test. A blue color indicates an incomplete reaction, while yellow/green indicates completion.

    • If the coupling is incomplete, drain the reaction solution and repeat Step 3 (a "double coupling").

    • Once complete, drain the coupling solution and wash the resin extensively with DMF (5x) and DCM (3x) to remove all excess reagents.

The diagram below illustrates this critical workflow within the broader context of an SPPS cycle.

SPPS_Workflow cluster_0 SPPS Cycle for this compound start Peptide-Resin (Free N-terminal Amine) activation Pre-activation: 1. This compound (3 eq) 2. HATU (2.9 eq) 3. DIEA (6 eq) in DMF start->activation Add Reagents coupling Coupling Reaction (2-4 hours) activation->coupling monitoring Monitor with Bromophenol Blue Test coupling->monitoring incomplete Incomplete? monitoring->incomplete wash1 Wash (DMF, DCM) deprotection Boc Deprotection: 50% TFA in DCM wash1->deprotection wash2 Wash & Neutralize deprotection->wash2 next_cycle Ready for Next Amino Acid Coupling wash2->next_cycle incomplete->coupling  Yes (Recouple) incomplete->wash1 No (Complete)  

Caption: Workflow for the incorporation of this compound in Boc-SPPS.

Final Cleavage and Deprotection

After the full peptide sequence is assembled, the final step is to cleave the peptide from the solid support and simultaneously remove the side-chain protecting groups. For a peptide containing a Ser(Bzl) residue, this is typically accomplished with strong acidolysis.

  • Reagent: Anhydrous Hydrofluoric Acid (HF).

  • Scavengers: A "cocktail" of scavengers, such as anisole, is essential to trap the reactive benzyl and t-butyl cations generated during cleavage, preventing them from alkylating sensitive residues like tryptophan or methionine.[5][17]

  • Procedure: The peptide-resin is treated with the HF/scavenger cocktail at 0 °C for 1-2 hours. The HF is then evaporated, and the crude peptide is precipitated with cold diethyl ether, washed, and dried before purification by HPLC.

Conclusion

This compound is a highly specialized building block that offers peptide chemists a powerful tool to enhance the therapeutic potential of their molecules. Its utility stems from a well-designed trifecta of protecting groups that are compatible with the robust Boc/Bzl SPPS strategy. While the inherent steric hindrance of the N-methyl group necessitates optimized coupling protocols and careful monitoring, the benefits of increased metabolic stability and conformational rigidity often justify the synthetic investment. A thorough understanding of its structure, stereochemical lability, and the causality behind the required synthetic protocols is essential for its successful application in the development of next-generation peptide therapeutics.

References

  • ACS Publications. (2025). Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique. Retrieved from [Link]

  • AAPPTec. (n.d.). Technical Support Information Bulletin 1177 - Solid Phase Peptide Synthesis With N-Methyl Amino Acids. Retrieved from [Link]

  • AAPPTec. (n.d.). Boc-Ser(Bzl)-OH [23680-31-1]. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings. Retrieved from [Link]

  • PubMed. (1993). New method for the synthesis of N-methyl amino acids containing peptides by reductive methylation of amino groups on the solid phase. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Benzyl Ethers - Protecting Groups. Retrieved from [Link]

  • ACS Publications. (2006). Synthetic Preparation of N-Methyl-α-amino Acids. Retrieved from [Link]

  • Canadian Science Publishing. (1973). N-Methylamino Acids in Peptide Synthesis. III. Racemization during Deprotection by Saponification and Acidolysis. Retrieved from [Link]

  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]

  • ACS Omega. (2023). DNA-Compatible Conditions for the Formation of N-Methyl Peptide Bonds. Retrieved from [Link]

  • Google Patents. (n.d.). US5212288A - Temporary minimal protection synthesis of serine-containing polypeptides.
  • Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Retrieved from [Link]

  • Canadian Science Publishing. (1973). N-Methylamino Acids in Peptide Synthesis. IV. Racemization and Yields in Peptide-bond Formation. Retrieved from [Link]

  • Fisher Scientific. (n.d.). Amine Protection / Deprotection. Retrieved from [Link]

  • MilliporeSigma. (n.d.). Understanding Boc-Ser(Bzl)-OH: Synthesis, Properties, and Applications for R&D. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Retrieved from [Link]

  • NIH National Center for Biotechnology Information. (n.d.). Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis. Retrieved from [Link]

Sources

An In-depth Technical Guide on the Role of N-Methylation in Peptide Structure

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Peptide-based therapeutics offer high selectivity and low toxicity but are often hampered by poor pharmacokinetic profiles, including rapid enzymatic degradation and low membrane permeability.[1][2] N-methylation of the peptide backbone—the substitution of an amide hydrogen with a methyl group—is a powerful chemical modification that profoundly alters peptide structure and function.[3][4] This guide provides a comprehensive technical overview of how N-methylation constrains peptide conformation, enhances proteolytic stability, and improves bioavailability. We will delve into the underlying chemical principles, detail robust experimental methodologies for synthesis and analysis, and present a framework for strategically applying this modification in drug development.

Introduction: Overcoming the Peptide Therapeutic Hurdle

Peptides are exceptional therapeutic candidates due to their ability to mimic natural ligands, leading to high target specificity and potency. However, their translation into effective drugs is often limited by two primary challenges:

  • Proteolytic Instability: Peptidases and proteases in the digestive system and bloodstream rapidly cleave peptide bonds, resulting in a short in vivo half-life.[5][6]

  • Poor Membrane Permeability: The polar nature of the peptide backbone, rich in hydrogen bond donors and acceptors, hinders passive diffusion across cellular membranes, leading to poor oral bioavailability.[2]

N-methylation is a strategic modification that directly addresses these liabilities.[7][8] Inspired by highly stable and orally bioavailable natural products like Cyclosporin A, which contains multiple N-methylated residues, researchers have adopted this technique to engineer peptides with drug-like properties.[2][9]

The Fundamental Impact of N-Methylation on Peptide Structure

The addition of a single methyl group to a backbone amide nitrogen introduces two fundamental structural changes that cascade into significant functional consequences.

Conformational Restriction and Control

An unmethylated peptide bond is a secondary amide. N-methylation converts this to a tertiary amide, which has profound steric and electronic consequences.

  • Steric Hindrance: The methyl group introduces steric bulk that restricts the rotation around the N-Cα (φ) and Cα-C' (ψ) bonds. This limits the accessible conformational space, effectively "locking" the peptide into a more rigid structure.[3] This pre-organization can be crucial for receptor binding, as it reduces the entropic penalty of adopting the bioactive conformation.

  • Cis/Trans Isomerization: N-methylation lowers the energy barrier for the isomerization of the peptide bond (ω angle) from the typically favored trans (ω ≈ 180°) conformation to the cis (ω ≈ 0°) conformation.[9][10] While trans is still generally preferred, the increased accessibility of the cis state introduces unique kinks and turns into the peptide backbone, which can be exploited in rational design. This property is similar to that of proline, but N-methylation allows the retention of side-chain functionality.[11]

Disruption of Hydrogen Bonding

Perhaps the most critical consequence of N-methylation is the removal of the amide proton (N-H). This seemingly minor change has far-reaching effects:

  • Elimination of Hydrogen Bond Donors: The methylated nitrogen can no longer act as a hydrogen bond donor.[3][12] This disrupts the formation of canonical secondary structures like α-helices and β-sheets, which rely on a network of backbone hydrogen bonds.

  • Increased Lipophilicity: By removing a polar N-H group, N-methylation reduces the peptide's overall polarity and hydrogen bonding capacity with water.[3] This "greasier" character is a key contributor to improved membrane permeability.[13]

The following diagram illustrates the core structural changes at the peptide bond.

Caption: Comparison of unmethylated and N-methylated peptide bonds.

Functional Consequences for Drug Development

These fundamental structural changes translate directly into improved pharmacokinetic properties, making N-methylation a cornerstone of modern peptide drug design.[13]

Enhanced Proteolytic Stability

One of the most significant benefits of N-methylation is a dramatic increase in resistance to enzymatic degradation.[6][12] This stability arises from two primary mechanisms:

  • Disruption of Enzyme Recognition: Proteases recognize their substrates through specific hydrogen bonding patterns with the peptide backbone. Removing the amide proton at the methylation site disrupts this recognition, effectively "hiding" the peptide bond from the enzyme.[12]

  • Steric Obstruction: The added methyl group physically blocks the active site of the protease, preventing it from accessing and cleaving the scissile amide bond.[12]

This enhanced stability leads to a longer half-life in biological fluids, a critical attribute for any therapeutic agent.[5][12]

Improved Membrane Permeability and Oral Bioavailability

N-methylation is a key strategy for improving a peptide's ability to cross biological membranes, a prerequisite for oral bioavailability.[6][7][10] The improvement stems from:

  • Reduced Desolvation Penalty: For a molecule to pass through a lipid membrane, it must shed its hydration shell. By removing hydrogen bond donors, N-methylation reduces the energy required for this desolvation process.

  • Favorable Conformations: N-methylation can promote conformations that shield the remaining polar amide groups by forming internal hydrogen bonds, creating a more lipophilic molecular surface that is favorable for membrane transit.[14]

Systematic "N-methyl scans," where each residue in a peptide is sequentially methylated, are often employed to identify positions where the modification bestows optimal permeability without sacrificing biological activity.[2] This approach has successfully converted peptides with poor pharmacokinetic profiles into compounds with significant oral bioavailability.[2][15] For example, a tri-N-methylated analog of the Veber-Hirschmann peptide achieved an oral bioavailability of 10%.[2]

Table 1: Summary of N-Methylation Effects on Peptide Properties
PropertyEffect of N-MethylationUnderlying Mechanism
Conformational Flexibility DecreasedSteric hindrance from the methyl group restricts φ/ψ bond rotation.[3]
Cis/Trans Isomerization Increased propensity for cis bondsLowered energy barrier for isomerization around the tertiary amide bond.[9][10]
Hydrogen Bonding Amide N-H donor is eliminatedReplacement of the amide proton with a methyl group.[3][12]
Proteolytic Stability Significantly IncreasedDisruption of enzyme-substrate H-bonding and steric hindrance at the cleavage site.[6][12]
Membrane Permeability Generally IncreasedReduced hydrogen bonding capacity and promotion of lipophilic conformations.[3][7]
Aqueous Solubility Potentially DecreasedIncreased lipophilicity can lead to aggregation if not balanced.[3]
Receptor Binding Affinity VariableCan increase affinity by pre-organizing the peptide in its bioactive form, or decrease it via steric clashes or loss of a key H-bond.[7]

Methodologies for Synthesis and Analysis

The strategic implementation of N-methylation requires robust synthetic and analytical workflows.

Synthesis of N-Methylated Peptides

While conceptually simple, introducing N-methylated amino acids into a peptide sequence presents synthetic challenges, primarily due to the sterically hindered nature of the tertiary amine, which slows coupling reactions.[16] Modern solid-phase peptide synthesis (SPPS) has largely overcome these issues.

A common and efficient method is the Fukuyama-Mitsunobu reaction followed by deprotection , adapted for solid-phase synthesis.[9]

Caption: On-resin N-methylation workflow via o-NBS protection.

Alternatively, commercially available Fmoc-protected N-methylated amino acid building blocks can be incorporated directly during SPPS, though this often requires stronger coupling reagents (e.g., HATU) and longer reaction times to overcome the steric hindrance.[1][17]

Structural and Functional Characterization

A multi-faceted approach is required to fully understand the impact of N-methylation.

  • NMR Spectroscopy: Nuclear Magnetic Resonance is the most powerful tool for studying the solution-state structure and dynamics of N-methylated peptides.[18][19]

    • NOESY/ROESY: These experiments detect through-space correlations between protons, providing distance restraints that are essential for 3D structure calculation. They are also invaluable for determining the cis/trans population of the N-methylated peptide bond.[9]

    • Amide Temperature Coefficients: Measuring the change in amide proton chemical shifts with temperature can identify solvent-exposed versus internally hydrogen-bonded amides, guiding the rational placement of N-methyl groups to improve permeability.[14]

  • X-ray Crystallography: Provides a high-resolution, solid-state snapshot of the peptide's conformation. While obtaining crystals can be challenging, a crystal structure offers unambiguous proof of the peptide's 3D arrangement.

  • Molecular Dynamics (MD) Simulations: Computational simulations complement experimental data by exploring the full conformational landscape of the peptide in different environments (e.g., water vs. a lipid bilayer), providing insights into its dynamic behavior.

  • Proteolytic Stability Assay: This is a critical experiment to validate the effectiveness of N-methylation. A detailed protocol is provided below.

  • Permeability Assays:

    • PAMPA (Parallel Artificial Membrane Permeability Assay): A high-throughput, cell-free assay that measures passive diffusion across an artificial lipid membrane.

    • Caco-2 Cell Assay: This cell-based model uses a monolayer of human intestinal cells to provide a more biologically relevant measure of intestinal permeability, accounting for both passive and active transport mechanisms.[10][20]

Experimental Protocol: Proteolytic Stability Assay

This protocol provides a self-validating system to compare the stability of an N-methylated peptide against its unmethylated counterpart in the presence of a relevant protease (e.g., trypsin) or in a complex biological matrix like human serum.

Objective: To quantify the rate of degradation and determine the half-life (t½) of the peptides.

Materials:

  • Unmethylated Peptide (Control)

  • N-methylated Peptide (Test)

  • Protease solution (e.g., Trypsin at 1 mg/mL in appropriate buffer) or Human Serum

  • Reaction Buffer (e.g., Phosphate-Buffered Saline, pH 7.4)

  • Quenching Solution (e.g., 10% Trifluoroacetic Acid (TFA) in Acetonitrile)

  • HPLC or LC-MS system with a C18 column

Methodology:

  • Preparation:

    • Prepare stock solutions of both control and test peptides at 1 mg/mL in the reaction buffer.

    • Pre-warm the protease solution/serum and peptide stocks to 37°C.

  • Reaction Initiation (Time Point Zero):

    • In a microcentrifuge tube, combine 90 µL of the pre-warmed protease solution or serum with 10 µL of the peptide stock solution (final peptide concentration: 100 µg/mL).

    • Immediately withdraw a 10 µL aliquot and add it to a tube containing 50 µL of quenching solution. This is the T=0 sample. Vortex immediately.

  • Time-Course Incubation:

    • Incubate the remaining reaction mixture at 37°C.

    • At predetermined time points (e.g., 5, 15, 30, 60, 120, and 240 minutes), withdraw a 10 µL aliquot and quench it as described in step 2.[21][22] The choice of time points may need to be optimized based on the expected stability of the peptides.

  • Sample Processing:

    • After collecting all time points, centrifuge the quenched samples at high speed (e.g., 14,000 rpm) for 10 minutes to precipitate proteins.

    • Carefully transfer the supernatant to HPLC vials for analysis.

  • Analysis:

    • Analyze each sample by reverse-phase HPLC or LC-MS. Use a gradient method that effectively separates the intact peptide from its degradation products.

    • Integrate the peak area corresponding to the intact peptide for each time point.

  • Data Interpretation:

    • Normalize the peak area at each time point (Tx) to the peak area at T=0.

    • Plot the percentage of intact peptide remaining versus time.

    • Calculate the half-life (t½) by fitting the data to a one-phase exponential decay curve. A significant increase in the t½ for the N-methylated peptide compared to the control validates the success of the modification.

Conclusion and Future Outlook

N-methylation is a validated and indispensable tool in peptide drug discovery. By providing precise control over peptide conformation and physicochemical properties, it directly addresses the inherent weaknesses of proteolytic instability and poor membrane permeability.[1][4] The strategic placement of methyl groups can transform a biologically active but pharmacokinetically flawed peptide into a viable drug candidate with enhanced stability and oral bioavailability.[2][23]

The future of this field lies in combining N-methylation with other innovative strategies, such as macrocyclization and the incorporation of other non-natural amino acids. As our understanding of the complex interplay between peptide structure, conformation, and membrane transport deepens, the rational design of N-methylated peptides will continue to be a driving force in the development of next-generation therapeutics.

References

  • Siano, A. S., & Quinternet, M. (2025).
  • Yamaguchi, U., et al. (2022). Serum-stable and selective backbone-N-methylated cyclic peptides that inhibit prokaryotic glycolytic mutases. bioRxiv.
  • Aapptec Peptides. N-Methyl Amino Acids. Aapptec.
  • Wang, L., et al. (2021). Improvement on Permeability of Cyclic Peptide/Peptidomimetic: Backbone N-Methylation as A Useful Tool. Semantic Scholar.
  • BenchChem. (2025). N-Methylated vs. Non-Methylated Peptides: A Comparative Guide to Stability and Performance. BenchChem.
  • Chatterjee, J., et al. (2008). N-methylation of peptides: a new perspective in medicinal chemistry. Accounts of Chemical Research, 41(10), 1331-1342.
  • Laufer, B., et al. (2009). Can N-methylated amino acids serve as substitutes for prolines in conformational design of cyclic pentapeptides? Journal of Peptide Science, 15(3), 141-146.
  • Unknown Author. (n.d.).
  • Chatterjee, J., et al. (2008). ChemInform Abstract: N-Methylation of Peptides: A New Perspective in Medicinal Chemistry.
  • Dębowski, D., et al. (2025). Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique. ACS Omega.
  • Di Gioia, M. L., et al. (2016). N-Methylated α-Amino Acids and Peptides: Synthesis and Biological Activity. Mini-Reviews in Medicinal Chemistry, 16(9), 683-690.
  • White, K. N., et al. (2015). On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds.
  • LifeTein. (2025).
  • Ramirez, J. (2024). Synthesis of Poly-N-Methylated Peptides Against Malaria.
  • Li, X., et al. (2023). Backbone N-methylation of peptides: Advances in synthesis and applications in pharmaceutical drug development. Bioorganic Chemistry, 141, 106892.
  • Unknown Author. (2025). N-Methylated Peptide Synthesis via in situ Generation of Pivaloyl Mixed Anhydrides. ChemRxiv.
  • Knappe, D., et al. (2017). Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum. PLoS ONE, 12(6), e0178943.
  • Zerbe, O., & Bader, G. (n.d.). Peptide/Protein NMR. University of Zurich.
  • DeForest, C. A., & Tirrell, D. A. (2024). Quantifying and Controlling the Proteolytic Degradation of Cell Adhesion Peptides.
  • Ovadia, O., et al. (2011). The Effect of Multiple N-Methylation on Intestinal Permeability of Cyclic Hexapeptides. Molecular Pharmaceutics, 8(1), 47-57.
  • Räder, A. F. B., et al. (2018). Improving Oral Bioavailability of Cyclic Peptides by N-Methylation. Bioorganic & Medicinal Chemistry, 26(10), 2766-2773.
  • Miller, S. C., & Scanlan, T. S. (1997). Site-Selective N-Methylation of Peptides on Solid Support. Journal of the American Chemical Society, 119(9), 2301-2302.
  • Ruschak, A. M., & Kay, L. E. (2010). Methyl-Based NMR Spectroscopy Methods for Uncovering Structural Dynamics in Large Proteins and Protein Complexes. Journal of Biological Chemistry, 285(21), 15859-15865.
  • DeForest, C. A., & Tirrell, D. A. (2015). Quantifying and controlling the proteolytic degradation of cell adhesion peptides.
  • Nielsen, D. S., et al. (2017). Rational design and synthesis of an orally bioavailable peptide guided by NMR amide temperature coefficients. Proceedings of the National Academy of Sciences, 114(44), 11658-11663.
  • Rutherford, T. (2025). Introduction to Biomolecular NMR Spectroscopy. YouTube.

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function of Boc protecting group in peptide synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Boc Protecting Group in Peptide Synthesis

Authored by: Gemini, Senior Application Scientist

Introduction: The Imperative for Controlled Assembly in Peptide Synthesis

The synthesis of peptides, biopolymers of defined amino acid sequence, is a cornerstone of chemical biology and drug development. Unlike biological protein synthesis, which is flawlessly orchestrated by the ribosome, chemical synthesis requires a deliberate and controlled step-wise approach. The primary challenge lies in ensuring that the correct amide bond is formed between the α-carboxyl group of one amino acid and the α-amino group of another, without unintended reactions from the N-terminus of the incoming amino acid or the reactive side chains of either residue. This necessitates the use of temporary "protecting groups" to mask reactive functionalities, directing the reaction to the desired site.

The tert-butyloxycarbonyl (Boc) group, introduced by Carpino in 1957, was a foundational tool in the development of modern peptide synthesis, particularly in the solid-phase peptide synthesis (SPPS) methodology pioneered by R.B. Merrifield.[1] Its unique acid-labile nature allows for selective removal under conditions that leave more robust protecting groups and the peptide-resin linkage intact. This guide provides a detailed examination of the Boc group's function, the chemistry of its application, and the strategic considerations for its use in research and development settings.

The Chemistry of the Boc Protecting Group

The efficacy of the Boc group is rooted in its specific chemical properties, primarily its stability to a wide range of reagents and its susceptibility to cleavage under specific acidic conditions.

Installation of the Boc Group (Nα-Protection)

The Boc group is introduced to the α-amino group of an amino acid through a nucleophilic acyl substitution reaction. The most common reagent for this transformation is di-tert-butyl dicarbonate, often referred to as Boc anhydride ((Boc)₂O).

The reaction is typically performed under basic conditions, which serve to deprotonate the amino group, thereby increasing its nucleophilicity for attack on one of the electrophilic carbonyl carbons of the Boc anhydride.[2]

Mechanism of Boc Protection: The deprotonated amino group of the amino acid acts as a nucleophile, attacking a carbonyl carbon of (Boc)₂O. The resulting tetrahedral intermediate collapses, leading to the formation of the N-Boc protected amino acid, carbon dioxide, and a tert-butoxide ion.

Boc_Protection cluster_products Products AminoAcid R-NH₂ (Amino Acid) ReactionStep1 + BocAnhydride (Boc)₂O Base Base ProtectedAA R-NH-Boc Byproducts CO₂ + t-BuOH ReactionStep1->ProtectedAA Nucleophilic Acyl Substitution ReactionStep1->Byproducts

Caption: Boc protection of an amino acid using (Boc)₂O.

Removal of the Boc Group (Nα-Deprotection)

The defining characteristic of the Boc group is its lability under moderately acidic conditions. This selective removal is the cornerstone of the Boc-SPPS strategy. The most common reagent for Boc deprotection is trifluoroacetic acid (TFA), typically used as a 20-50% solution in a non-reactive solvent like dichloromethane (DCM).[1][3]

Mechanism of Boc Deprotection: The deprotection proceeds via an E1 elimination mechanism.

  • Protonation: The carbonyl oxygen of the carbamate is protonated by the strong acid (TFA).

  • Carbocation Formation: The protonated intermediate undergoes cleavage to form a stable tert-butyl cation, carbon dioxide, and the free amine of the peptide.

  • Cation Trapping: The highly reactive tert-butyl cation is subsequently trapped by scavengers or can react to form isobutylene gas.

Boc_Deprotection BocPeptide R-NH-Boc (Boc-Peptide) Protonated Protonated Intermediate BocPeptide->Protonated 1. Protonation TFA H⁺ (from TFA) FreeAmine R-NH₃⁺ (Deprotected Peptide) Protonated->FreeAmine 2. Cleavage tButylCation tert-butyl cation Protonated->tButylCation CO2 CO₂ Protonated->CO2 Isobutylene Isobutylene tButylCation->Isobutylene 3. Elimination

Caption: Acid-catalyzed deprotection of a Boc-protected amine.

The generation of the reactive tert-butyl carbocation is a critical point of consideration. If the peptide sequence contains nucleophilic side chains, such as those of Tryptophan (Trp), Methionine (Met), or Cysteine (Cys), this cation can cause unwanted alkylation. To prevent this side reaction, "scavengers" like dithioethane (DTE) are often added to the deprotection solution to trap the carbocation.[1][4]

The Boc/Bzl Strategy in Solid-Phase Peptide Synthesis (SPPS)

Boc-based SPPS relies on a principle of graded acid lability. The temporary Nα-Boc group is removed by moderate acid (TFA), while the "permanent" side-chain protecting groups (typically benzyl-based, Bzl) and the peptide-to-resin linkage require a much stronger acid, such as anhydrous hydrogen fluoride (HF), for cleavage.[3][4]

The general workflow for adding a single amino acid in Boc-SPPS is as follows:

Boc_SPPS_Cycle Start Start: Resin-Bound Peptide (Nα-Boc protected) Deprotection Step 1: Deprotection 50% TFA in DCM Start->Deprotection Wash1 Wash (DCM, IPA) Deprotection->Wash1 Neutralization Step 2: Neutralization 10% TEA in DCM Wash1->Neutralization Wash2 Wash (DCM) Neutralization->Wash2 Coupling Step 3: Coupling Boc-Amino Acid + Coupling Agent (e.g., DCC) Wash2->Coupling Wash3 Wash (DCM, IPA) Coupling->Wash3 End Result: Peptide Elongated by one residue Wash3->End Repeat Repeat Cycle for Next Amino Acid End->Repeat

Caption: The iterative cycle of Boc-based Solid-Phase Peptide Synthesis.

Key Stages Explained
  • Deprotection: The Nα-Boc group of the resin-bound peptide is removed with TFA. This leaves the newly exposed N-terminal amine as a trifluoroacetate salt.[1]

  • Neutralization: Before the next amino acid can be coupled, the protonated N-terminus must be converted to a free amine. This is achieved by washing the resin with a hindered base, most commonly diisopropylethylamine (DIEA) or triethylamine (TEA) in DCM.[3][4] This step is critical; failure to fully neutralize the amine will prevent the subsequent coupling reaction.

  • Coupling: The incoming Boc-protected amino acid is activated and reacted with the free N-terminus of the resin-bound peptide. The most traditional coupling agent is dicyclohexylcarbodiimide (DCC), although more advanced reagents like HBTU and HOBt are also used to improve efficiency and reduce racemization.[1]

  • Final Cleavage: After the entire sequence is assembled, the peptide is cleaved from the solid support, and all side-chain protecting groups are removed simultaneously. This requires a very strong acid. Anhydrous hydrogen fluoride (HF) is the most common and effective reagent for this global deprotection. Due to its extreme toxicity and corrosiveness, specialized equipment is required.[1] Alternatives like trifluoromethanesulfonic acid (TFMSA) exist but are also highly corrosive.

Experimental Protocols & Methodologies

The following protocols are representative of standard procedures in Boc-SPPS.

Protocol 1: Nα-Boc Deprotection
  • Resin Swelling: Swell the peptide-resin in dichloromethane (DCM) for 5-10 minutes.

  • Pre-wash: Drain the solvent and add the deprotection solution (e.g., 50% TFA in DCM) and agitate for 2-5 minutes. This initial wash helps to remove residual water.

  • Deprotection: Drain and add a fresh portion of the deprotection solution. Agitate for 20-30 minutes at room temperature.[1]

  • Washing: Drain the TFA solution. Wash the resin thoroughly to remove residual acid. A typical wash sequence is:

    • DCM (2x)

    • Isopropanol (IPA) (2x) - helps to shrink the resin and remove trapped TFA.[1]

    • DCM (2x)

Protocol 2: Neutralization
  • Base Treatment: Add a solution of 10% TEA or DIEA in DCM to the washed resin. Agitate for 5-10 minutes.

  • Repeat: Drain and repeat the base treatment one more time.

  • Washing: Drain the neutralization solution. Wash the resin thoroughly with DCM (at least 3-5 times) to remove all traces of the tertiary amine, which can interfere with the subsequent coupling step.

Protocol 3: Final Peptide Cleavage and Deprotection (HF Cleavage)

WARNING: Anhydrous HF is extremely toxic, corrosive, and can cause severe burns. This procedure must only be performed by trained personnel in a specialized, HF-resistant apparatus and fume hood.

  • Resin Preparation: The peptide-resin must be thoroughly dried under a high vacuum before exposure to HF.

  • Scavenger Addition: Place the dried peptide-resin in the HF-resistant reaction vessel. Add a scavenger cocktail. The choice of scavenger depends on the peptide sequence. A common general-purpose scavenger is anisole.

  • HF Distillation: Cool the reaction vessel to approximately -10°C. Carefully distill anhydrous HF into the vessel.

  • Cleavage Reaction: Stir the mixture at 0°C for 45-60 minutes.[1] The time may be extended if acid-resistant protecting groups like Arg(Tos) are present.

  • HF Removal: Remove the HF by evaporation under a stream of nitrogen gas, followed by a high vacuum.

  • Peptide Precipitation: The crude peptide and resin are washed with cold diethyl ether or methyl t-butyl ether to precipitate the peptide and remove the scavengers and cleaved protecting groups.

  • Extraction & Lyophilization: The precipitated peptide is then extracted from the resin using an appropriate aqueous solvent (e.g., dilute acetic acid) and lyophilized to yield the crude peptide product.

Data Presentation: Reagents and Conditions

Table 1: Common Reagents in Boc-SPPS
StageReagent/SolutionPurposeCausality / Key Insight
Nα-Protection Di-tert-butyl dicarbonate ((Boc)₂O)Introduces the Boc groupHighly efficient and produces easily removable byproducts.[2]
Nα-Deprotection 50% Trifluoroacetic Acid (TFA) in DCMRemoves the temporary Nα-Boc groupProvides rapid and clean cleavage of the acid-labile Boc group without affecting more stable benzyl-based side-chain protectors.[4]
Neutralization 10% Triethylamine (TEA) or DIEA in DCMConverts the N-terminal ammonium salt to a free amineA free amine is required for nucleophilic attack during the subsequent coupling step. Hindered bases are used to minimize side reactions.[4]
Coupling Dicyclohexylcarbodiimide (DCC)Activates the carboxyl group of the incoming amino acidForms a highly reactive O-acylisourea intermediate that is readily attacked by the free N-terminus of the peptide-resin.
Final Cleavage Anhydrous Hydrogen Fluoride (HF)Cleaves the peptide from the resin and removes side-chain protecting groupsExtremely strong acid required to cleave the stable benzyl ester linkage to the resin and benzyl-based side-chain protectors.
Scavengers Anisole, Thiocresol, Dithioethane (DTE)Trap reactive carbocations generated during acidolysisPrevents side reactions such as alkylation of sensitive residues (Trp, Met, Cys) during both TFA deprotection and final HF cleavage.[1][4]

Challenges and Mitigation Strategies in Boc Chemistry

While robust, Boc-SPPS is not without potential pitfalls. Understanding and mitigating common side reactions is crucial for synthesizing high-purity peptides.

  • Incomplete Deprotection: If the Boc group is not fully removed, the subsequent coupling will fail at that site, leading to a truncated peptide sequence (a deletion sequence). This is mitigated by ensuring adequate reaction time and using fresh TFA solutions.

  • Alkylation: As mentioned, carbocations generated during deprotection can modify sensitive residues. The judicious use of scavengers is the primary solution.[1]

  • Aspartimide Formation: Peptides containing Asp-Gly or Asp-Ser sequences are prone to forming a stable five-membered succinimide ring during the acid deprotection and base neutralization steps. This can lead to racemization and the formation of β-aspartyl peptides. Using a "low-high" HF cleavage procedure can minimize this.

  • Diketopiperazine Formation: When the third amino acid is being coupled, the deprotected dipeptide-resin can cyclize to release a diketopiperazine, cleaving the peptide from the resin and terminating the synthesis. This is sequence-dependent and can be suppressed by using in-situ neutralization protocols where coupling begins immediately after neutralization.[1]

Comparison with Orthogonal Fmoc Chemistry

The primary alternative to Boc-SPPS is Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. The two strategies are fundamentally different in their chemical logic.

Table 2: Comparison of Boc vs. Fmoc SPPS Strategies
FeatureBoc/Bzl StrategyFmoc/tBu Strategy
Nα-Protecting Group tert-Butyloxycarbonyl (Boc)9-Fluorenylmethyloxycarbonyl (Fmoc)
Nα-Deprotection Reagent Moderate Acid (e.g., 50% TFA)Base (e.g., 20% Piperidine in DMF)
Side-Chain Protection Acid-stable (e.g., Benzyl ethers/esters)Acid-labile (e.g., tert-Butyl ethers/esters)
Final Cleavage Reagent Strong Acid (e.g., Anhydrous HF)Moderate Acid (e.g., TFA cocktail)
Primary Advantage Less prone to aggregation for some sequences; historical robustness.Milder final cleavage conditions; avoids use of highly toxic HF.
Primary Disadvantage Requires highly toxic and corrosive HF for final cleavage. Repetitive acid treatment can degrade sensitive sequences.Piperidine can cause side reactions. Fmoc group is bulky and can hinder coupling of some residues.
Orthogonality Graded Lability (not truly orthogonal)[4]Fully Orthogonal[5]

Conclusion

The Boc protecting group was instrumental in transforming peptide synthesis from a specialized art into a widespread and automatable scientific tool. The Boc/Bzl strategy, while largely superseded by the milder Fmoc/tBu chemistry for routine synthesis, remains a powerful and relevant technique, particularly for the synthesis of certain complex peptides or when specific side-chain protection schemes are required. A thorough understanding of the underlying chemical principles—the causality of Boc group installation and removal, the necessity of neutralization, the role of scavengers, and the harsh reality of final cleavage—is essential for any researcher or drug development professional aiming to leverage this classic yet potent methodology.

References

  • Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]

  • Peptide Synthesis with the Boc Protecting Group. jOeCHEM. [Link]

  • Peptide Synthesis. Chemistry LibreTexts. [Link]

  • Overview of Solid Phase Peptide Synthesis (SPPS). AAPPTec. [Link]

  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory. Nowick Laboratory, UC Irvine. [Link]

  • A schematic representation of peptide synthesis using Boc protected... ResearchGate. [Link]

  • Boc / Bzl Solid Phase Synthesis. Sunresin. [Link]

  • Protecting Groups for Amines: Carbamates. Master Organic Chemistry. [Link]

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An In-depth Technical Guide on the Benzyl Ether Protection of Serine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the complex landscape of peptide synthesis and drug development, the strategic protection of reactive functional groups is a cornerstone of success.[1][2][3] For the trifunctional amino acid serine, with its nucleophilic hydroxyl side chain, effective protection is paramount to prevent unwanted side reactions and ensure the fidelity of peptide elongation.[4][5] This technical guide provides a comprehensive exploration of the benzyl ether as a protecting group for the hydroxyl moiety of serine. We will delve into the causality behind its selection, detailed experimental protocols for its installation and cleavage, and its strategic application in complex synthetic pathways. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this robust and versatile protecting group in their work.

The Imperative for Serine Side Chain Protection

Serine, with its primary alcohol side chain, presents a significant chemical challenge during peptide synthesis. The hydroxyl group is nucleophilic and can react with activated carboxyl groups of incoming amino acids, leading to the formation of ester linkages instead of the desired peptide bond. This can result in branched peptides and a complex mixture of impurities that are difficult to separate. Therefore, the temporary masking of this hydroxyl group is not merely advantageous but essential for the controlled, stepwise assembly of a defined peptide sequence.[1][2]

The ideal protecting group for serine's hydroxyl function should exhibit several key characteristics:

  • Ease of Introduction: The protecting group should be readily and selectively introduced onto the serine hydroxyl group in high yield.[1]

  • Stability: It must remain intact throughout the various steps of peptide synthesis, including the repeated cycles of Nα-amino group deprotection and coupling reactions.[1]

  • Orthogonality: The protecting group should be removable under conditions that do not affect other protecting groups on the peptide or cleave the peptide from the solid support.[1]

  • High-Yielding Cleavage: The removal of the protecting group at the appropriate stage should proceed cleanly and in high yield, without causing damage to the final peptide.[1]

The Benzyl Ether: A Chemist's Ally

The benzyl (Bzl) ether has long been a stalwart protecting group for alcohols in organic synthesis, and its application to serine in peptide chemistry is a testament to its reliability and versatility.[4][6][7] The benzyl group's stability to a wide range of reaction conditions, coupled with its susceptibility to specific cleavage methods, makes it a highly valuable tool.[8][9]

Advantages of Benzyl Ether Protection for Serine
  • Robust Stability: Benzyl ethers are stable to both acidic and basic conditions commonly employed in peptide synthesis, particularly within the Boc/Bzl solid-phase peptide synthesis (SPPS) strategy.[4][10][11]

  • Orthogonality in Boc/Bzl Strategy: In the Boc/Bzl strategy, the Nα-Boc group is removed with moderate acid (e.g., trifluoroacetic acid, TFA), while the benzyl ether on the serine side chain remains intact.[1][11] The final cleavage of the benzyl ether, along with other benzyl-based side-chain protecting groups and cleavage from the resin, is typically achieved with a strong acid like hydrofluoric acid (HF).[1]

  • Mild Cleavage by Hydrogenolysis: A key advantage of the benzyl ether is its lability to catalytic hydrogenolysis.[12][13][14][15] This allows for a mild and highly selective deprotection method that is orthogonal to most other protecting groups used in peptide synthesis.[12][16]

Experimental Protocols

The successful implementation of benzyl ether protection for serine hinges on well-defined and reproducible experimental procedures for both its introduction and removal.

Protection of Serine as its Benzyl Ether

The most common method for the O-benzylation of serine is a variation of the Williamson ether synthesis.[9][16] This involves the deprotonation of the hydroxyl group to form an alkoxide, which then acts as a nucleophile to displace a halide from benzyl bromide or a similar benzylating agent.[17][18] To prevent unwanted N-benzylation, the α-amino group of serine must first be protected, typically with a Boc group.[19]

Step-by-Step Protocol for the Synthesis of N-Boc-O-benzyl-L-serine:

  • N-Boc Protection of L-serine:

    • Dissolve L-serine in a mixture of 1M NaOH and 1,4-dioxane.[20]

    • Cool the solution to 0°C and slowly add di-tert-butyl dicarbonate (Boc₂O).[20]

    • Allow the reaction to warm to room temperature and stir for 24 hours.[20]

    • Work up the reaction by removing the 1,4-dioxane, washing with ether, acidifying the aqueous layer, and extracting the N-Boc-L-serine with ethyl acetate.[20]

  • O-Benzylation of N-Boc-L-serine:

    • Dissolve the N-Boc-L-serine in anhydrous DMF.[20]

    • Under an inert atmosphere (e.g., argon), cool the solution to 0°C and add sodium hydride (NaH) portion-wise.[20]

    • Slowly add benzyl bromide to the reaction mixture.[20]

    • Allow the reaction to warm to room temperature and stir for 5 hours.[20]

    • Quench the reaction and perform an aqueous workup to isolate the desired N-Boc-O-benzyl-L-serine.[20]

Diagram of the Protection Workflow:

Protection_Workflow Serine L-Serine Boc_Serine N-Boc-L-Serine Serine->Boc_Serine Boc₂O, NaOH, Dioxane Boc_Bzl_Serine N-Boc-O-benzyl-L-Serine Boc_Serine->Boc_Bzl_Serine 1. NaH, DMF 2. Benzyl Bromide

Caption: Workflow for the synthesis of N-Boc-O-benzyl-L-serine.

Deprotection of the Benzyl Ether

The removal of the benzyl ether from the serine side chain is a critical step, and the choice of method depends on the overall synthetic strategy and the presence of other functional groups in the peptide.

Catalytic hydrogenolysis is the most widely used and mildest method for cleaving benzyl ethers.[12][13][15] The reaction involves the use of a palladium catalyst, typically palladium on carbon (Pd/C), and a source of hydrogen.[13][15][21]

Step-by-Step Protocol for Hydrogenolysis:

  • Dissolve the O-benzyl-serine containing peptide in a suitable solvent such as methanol, ethanol, or THF.[21][22]

  • Add the palladium on carbon catalyst (typically 5-10% Pd/C) to the solution.[21]

  • Place the reaction vessel under an atmosphere of hydrogen gas (H₂), often at atmospheric or slightly elevated pressure.[8]

  • Stir the reaction at room temperature until the deprotection is complete, as monitored by an appropriate analytical technique (e.g., TLC, HPLC, or mass spectrometry).

  • Upon completion, filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.[8]

  • Concentrate the filtrate under reduced pressure to obtain the deprotected peptide.[8]

Diagram of the Hydrogenolysis Mechanism:

Hydrogenolysis_Mechanism cluster_0 Palladium Catalyst Surface Pd(0) Pd(0) Peptide_OBn Peptide-Ser(OBn) Intermediate [Pd(II) Complex] Peptide_OBn->Intermediate Oxidative Addition Peptide_OH Peptide-Ser(OH) Intermediate->Peptide_OH Reductive Elimination Toluene Toluene Intermediate->Toluene Reductive Elimination H2 H₂ H2->Intermediate Coordination

Caption: Simplified mechanism of benzyl ether hydrogenolysis.

An alternative to using hydrogen gas is catalytic transfer hydrogenation (CTH).[10] In this method, a hydrogen donor molecule, such as formic acid or ammonium formate, is used to generate hydrogen in situ.[10][23][24] CTH offers the advantage of not requiring specialized high-pressure hydrogenation equipment.[10]

Quantitative Data Summary:

Deprotection MethodReagentsTypical ConditionsAdvantagesDisadvantages
Catalytic Hydrogenolysis H₂, Pd/CRoom temperature, atmospheric pressureMild, high yielding, clean reactionRequires H₂ gas, potential for catalyst poisoning
Catalytic Transfer Hydrogenation Formic acid, Pd/CRoom temperatureNo H₂ gas required, rapidMay require larger amounts of catalyst
Strong Acid Cleavage HF, TFMSALow temperatureSimultaneous cleavage of other acid-labile groupsHarsh conditions, can lead to side reactions

Strategic Considerations and Orthogonality

The choice of the benzyl ether as a protecting group for serine is often dictated by the overall protecting group strategy for the entire peptide. In the context of the Boc/Bzl strategy, the benzyl ether is fully compatible and is removed during the final deprotection and cleavage step with strong acid.[1][4]

However, the true power of the benzyl ether lies in its orthogonality when paired with the Fmoc/tBu strategy. In this approach, the Nα-Fmoc group is removed with a base (e.g., piperidine), and the acid-labile side-chain protecting groups (e.g., tBu) are removed with TFA. The benzyl ether on a serine residue would remain stable under both of these conditions. This allows for the selective deprotection of the serine hydroxyl group via hydrogenolysis while the rest of the peptide remains protected. This strategy is invaluable for on-resin modifications of the serine side chain, such as phosphorylation or glycosylation.

Conclusion

The benzyl ether protecting group for serine is a robust and versatile tool in the arsenal of the peptide chemist. Its stability to a wide range of reaction conditions, coupled with the mild and selective cleavage conditions of catalytic hydrogenolysis, makes it an excellent choice for a variety of synthetic strategies. A thorough understanding of the principles behind its use, as well as the practical aspects of its installation and removal, is essential for its successful application in the synthesis of complex peptides and novel therapeutics.[25][][27][28]

References

  • Atlanchim Pharma. (2021, October 6). Science About O-Benzyl protecting groups. Retrieved from [Link]

  • Bieg, T., & Szeja, W. (1985).
  • Crawford, C., & Oscarson, S. (2021).
  • ACS Green Chemistry Institute. (n.d.). Hydrogenolysis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Benzyl Ethers. Retrieved from [Link]

  • The Royal Society of Chemistry. (2014). Supporting Information: 1. Synthesis of O-benzyl-L-serine. Retrieved from [Link]

  • YouTube. (2018, December 31). benzyl ether cleavage. Retrieved from [Link]

  • Anantharamaiah, G. M., & Sivanandaiah, K. M. (1977). Removal of some commonly used protecting groups in peptide syntheses by catalytic transfer hydrogenation with formic acid. Journal of the Chemical Society, Perkin Transactions 1, (5), 490-492.
  • J&K Scientific LLC. (2021, February 8). Benzyl Deprotection of Alcohols. Retrieved from [Link]

  • Dutta, A. S., & Morley, J. S. (1971). The Preparation of O-Benzyl-L-serine.
  • Dutta, A. S., & Morley, J. S. (1971). The preparation of o-benzyl-L-serine.
  • ElAmin, B., Anantharamaiah, G. M., Royer, G. P., & Means, G. E. (1979). Removal of benzyl-type protecting groups from peptides by catalytic transfer hydrogenation with formic acid. The Journal of Organic Chemistry, 44(19), 3442-3444.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2025, November 19). Unlocking Peptide Potential: The Role of O-Benzyl-L-serine in Synthesis. Retrieved from [Link]

  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]

  • AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]

  • Pennington, M. W., & Dunn, B. M. (Eds.). (2012). Peptide synthesis protocols. Springer Science & Business Media.
  • Movassaghi, M., & Hill, M. D. (2008). Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine. Beilstein journal of organic chemistry, 4, 49.
  • Angibeaud, P., Defaye, J., Gadelle, A., & Utille, J. P. (1985). Mild Deprotection of Benzyl Ether Protective Groups with Ozone. Synthesis, 1985(11), 1123-1125.
  • Common Organic Chemistry. (n.d.). Benzyl Protection. Retrieved from [Link]

  • ResearchGate. (n.d.). Deprotection of benzyl in ether substrates. Retrieved from [Link]

  • Thompson, R. E., & Muir, T. W. (2016). Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis. Israel Journal of Chemistry, 56(2-3), 135-147.
  • YouTube. (2019, December 27). synthesis & cleavage of benzyl ethers. Retrieved from [Link]

  • Phillips, R. S. (1987). Reactions of O-acyl-L-serines with tryptophanase, tyrosine phenol-lyase, and tryptophan synthase. Archives of biochemistry and biophysics, 256(1), 302-310.
  • National Center for Biotechnology Information. (2021, October 6). Benzylation of hydroxyl groups by Williamson reaction. Retrieved from [Link]

  • University of Windsor. (n.d.). Alcohol Protecting Groups. Retrieved from [Link]

  • YouTube. (2022, January 31). Adding Benzyl Protecting Group Mechanism | Organic Chemistry. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 3-Benzyloxy-2-methyl Propanoate. Retrieved from [Link]

Sources

An In-Depth Technical Guide to N-Methylated Amino Acids in Peptides: From Synthesis to Therapeutic Application

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The strategic modification of peptides to enhance their therapeutic properties is a cornerstone of modern drug development. Among the arsenal of chemical biology tools, backbone N-methylation—the substitution of an amide proton with a methyl group—stands out as a uniquely powerful and versatile strategy. This modification can profoundly alter the physicochemical and pharmacokinetic profile of a peptide, addressing its inherent liabilities such as poor metabolic stability and low membrane permeability.[1][2][3] Inspired by the success of naturally occurring N-methylated cyclic peptides like cyclosporine, researchers have increasingly harnessed N-methylation to transform promising peptide leads into viable drug candidates.[4][5]

This technical guide provides an in-depth exploration of N-methylated peptides for researchers, chemists, and drug development professionals. We will dissect the fundamental impact of N-methylation on peptide structure and function, detail the nuances of synthetic and analytical methodologies, and contextualize its application through its effect on pharmacokinetic properties. This document is structured to serve as a comprehensive resource, blending foundational principles with field-proven protocols and insights to empower the rational design of next-generation peptide therapeutics.

The Foundational Impact of N-Methylation on Peptide Properties

The introduction of a single methyl group onto the peptide backbone amide nitrogen instigates a cascade of significant structural and physicochemical changes. Understanding these effects is paramount to leveraging N-methylation effectively.

Conformational Control and Pre-organization

N-methylation imposes significant steric constraints on the peptide backbone, directly influencing the allowable values of the phi (Φ) and psi (Ψ) dihedral angles. This restriction of conformational space can pre-organize a peptide into its bioactive conformation, reducing the entropic penalty upon binding to its target and potentially increasing affinity and selectivity.[2] A key consequence is the increased propensity for the N-methylated amide bond to adopt a cis conformation, which is energetically disfavored in non-methylated peptides (except for X-Pro bonds).[6] This ability to stabilize specific turns and secondary structures is a critical tool in peptidomimetic design.[7][8]

Enhanced Proteolytic Resistance

One of the most significant advantages of N-methylation is the dramatic increase in resistance to enzymatic degradation.[9][10] Proteases recognize and bind to their substrates through a series of interactions, including hydrogen bonding with the peptide backbone. N-methylation confers stability through two primary mechanisms:

  • Disruption of Enzyme Recognition: By replacing the amide proton, N-methylation removes a critical hydrogen bond donor, disrupting the recognition patterns that proteases rely on for substrate binding.[9]

  • Steric Hindrance: The methyl group provides a steric shield that physically obstructs the protease's active site from accessing the scissile amide bond.[9]

This dual effect can extend the in-vivo half-life of a peptide from minutes to hours, a crucial step towards clinical viability.[3][11]

Modulation of Membrane Permeability

N-methylation can significantly improve a peptide's ability to cross biological membranes, a key factor for achieving oral bioavailability.[12][13][14] This is achieved by reducing the molecule's desolvation penalty upon entering the hydrophobic lipid bilayer. By removing a hydrogen bond donor, N-methylation can encourage the formation of intramolecular hydrogen bonds, effectively "masking" the polar amide groups from the solvent. This "chameleon-like" effect, often observed in cyclic N-methylated peptides, allows the molecule to present a more hydrophobic face to the membrane, facilitating passive diffusion.[12][15] However, the relationship is not linear; an optimal number and position of N-methyl groups often exist for maximal permeability.[12][13][16]

Analytical_Decision_Tree Start Need to Analyze N-Methylated Peptide Q1 Primary Goal? Start->Q1 Mass Confirm Mass & Purity Q1->Mass Mass/Purity Localize Localize Site of Methylation Q1->Localize Localization Conformation Determine 3D Conformation Q1->Conformation Structure LCMS LC-MS (HRMS) Mass->LCMS MSMS Tandem MS (MS/MS) Localize->MSMS NMR NMR Spectroscopy Conformation->NMR ETD Use ETD Fragmentation MSMS->ETD For unambiguous results ROESY 2D ROESY/NOESY NMR->ROESY For cis/trans & distances

Sources

Methodological & Application

Application Notes and Protocols for Solid-Phase Synthesis of Peptides Containing Boc-N-Me-Ser(Bzl)-OH

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Challenges of N-Methylated Amino Acids in Boc-SPPS

The strategic incorporation of N-methylated amino acids into peptide sequences is a cornerstone of modern medicinal chemistry, offering a powerful tool to enhance therapeutic properties. N-methylation can significantly increase metabolic stability by conferring resistance to enzymatic degradation, improve cell permeability, and constrain peptide conformation, which may lead to heightened receptor affinity and selectivity.[1][2][3] The tert-butyloxycarbonyl (Boc) solid-phase peptide synthesis (SPPS) strategy, a robust and classical method, provides a reliable framework for assembling such modified peptides.[4] This approach utilizes the acid-labile Boc group for the temporary protection of the α-amino group and typically employs more stable, acid-cleavable protecting groups for amino acid side chains, such as the benzyl (Bzl) group for the hydroxyl function of serine.[5][6]

However, the synthesis of peptides containing N-methylated residues like N-Me-Ser(Bzl) is not without its challenges. The primary obstacle is the steric hindrance imposed by the N-methyl group, which can dramatically slow down coupling reaction kinetics and elevate the risk of incomplete reactions.[1][2][3] Consequently, standard coupling protocols are often insufficient, necessitating the use of more potent coupling reagents and optimized reaction conditions to ensure high-yield and high-purity synthesis of the target N-methylated peptide.[3][7][8]

This document provides a comprehensive, in-depth guide to the solid-phase synthesis of peptides containing Boc-N-Me-Ser(Bzl)-OH using the Boc/Bzl strategy. It details a field-proven protocol, explains the rationale behind critical steps, and offers insights into overcoming the unique challenges associated with this class of modified amino acids.

Data Summary: Quantitative Parameters for this compound Incorporation

The following table summarizes typical quantitative data for the solid-phase synthesis of a model peptide incorporating a this compound residue. These values are illustrative and may vary based on the specific peptide sequence, scale, and instrumentation.

ParameterValueNotes
Resin Substitution 0.4 - 0.8 mmol/gMerrifield or PAM resins are commonly employed for Boc-SPPS.[9]
Boc Deprotection 25-50% TFA in DCMA 1-2 minute pre-wash followed by a 20-30 minute main deprotection is standard.[9][10]
Neutralization 5-10% DIEA in DCMTwo washes of 1-2 minutes each are typically sufficient.[10]
Coupling Reagents HATU, HBTU, PyBOPThese reagents are effective for sterically hindered amino acids.[11][12]
Amino Acid Equivalents 2 - 4 eq.A higher excess is often required for N-methylated residues.
Coupling Time (N-Me-Ser) 2 - 4 hoursMay require double coupling to achieve >99% efficiency.
Monitoring Kaiser Test / Isatin TestThe Isatin test is necessary for secondary amines like N-methylated residues.
Final Cleavage Anhydrous HFA standard "low-high" HF cleavage protocol is typically used.[13][14][15]
Crude Peptide Purity 50 - 75% (by HPLC)Dependent on peptide length and sequence complexity.
Overall Yield 15 - 40%Highly sequence-dependent.

Experimental Protocols: A Step-by-Step Guide

This section details the step-by-step methodology for the manual solid-phase synthesis of a peptide containing an N-methylated serine residue.

I. Resin Preparation and First Amino Acid Attachment
  • Resin Selection: Choose a suitable resin for Boc chemistry, such as Merrifield resin for peptide acids or MBHA resin for peptide amides.[9]

  • Swelling: Swell the resin in Dichloromethane (DCM) for 30 minutes, followed by Dimethylformamide (DMF) for 30 minutes.

  • First Amino Acid Coupling (to Merrifield Resin via Cesium Salt Method):

    • Dissolve Boc-amino acid (4 eq.) in DMF.

    • Add Cesium Carbonate (Cs₂CO₃) (2 eq.) and stir for 30 minutes.

    • Remove the solvent under reduced pressure.

    • Add the dried Boc-amino acid cesium salt to the swelled Merrifield resin in DMF.

    • Heat the reaction mixture at 50°C for 12-24 hours.

    • Wash the resin thoroughly with DMF, DMF/Water (1:1), DMF, and finally DCM.

    • Dry the resin under vacuum.

II. The Synthesis Cycle: Deprotection, Neutralization, and Coupling

The following cycle is repeated for each amino acid in the sequence.

SPPS_Cycle Start Peptide-Resin (N-terminal Boc) Deprotection Boc Deprotection (25-50% TFA/DCM) Start->Deprotection Wash1 DCM & IPA Washes Deprotection->Wash1 Remove TFA & t-butyl cations Neutralization Neutralization (5-10% DIEA/DCM) Wash1->Neutralization Wash2 DCM & DMF Washes Neutralization->Wash2 Remove DIEA salts Coupling Amino Acid Coupling (e.g., HATU/DIEA in DMF) Wash2->Coupling Wash3 DMF & DCM Washes Coupling->Wash3 Remove excess reagents End Elongated Peptide-Resin (Ready for next cycle) Wash3->End

Caption: Boc-SPPS Elongation Cycle.

  • Boc Deprotection:

    • Swell the Boc-protected peptide-resin in DCM.

    • Perform a pre-wash with 25-50% Trifluoroacetic Acid (TFA) in DCM for 1-2 minutes.[9]

    • Treat the resin with 25-50% TFA in DCM for 20-30 minutes with agitation.[10] The TFA cleaves the Boc group, exposing the free amine as a TFA salt.[5]

    • Note: When tryptophan or methionine are present, add 0.5% dithiothreitol (DTE) as a scavenger to the TFA solution to prevent alkylation of the side chains by the tert-butyl cation generated during deprotection.[5][16]

  • Washing:

    • Wash the resin thoroughly with DCM (3x) to remove residual TFA.

    • Wash with Isopropanol (IPA) (2x) to shrink the resin and help remove trapped acid.[9]

    • Wash again with DCM (3x) to prepare for neutralization.

  • Neutralization:

    • Treat the resin with a solution of 5-10% N,N-Diisopropylethylamine (DIEA) in DCM for 2 minutes (repeat twice).[10] This converts the TFA salt of the N-terminal amine to the free amine, which is necessary for the subsequent coupling reaction.[16]

    • Wash the resin with DCM (3x) and then DMF (3x) to remove excess DIEA and prepare for coupling.

  • Coupling of this compound (and other sterically hindered residues):

    • Activation: In a separate vessel, pre-activate the this compound (3 eq.) by dissolving it with a coupling reagent such as HATU (2.9 eq.) in DMF. Add DIEA (6 eq.) and allow the activation to proceed for 2-5 minutes.[7] The use of potent uronium/aminium or phosphonium salt-based reagents is crucial for activating the sterically hindered carboxylic acid.[11][12]

    • Coupling: Add the activated amino acid solution to the resin. Agitate the mixture for 2-4 hours at room temperature.

    • Monitoring: After the coupling time, take a small sample of the resin and perform an Isatin test to check for the presence of free secondary amines. A negative result (beads remain yellow/orange) indicates complete coupling. If the test is positive (blue beads), a second coupling (recoupling) is necessary.

  • Washing:

    • Wash the resin thoroughly with DMF (3x) and DCM (3x) to remove any unreacted reagents and byproducts. The peptide-resin is now ready for the next deprotection cycle.

III. Final Cleavage and Deprotection

Upon completion of the peptide assembly, the final step is to cleave the peptide from the resin and remove the side-chain protecting groups.[17] For the Boc/Bzl strategy, this is typically achieved with anhydrous Hydrogen Fluoride (HF).[13][18]

CAUTION: Anhydrous HF is extremely toxic and corrosive. This procedure must be performed by trained personnel in a specialized, dedicated HF cleavage apparatus made of HF-resistant materials (e.g., Teflon).

  • Preparation:

    • Dry the peptide-resin thoroughly under high vacuum.

    • Place the dried resin in the reaction vessel of the HF apparatus.

    • Add a scavenger cocktail to the vessel. A common cocktail for peptides containing Ser(Bzl) is anisole (1.0 mL per gram of resin) to trap the benzyl carbocations generated during cleavage.[14][15]

  • HF Cleavage ("Low-High" Procedure):

    • Low HF Step: Cool the reaction vessel to -5 to 0°C. Distill a mixture of HF/DMS (dimethyl sulfide) (1:3 v/v) into the vessel. Stir for 2 hours. This step is milder and helps to remove some protecting groups while minimizing certain side reactions.

    • High HF Step: Evaporate the HF/DMS. Cool the vessel again and distill neat anhydrous HF into the vessel. Stir at 0°C for 1 hour.[13][14] This step cleaves the peptide from the resin and removes more resistant protecting groups like the benzyl ether from serine.[15]

  • Work-up:

    • Evaporate the HF under a stream of nitrogen.

    • The crude peptide and resin mixture is then washed with cold diethyl ether to precipitate the peptide and remove the scavengers.

    • The crude peptide is extracted from the resin using a suitable solvent, typically aqueous acetic acid or acetonitrile/water mixtures.

    • The solution containing the crude peptide is then lyophilized.

IV. Purification and Analysis

The lyophilized crude peptide is typically purified using reverse-phase high-performance liquid chromatography (RP-HPLC). The identity and purity of the final peptide are confirmed by mass spectrometry (e.g., ESI-MS or MALDI-TOF) and analytical RP-HPLC.

Causality and Trustworthiness in the Protocol

  • Why Boc/Bzl Strategy? This strategy is well-established and particularly useful for synthesizing 'difficult' peptides that may present challenges with Fmoc-SPPS.[14] The strong acid final cleavage is highly effective at removing robust protecting groups.

  • Why specialized coupling reagents? The secondary amine of N-methylated amino acids is a weaker nucleophile and is sterically hindered compared to a primary amine. Standard coupling reagents like DCC/HOBt are often too slow and inefficient.[19] Reagents like HATU form a highly reactive OAt-ester intermediate, which reacts more efficiently with the hindered amine, driving the coupling reaction to completion.[12][20]

  • Why the Isatin Test? The standard Kaiser (ninhydrin) test for monitoring coupling completion relies on the reaction with primary amines. It gives a false negative with secondary amines like N-methylated residues. The Isatin test is specific for secondary amines and is therefore essential for ensuring complete coupling.

  • Why Anhydrous HF? HF is a very strong acid that effectively cleaves the benzyl-based side-chain protecting groups and the ester linkage to the Merrifield resin via an SN1 mechanism.[14] While other strong acids like TFMSA can be used, HF is the most common and well-validated method for the Boc/Bzl strategy.[9]

  • Why Scavengers? The cleavage of benzyl-type protecting groups generates reactive benzyl carbocations. These can alkylate nucleophilic side chains, such as those of tryptophan and methionine. Scavengers like anisole are electron-rich aromatic compounds that act as carbocation traps, preventing these deleterious side reactions.[15]

Troubleshooting Common Issues

ProblemPossible Cause(s)Suggested Solution(s)
Incomplete Coupling of N-Me-Ser(Bzl)-OH Insufficient activation; Steric hindrance; Aggregation of peptide-resin.Perform a second coupling (recouple). Increase coupling time and/or temperature (e.g., to 40°C). Use a more potent coupling reagent like PyAOP.[19]
Low Yield After Cleavage Incomplete coupling at one or more steps; Premature chain cleavage during repeated TFA steps.Use a more stable resin linkage (e.g., PAM resin instead of Merrifield).[9] Ensure complete coupling at each step using appropriate monitoring tests.
Side Products Observed in Mass Spec Alkylation by carbocations during cleavage; Incomplete deprotection of side chains.Ensure an adequate amount and type of scavenger is used during HF cleavage.[15] Increase HF cleavage time or temperature if incomplete deprotection is suspected.
Aggregation of Peptide-Resin Formation of secondary structures (beta-sheets) on the resin.Switch to a more polar solvent like N-Methylpyrrolidone (NMP). Add chaotropic salts or perform couplings at elevated temperatures.[21]

References

  • Jadhav, K. B., Woolcock, K. J., & Muttenthaler, M. (2020). Anhydrous Hydrogen Fluoride Cleavage in Boc Solid Phase Peptide Synthesis. Methods in Molecular Biology, 2103, 41–57.
  • Muttenthaler, M., et al. (2020). Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis.
  • BenchChem. (2025). Understanding Boc protection and deprotection in peptide synthesis. BenchChem.
  • Khadse, S. (2014). HF Cleavage and Deprotection Procedures for Peptides Synthesized Using a Boc/Bzl Strategy.
  • Jadhav, K. B., Woolcock, K. J., & Muttenthaler, M. (n.d.). Anhydrous hydrogen fluoride cleavage in boc solid phase peptide synthesis. u:cris-Portal.
  • AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). AAPPTec.
  • Springer Nature Experiments. (n.d.). HF Cleavage and Deprotection Procedures for Peptides Synthesized Using a Boc/Bzl Strategy.
  • BenchChem. (2025). Application Notes and Protocols for Solid-Phase Synthesis of Peptides Containing Boc-N-Me-D-Glu-OH. BenchChem.
  • ChemPep. (n.d.). Boc Solid Phase Peptide Synthesis. ChemPep.
  • BenchChem. (n.d.). Application Notes and Protocols for Solid-Phase Peptide Synthesis (SPPS)
  • BenchChem. (2025).
  • BOC Sciences. (2025). Commonly Used Coupling Reagents in Peptide Synthesis. BOC Sciences.
  • AAPPTec. (n.d.). Technical Support Information Bulletin 1177 - Solid Phase Peptide Synthesis With N-Methyl Amino Acids. AAPPTec.
  • Liu, L., et al. (2025). N-Methylated Peptide Synthesis via in situ Generation of Pivaloyl Mixed Anhydrides. ChemRxiv.
  • Sunresin. (n.d.). Boc / Bzl Solid Phase Synthesis. Sunresin.
  • Request PDF. (2025). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids.
  • Sigma-Aldrich. (n.d.). Peptide Coupling Reagents Guide. Sigma-Aldrich.
  • BenchChem. (n.d.). Application Notes and Protocols for the Use of Boc-N-Me-D-Glu-OH in Boc/Bzl Solid-Phase Peptide Synthesis (SPPS). BenchChem.
  • AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. AAPPTec.
  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.
  • AAPPTec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTec.

Sources

Application Notes and Protocols: Advanced Coupling Strategies for Boc-N-Me-Ser(Bzl)-OH

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Unique Challenges of Coupling N-Methylated, Sterically Hindered Amino Acids

In the realm of peptide synthesis, the incorporation of N-methylated amino acids is a key strategy for modulating the pharmacological properties of peptides. N-methylation can enhance metabolic stability, improve cell permeability, and constrain peptide conformation, often leading to increased potency and selectivity.[1][2] However, these benefits come at the cost of significant synthetic challenges. The presence of a methyl group on the amide nitrogen introduces considerable steric hindrance, which dramatically slows down the kinetics of peptide bond formation.[3]

Boc-N-Me-Ser(Bzl)-OH, a derivative of serine, presents a dual challenge: the steric bulk of the N-methyl group and the inherent steric hindrance of the amino acid itself. These factors can lead to incomplete coupling reactions, resulting in deletion sequences in the final peptide.[3] Furthermore, the coupling of N-methylated amino acids is often accompanied by an increased risk of racemization, which can compromise the biological activity of the final peptide.[4][5]

This application note provides a comprehensive guide to the effective coupling of this compound, addressing the critical aspects of reagent selection, reaction optimization, and side reaction mitigation. We will delve into the mechanistic rationale behind our recommendations, offering detailed protocols for both solution-phase and solid-phase peptide synthesis (SPPS).

Understanding the Hurdles: Steric Hindrance and Racemization

The primary obstacle in coupling this compound is the reduced nucleophilicity of the secondary amine of the preceding amino acid residue, compounded by the steric bulk of the incoming protected amino acid. This necessitates the use of highly potent activating agents to drive the reaction to completion.[3]

Racemization is another major concern. The mechanism of racemization during peptide coupling can proceed through two main pathways:

  • Oxazolone Formation: The activated carboxyl group can cyclize to form a 5(4H)-oxazolone intermediate. The α-proton of this intermediate is acidic and can be abstracted by a base, leading to a loss of stereochemical integrity.[6]

  • Direct Enolization: A base can directly abstract the α-proton of the activated amino acid, leading to the formation of an enolate and subsequent racemization.[4]

The choice of coupling reagent, base, and reaction conditions plays a pivotal role in minimizing racemization.[4][6]

Selecting the Optimal Coupling Reagent

Standard coupling reagents such as HBTU and HCTU often prove to be inefficient for coupling sterically hindered N-methylated amino acids.[1][3] More potent alternatives are required. The following table summarizes recommended coupling reagents for this compound, highlighting their strengths and weaknesses.

Coupling ReagentClassAdvantagesDisadvantages
HATU Uronium/AminiumHighly efficient, even for sterically hindered couplings.[1][7]Can cause guanidinylation of the N-terminus if not pre-activated.[8]
PyAOP/PyBOP PhosphoniumHighly effective for difficult couplings.[3][7]Solutions in DMF have moderate stability.[7]
COMU UroniumHigh coupling efficiency, comparable to HATU, with improved safety profile (no explosive HOBt/HOAt byproducts).[7][9]
TOTT ThiuroniumGood results in couplings of sterically hindered or methylated amino acids, with potentially lower racemization levels compared to other reagents.[9]
DIC/Oxyma Carbodiimide/AdditiveKnown for low racemization.[6]Slower reaction rates compared to uronium/phosphonium reagents.
TFFH Fluorinating AgentGenerates highly reactive amino acid fluorides in situ, effective for sterically hindered amino acids.[9]Requires careful handling due to the nature of the reagent.
Mechanistic Insight into Coupling Reagent Action

The efficacy of these reagents stems from their ability to form highly reactive activated species from the carboxylic acid of this compound.

G cluster_0 Carboxylic Acid Activation cluster_1 Peptide Bond Formation This compound This compound Activated_Species Active Ester (e.g., OAt, OBt) This compound->Activated_Species Activation Coupling_Reagent HATU, PyBOP, etc. Coupling_Reagent->Activated_Species Peptide_Bond Peptide Bond Activated_Species->Peptide_Bond Nucleophilic Attack N-terminal_Amine N-terminal Amine (Primary or Secondary) N-terminal_Amine->Peptide_Bond

Figure 1: General workflow of coupling reagent action.

Experimental Protocols

The following protocols are designed to provide a starting point for the successful coupling of this compound. Optimization may be necessary depending on the specific peptide sequence and synthetic strategy.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) using HATU

This protocol is suitable for the incorporation of this compound into a growing peptide chain on a solid support.

Materials:

  • This compound

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIEA) or 2,4,6-Collidine

  • N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)

  • Peptide-resin with a free N-terminal amine

  • Bromophenol blue solution in DMF

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF or NMP for 30 minutes.

  • Amino Acid Activation (Pre-activation is crucial to prevent guanidinylation):

    • In a separate vessel, dissolve this compound (3 equivalents relative to resin loading) and HATU (2.95 equivalents) in DMF or NMP.

    • Add DIEA or 2,4,6-Collidine (6 equivalents) to the solution.

    • Allow the activation to proceed for 2-5 minutes at room temperature.

  • Coupling Reaction:

    • Add the activated amino acid solution to the swollen resin.

    • Agitate the reaction mixture for 2-4 hours at room temperature. For particularly difficult couplings, the reaction time can be extended, or the temperature may be slightly elevated (e.g., to 40°C).

  • Monitoring the Coupling:

    • Remove a small sample of the resin and wash thoroughly with DMF.

    • Add a few drops of the bromophenol blue solution. A yellow to green color indicates a complete or near-complete reaction. A blue color signifies the presence of unreacted secondary amine.[1][3]

  • Double Coupling (if necessary): If the monitoring test indicates incomplete coupling, drain the reaction vessel and repeat steps 2 and 3 with fresh reagents.

  • Washing: After complete coupling, thoroughly wash the resin with DMF, followed by dichloromethane (DCM), and then DMF again.

Protocol 2: Solution-Phase Synthesis using DIC/Oxyma

This protocol is designed for solution-phase coupling and is optimized to minimize racemization.

Materials:

  • This compound

  • Amino acid or peptide ester with a free N-terminal amine

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure® (Ethyl (hydroxyimino)cyanoacetate)

  • N-Methylmorpholine (NMM)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

Procedure:

  • Reactant Dissolution:

    • Dissolve this compound (1.0 equivalent) and OxymaPure® (1.2 equivalents) in DCM or THF.

    • In a separate flask, dissolve the amino acid or peptide ester (1.1 equivalents) and NMM (1.1 equivalents) in the same solvent.

  • Activation and Coupling:

    • Cool the solution containing this compound and OxymaPure® to 0°C in an ice bath.

    • Add DIC (1.1 equivalents) to this solution and stir for 10-15 minutes at 0°C.

    • Add the solution of the amino component to the activated mixture.

  • Reaction Progression:

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Purification:

    • Filter the reaction mixture to remove the precipitated diisopropylurea.

    • Wash the filtrate with 1N HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

G Start Start Swell_Resin Swell Resin in DMF/NMP Start->Swell_Resin Pre-activate Pre-activate this compound with HATU and Base Swell_Resin->Pre-activate Couple Add Activated Amino Acid to Resin Pre-activate->Couple Monitor Monitor with Bromophenol Blue Test Couple->Monitor Monitor->Couple Incomplete (Recouple) Wash Wash Resin Monitor->Wash Complete End End Wash->End

Figure 2: SPPS workflow for coupling this compound.

Troubleshooting and Optimization

IssuePossible CauseRecommended Solution
Incomplete Coupling Steric hindrance, inefficient coupling reagent.Switch to a more potent coupling reagent like HATU or PyAOP. Perform a double or triple coupling.[3][6] Increase reaction time or temperature.
Racemization Strong base, prolonged activation time, inappropriate coupling reagent.Use a weaker base like NMM or a sterically hindered base like 2,4,6-Collidine instead of DIEA.[6][10] Minimize pre-activation time.[6] Use a low-racemization coupling cocktail such as DIC/Oxyma.[6]
Deletion Sequences Consequence of incomplete coupling.Follow the recommendations for addressing incomplete coupling. Ensure accurate monitoring of the reaction.
Guanidinylation of N-terminus Use of uronium/aminium reagents without pre-activation.Always pre-activate the amino acid with the coupling reagent before adding it to the resin.[8]

Conclusion

The successful incorporation of this compound into peptide sequences is achievable with a careful and informed approach. The key to overcoming the challenges of steric hindrance and potential racemization lies in the selection of highly potent coupling reagents, the use of appropriate bases, and diligent monitoring of the reaction progress. By understanding the underlying chemical principles and employing the optimized protocols outlined in this application note, researchers can confidently utilize this valuable building block to advance their drug discovery and development efforts.

References

  • Katritzky, A. R., Todadze, E., Angrish, P., & Draghici, B. (2007). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry, 72(15), 5794–5801. [Link]

  • Katritzky, A. R., Todadze, E., Angrish, P., & Draghici, B. (2007). Efficient peptide coupling involving sterically hindered amino acids. The Journal of Organic Chemistry, 72(15), 5794–5801. [Link]

  • Al-Blewi, F. F., Al-Warhi, T. I., & El-Faham, A. (2023). Epimerisation in Peptide Synthesis. Molecules, 28(22), 8017. [Link]

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

  • AAPPTEC. (n.d.). Solid Phase Peptide Synthesis With N-Methyl Amino Acids. Retrieved from [Link]

  • El-Faham, A., & Albericio, F. (2018). N-methylation in amino acids and peptides: Scope and limitations. Biopolymers, 109(6), e23110. [Link]

  • Ferrazzano, L., Corbisiero, D., & Liguori, A. (2020). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. Molecules, 25(18), 4283. [Link]

  • Wierzbicka, M., & Kluczyk, A. (2023). Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique. Organic Process Research & Development, 27(6), 1162–1171. [Link]

  • AAPPTEC. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]

  • Garner, P., & Park, J. M. (1992). N-[(1,1-DIMETHYLETHOXY)CARBONYL]-L-SERINE METHYL ESTER. Organic Syntheses, 70, 18. [Link]

  • McDermott, J. R., & Benoiton, N. L. (1973). N-Methylamino Acids in Peptide Synthesis. IV. Racemization and Yields in Peptide-bond Formation. Canadian Journal of Chemistry, 51(15), 2562–2570. [Link]

  • Malkov, A. V., Ramirez-Lopez, P., Biedermannova, L., & Kočovský, P. (2009). On the Selective N-Methylation of BOC-Protected Amino Acids. The Journal of Organic Chemistry, 74(15), 5707–5710. [Link]

Sources

Application Notes and Protocols for the Activation of Boc-N-Me-Ser(Bzl)-OH with HBTU

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Challenge and Importance of N-Methylated Amino Acid Incorporation

In the landscape of peptide-based drug development, the incorporation of N-methylated amino acids is a cornerstone strategy for enhancing therapeutic properties. The methylation of the backbone amide nitrogen in a peptide chain imparts significant conformational rigidity and, crucially, provides steric shielding against enzymatic degradation. This modification can lead to peptides with improved metabolic stability, enhanced cell permeability, and refined receptor-binding profiles.[1][2]

Boc-N-Me-Ser(Bzl)-OH is a valuable building block in this context, offering the dual benefits of N-methylation and a protected serine side chain. However, the very features that make it desirable also present a significant synthetic challenge. The steric hindrance from the N-methyl group, combined with the bulk of the Boc and benzyl protecting groups, can dramatically slow down the kinetics of peptide bond formation.[1] This necessitates the use of potent activation methods to achieve efficient and high-fidelity peptide coupling.

This document provides a detailed guide to the activation of this compound using the common coupling reagent HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate). While HBTU is a workhorse in standard solid-phase peptide synthesis (SPPS), its efficacy for sterically demanding residues like N-methylated amino acids can be limited.[1][3] Therefore, this guide will not only detail a protocol for HBTU activation but also discuss its limitations and present a more robust, recommended protocol using the more powerful reagent, HATU.

The Mechanism of HBTU Activation

HBTU is an aminium-based coupling reagent that facilitates amide bond formation by activating the carboxylic acid of an amino acid.[4][5] The activation process, in the presence of a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA), proceeds through several key steps:

  • Deprotonation: The base abstracts the acidic proton from the carboxylic acid of this compound, forming a carboxylate anion.

  • Formation of the Active Ester: The carboxylate anion then attacks the electrophilic carbon of HBTU. This results in the formation of a highly reactive O-acylisourea intermediate, which rapidly rearranges into a more stable and less racemization-prone HOBt (1-hydroxybenzotriazole) active ester.[4]

  • Nucleophilic Attack: The free amino group of the coupling partner (e.g., the N-terminus of a growing peptide chain on a solid support) attacks the carbonyl carbon of the HOBt active ester.

  • Amide Bond Formation: This attack forms a tetrahedral intermediate that subsequently collapses to form the desired peptide bond, releasing HOBt and tetramethylurea as byproducts.

HBTU_Activation_Mechanism Boc_AA Boc-N-Me-Ser(Bzl)-O⁻ invis1 Boc_AA->invis1 HBTU HBTU HBTU->invis1 Active_Ester HOBt Active Ester invis2 Active_Ester->invis2 Amine H₂N-Peptide Amine->invis2 Peptide_Bond Peptide Bond + HOBt + Tetramethylurea invis1->Active_Ester + DIPEA invis2->Peptide_Bond Nucleophilic Attack

Caption: HBTU activation pathway for peptide bond formation.

Protocol 1: HBTU Activation of this compound (Standard Conditions)

While more potent reagents are often recommended for N-methylated amino acids, HBTU can be employed, particularly when used in excess to drive the reaction forward.[6] This protocol is designed for solid-phase peptide synthesis (SPPS).

Materials
  • This compound

  • HBTU

  • N,N-Diisopropylethylamine (DIPEA)

  • Peptide synthesis grade N,N-Dimethylformamide (DMF)

  • Resin-bound peptide with a free N-terminal amine

Procedure
  • Resin Preparation: Swell the resin-bound peptide in DMF for 30-60 minutes in a reaction vessel.

  • Deprotection: Remove the N-terminal protecting group (e.g., Fmoc) from the resin using standard procedures (e.g., 20% piperidine in DMF).

  • Washing: Thoroughly wash the resin with DMF (5-7 times) to remove all traces of the deprotection solution.

  • Pre-activation:

    • In a separate vial, dissolve 2.0 equivalents of this compound and 2.0 equivalents of HBTU in DMF.

    • Add 4.0 equivalents of DIPEA to the solution.[7][8]

    • Allow the pre-activation to proceed for 2-5 minutes at room temperature. A color change to yellow or orange is typically observed and indicates activation.[4]

  • Coupling: Add the pre-activated amino acid solution to the deprotected resin.

  • Reaction: Agitate the reaction mixture for 1-2 hours at room temperature. For sterically hindered couplings, extending the reaction time to overnight may be beneficial.[9]

  • Monitoring: Monitor the completion of the coupling reaction using a qualitative test such as the Kaiser test (for primary amines) or the chloranil test (for secondary amines like N-methylated residues).

  • Washing: Once the reaction is complete, drain the reaction vessel and wash the resin thoroughly with DMF (3 times), Dichloromethane (DCM) (3 times), and finally DMF (3 times).

Troubleshooting and Considerations for HBTU Coupling

  • Incomplete Coupling: Due to the steric hindrance of this compound, a single coupling with HBTU may be insufficient. If monitoring indicates an incomplete reaction, a second coupling (double coupling) under the same conditions is recommended.[9]

  • Guanidinylation: A potential side reaction with HBTU is the guanidinylation of the N-terminal amine of the peptide chain, which acts as a capping group and prevents further elongation. This is more likely to occur if HBTU is used in significant excess relative to the amino acid.[4][10][11] It is therefore advisable to use HBTU and the amino acid in equimolar amounts.[4]

  • Racemization: While HBTU is designed to minimize racemization, the risk is elevated with prolonged activation times or the use of stronger bases. The addition of an equivalent of HOBt can help to further suppress this side reaction.[12]

Protocol 2: Recommended Protocol using HATU for Enhanced Coupling Efficiency

Given the challenges associated with HBTU for coupling N-methylated amino acids, the use of a more potent coupling reagent is highly recommended for achieving superior yields and purity. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a more reactive analogue of HBTU and is particularly effective for difficult couplings.[3][10]

Workflow_Comparison Start Deprotected Resin-Bound Peptide HBTU_Activation Protocol 1: HBTU Activation (2 eq. AA, 2 eq. HBTU, 4 eq. DIPEA) Start->HBTU_Activation HATU_Activation Protocol 2: HATU Activation (4 eq. AA, 3.9 eq. HATU, 8 eq. DIPEA) Start->HATU_Activation Coupling Coupling Reaction HBTU_Activation->Coupling HATU_Activation->Coupling Monitoring Monitoring (e.g., Chloranil Test) Coupling->Monitoring Incomplete Incomplete Coupling Monitoring->Incomplete Positive Test Complete Complete Coupling Monitoring->Complete Negative Test Double_Coupling Double Coupling Incomplete->Double_Coupling Double_Coupling->Coupling Final_Product Final Product Complete->Final_Product

Caption: Comparative workflow for HBTU vs. HATU coupling.

Materials
  • This compound

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • Peptide synthesis grade N,N-Dimethylformamide (DMF)

  • Resin-bound peptide with a free N-terminal amine

Procedure
  • Resin Preparation and Deprotection: Follow steps 1-3 from the HBTU protocol.

  • Pre-activation:

    • In a separate vial, dissolve 4 equivalents of this compound and 3.9 equivalents of HATU in DMF.

    • Add 8 equivalents of DIPEA to the solution.[3]

    • Allow the activation to proceed for 2-5 minutes at room temperature.

  • Coupling: Add the activated amino acid solution to the deprotected resin.

  • Reaction: Agitate the reaction mixture for 45-60 minutes at room temperature.

  • Monitoring and Washing: Follow steps 7-8 from the HBTU protocol. Due to the higher reactivity of HATU, a single coupling is often sufficient.

Data Summary and Comparison

The choice of coupling reagent has a significant impact on the efficiency of incorporating sterically hindered amino acids like this compound. The following table provides a comparative overview of HBTU and HATU for this application.

ParameterHBTUHATUReference
Reactivity ModerateHigh[10]
Typical Equivalents (AA:Reagent:Base) 2 : 2 : 44 : 3.9 : 8[3][7][8]
Coupling Time 1-2 hours (or longer)45-60 minutes[3][9]
Double Coupling Required OftenRarely[3][9]
Primary Side Reaction N-terminal GuanidinylationN-terminal Guanidinylation[4][10]
Recommendation for N-Methylated AA Less EffectiveHighly Recommended[1][3]

Conclusion

The successful incorporation of this compound into a peptide sequence is a critical step that is often complicated by the steric bulk of this valuable amino acid derivative. While HBTU can be used to activate the carboxylic acid for peptide bond formation, its moderate reactivity may lead to incomplete couplings, necessitating longer reaction times or double coupling procedures. For researchers and drug development professionals seeking to optimize the synthesis of N-methylated peptides, the use of a more potent coupling reagent such as HATU is strongly advised. The HATU-based protocol outlined in this application note offers a more efficient and reliable method for achieving high-yield and high-purity synthesis of peptides containing this compound, thereby accelerating the development of novel peptide therapeutics.

References

  • Aapptec Peptides. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]

  • The Role of HOBt and HBTU in Peptide Coupling Reactions. (n.d.). Retrieved from [Link]

  • (2010). Procedures to Improve Difficult Couplings. ResearchGate. Retrieved from [Link]

  • Coupling Reagents. (n.d.). ResearchGate. Retrieved from [Link]

  • Albericio, F., et al. (2011). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 15(3), 485-503.
  • Aapptec Peptides. Coupling Reagents. Retrieved from [Link]

  • Dubey, L. V., & Dubey, I. Y. (2005). Side reactions of onium coupling reagents BOP and HBTU in the synthesis of silica polymer supports. Ukrainica Bioorganica Acta, 1, 13-19.
  • Dubey, L. V., & Dubey, I. Y. (2005). Side reactions of onium coupling reagents BOP and HBTU in the synthesis of silica polymer supports. ResearchGate. Retrieved from [Link]

  • Wipf, P., & Kim, Y. (1995). A comparative study of modern coupling reactions involving Boc-protected amino acid derivatives and dipeptides with N-terminal alpha,alpha-dialkylation and N-methylation. Tetrahedron Letters, 36(35), 6269-6272.
  • Valeur, E., & Bradley, M. (2009). Peptide Coupling Reagents, More than a Letter Soup. Chemical Society Reviews, 38(2), 606-631.
  • Technical Support Information Bulletin 1177 - Solid Phase Peptide Synthesis With N-Methyl Amino Acids. (n.d.). Retrieved from [Link]

  • Supporting information. (2020). The Royal Society of Chemistry. Retrieved from [Link]

  • Supporting Information. (n.d.). Digital CSIC. Retrieved from [Link]

  • (2022, December 22). Side reactions with HBTU amide coupling?. Reddit. Retrieved from [Link]

  • HBTU. (n.d.). Wikipedia. Retrieved from [Link]

  • Foley, D. A., et al. (2017). A comparative study of amide-bond forming reagents in aqueous media. Tetrahedron Letters, 58(29), 2849-2852.
  • Vrettos, E. I., et al. (2017).
  • Li, H., et al. (2004). DEPBT as an Efficient Coupling Reagent for Amide Bond Formation with Remarkable Resistance to Racemization*. Journal of the American Chemical Society, 126(51), 16893-16900.
  • Fields, C. G., et al. (1991). HBTU activation for automated Fmoc solid-phase peptide synthesis. Peptide Research, 4(2), 95-101.
  • Fields, C. G., et al. (1991). HBTU activation for automated Fmoc solid-phase peptide synthesis. PubMed. Retrieved from [Link]

Sources

Application Note: Optimized TFA Cleavage of Boc-Protected N-Methylated Peptides

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

N-methylated peptides, which contain one or more methyl groups on the backbone amide nitrogens, are of increasing importance in drug discovery and development. This modification offers several advantages over their non-methylated counterparts, including enhanced metabolic stability, increased cell permeability, and the ability to modulate conformation and receptor binding affinity.[1] However, the synthesis of N-methylated peptides presents unique challenges, particularly during the acid-catalyzed removal of the tert-butyloxycarbonyl (Boc) protecting group.

The steric hindrance introduced by the N-methyl group can significantly slow down the cleavage reaction compared to non-methylated residues.[2][3] This can lead to incomplete deprotection, resulting in deletion sequences and difficult purification profiles.[3] Furthermore, acid-catalyzed side reactions, such as fragmentation between consecutive N-methylated amino acids, can occur during trifluoroacetic acid (TFA) treatment.[4] This application note provides an in-depth guide to the mechanism, critical parameters, and optimized protocols for the successful and high-fidelity TFA cleavage of Boc groups from N-methylated peptides.

The Mechanism of Boc Deprotection and the N-Methyl Influence

The acid-catalyzed removal of the Boc group proceeds through an SN1-type mechanism. The reaction is initiated by protonation of the carbonyl oxygen of the Boc group by TFA, followed by the cleavage of the C-O bond to form a stable tert-butyl cation and a carbamic acid intermediate. This intermediate is unstable and rapidly decomposes to release the free amine and carbon dioxide.

The N-methyl group influences this process in two primary ways:

  • Steric Hindrance: The methyl group on the nitrogen atom physically obstructs the approach of the acid catalyst (TFA) to the Boc group's carbonyl oxygen.[2] This increased steric bulk slows the rate of the initial protonation step, which is often the rate-determining step, necessitating harsher conditions (longer reaction times or higher TFA concentrations) for complete removal.[2]

  • Electronic Effects: The electron-donating nature of the N-methyl group can subtly affect the reactivity of the adjacent amide bond, which can become a site for acid-catalyzed hydrolysis or fragmentation, especially in sterically crowded sequences.[4][5]

Diagram: Mechanism of TFA-Mediated Boc Deprotection

Boc_Deprotection_Mechanism cluster_0 Step 1: Protonation cluster_1 Step 2: Carbocation Formation cluster_2 Step 3: Decomposition & Final Products cluster_3 Side Reaction Prevention Boc_Peptide Boc-N(Me)-Peptide Protonated_Boc Protonated Intermediate Boc_Peptide->Protonated_Boc + H⁺ (from TFA) Carbamic_Acid Carbamic Acid Intermediate Protonated_Boc->Carbamic_Acid tBu_Cation tert-Butyl Cation (Reactive) Protonated_Boc->tBu_Cation Free_Amine H-N(Me)-Peptide (Deprotected) Carbamic_Acid->Free_Amine CO2 CO₂ Carbamic_Acid->CO2 Trapped_Cation Trapped Cation tBu_Cation->Trapped_Cation + Scavenger Scavenger Scavenger (e.g., TIS, H₂O)

Caption: Mechanism of Boc deprotection and scavenger action.

Critical Parameters for Successful Cleavage

Optimizing the cleavage of Boc groups from N-methylated peptides requires careful consideration of the reaction conditions to maximize deprotection efficiency while minimizing side reactions.

TFA Concentration and Reaction Time

Due to steric hindrance, a standard 15-30 minute treatment with 50% TFA in dichloromethane (DCM) may be insufficient for complete deprotection of N-methylated residues.[2]

  • Recommendation: For iterative, on-resin deprotection, start with 50% TFA/DCM for 5 minutes, followed by a second treatment for 20-30 minutes. For difficult sequences, increasing the TFA concentration to 95% for the final cleavage or extending the time may be necessary. However, prolonged exposure to high concentrations of TFA increases the risk of side reactions.[5]

The Critical Role of Scavengers

The tert-butyl cation generated during cleavage is a potent electrophile that can alkylate nucleophilic side chains, particularly Tryptophan (Trp), Methionine (Met), Cysteine (Cys), and Tyrosine (Tyr).[4][6] N-methylation does not remove this risk. The inclusion of scavengers is mandatory to trap these reactive cations.[6][7]

ScavengerTarget Residue(s)Typical Concentration (v/v)Notes
Triisopropylsilane (TIS) Trp, Tyr, Cys2.5% - 5%Excellent at reducing trityl and other carbocations. Helps prevent oxidation.
Water (H₂O) Trp2.5% - 5%Quenches tert-butyl cations by forming tert-butanol. Essential for Trp protection.[8]
1,2-Ethanedithiol (EDT) Cys, Met, Trp2.5%A strong thiol scavenger, effective for preventing disulfide formation and Trp modification.[4] Can be malodorous.
Thioanisole Arg(Tos), Met, Cys5%A soft nucleophile that helps prevent S-alkylation of Met and aids in removing tosyl groups from Arginine.[4]
Dithiothreitol (DTT) Cys1% (w/v)A reducing agent that helps prevent oxidation and disulfide bond formation.[8]
Temperature Control

Most Boc deprotection reactions are performed at room temperature. For particularly sensitive or sterically hindered peptides, lowering the temperature to 0-4°C can help minimize acid-labile side reactions, although this will also slow the rate of deprotection, potentially requiring longer reaction times.[5]

Detailed Protocols

Protocol 3.1: Iterative On-Resin Boc Deprotection of an N-Methylated Residue

This protocol is designed for the removal of the Boc group at each cycle of solid-phase peptide synthesis (SPPS).

  • Resin Preparation: After the coupling step, wash the peptidyl-resin three times with dichloromethane (DCM).

  • Initial TFA Treatment: Add a solution of 50% TFA in DCM to the resin (approx. 10 mL per gram of resin).[9] Agitate gently for 3 minutes.

  • Filtration: Drain the TFA solution from the reaction vessel.

  • Main TFA Treatment: Add a fresh portion of 50% TFA in DCM. Agitate for 25-30 minutes at room temperature.

  • Wash: Drain the acid solution and wash the resin thoroughly with DCM (5-7 times) to remove residual acid.

  • Neutralization: Wash the resin three times with a 5% (v/v) solution of diisopropylethylamine (DIPEA) in DCM to neutralize the trifluoroacetate salt and prepare the N-terminus for the next coupling reaction.[9]

  • Final Wash: Wash the resin again with DCM (3-5 times) to remove excess base.

Protocol 3.2: Final Cleavage and Global Deprotection from Resin

This protocol is for the final step, where the peptide is cleaved from the solid support and all side-chain protecting groups are removed.

  • Resin Preparation: Place the dried peptidyl-resin in a suitable reaction vessel.

  • Prepare Cleavage Cocktail: In a fume hood, prepare the appropriate cleavage cocktail based on the peptide sequence. A robust general-purpose cocktail is Reagent K or a variation thereof. For a peptide containing Trp, Met, and Cys, a recommended cocktail is:

    • TFA / H₂O / Thioanisole / EDT (90:5:3:2, v/v/v/v)

  • Cleavage Reaction: Add the cleavage cocktail to the resin (10-20 mL per gram of resin). Cap the vessel and agitate at room temperature for 2-4 hours. The extended time helps ensure complete removal of side-chain protecting groups and cleavage from the resin, which can be slowed by the presence of N-methyl groups.

  • Peptide Precipitation: Filter the cleavage mixture away from the resin beads into a cold (0°C) solution of methyl tert-butyl ether (MTBE) or diethyl ether. A large volume of ether (at least 10x the volume of the TFA solution) is required. A white precipitate of the crude peptide should form.

  • Isolation: Allow the peptide to precipitate fully at -20°C for at least 1 hour. Centrifuge the suspension and carefully decant the ether.

  • Washing: Wash the peptide pellet 2-3 times with cold ether to remove residual scavengers and organic impurities.

  • Drying: Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator. The peptide is now ready for purification by HPLC.

Diagram: General Experimental Workflow

SPPS_Cleavage_Workflow Resin Peptidyl-Resin Cleavage Add TFA Cleavage Cocktail (2-4h) Resin->Cleavage Filtration Filter to Separate Resin Beads Cleavage->Filtration Precipitation Precipitate Peptide in Cold Ether Filtration->Precipitation Centrifugation Centrifuge and Decant Ether Precipitation->Centrifugation Wash Wash Pellet with Cold Ether Centrifugation->Wash Drying Dry Crude Peptide Wash->Drying Purification Purify by HPLC Drying->Purification

Caption: Workflow for final peptide cleavage and isolation.

Troubleshooting

ProblemPotential Cause(s)Recommended Solution(s)
Incomplete Cleavage / Deprotection 1. Insufficient reaction time or TFA concentration due to steric hindrance of N-methyl group.[2] 2. Peptide aggregation on resin.1. Increase the main deprotection time to 45-60 minutes. 2. For final cleavage, increase time to 4 hours or use a stronger acid system like HF or TFMSA (use with extreme caution and proper equipment). 3. Consider using a solvent like N-Methyl-2-pyrrolidone (NMP) which can disrupt aggregation.[3]
Presence of Deletion Sequences Incomplete Boc removal during a previous cycle led to the failure of the subsequent amino acid to couple.[3]1. Implement a double deprotection protocol for the N-methylated residue cycle. 2. Use qualitative tests (e.g., bromophenol blue) to confirm complete deprotection before proceeding to the next coupling.[3]
Side Product Formation (Alkylation) 1. Insufficient or incorrect scavenger cocktail for the amino acids present (e.g., Trp, Met).[4][6] 2. Highly reactive protecting groups being cleaved.1. Review the peptide sequence and ensure the scavenger cocktail is optimized (see Table 1). 2. Use Fmoc-Trp(Boc)-OH during synthesis, as the Boc group on the indole ring provides extra protection that is removed during final cleavage.
Peptide Fragmentation Acid-labile bond cleavage, sometimes observed between two consecutive N-methylated amino acids or at an N-terminal acetylated N-methyl residue.[4][5]1. Reduce TFA concentration or perform cleavage at a lower temperature (0-4°C).[5] 2. If the N-terminus is acetylated, consider alternative N-terminal capping groups that are more stable to acid.[5]

Conclusion

The successful TFA-mediated cleavage of Boc groups from N-methylated peptides is achievable with a clear understanding of the underlying chemical challenges. The primary obstacle is the steric hindrance imposed by the N-methyl group, which necessitates longer reaction times or stronger acidic conditions. This must be balanced with the careful selection of a scavenger cocktail tailored to the peptide's sequence to prevent irreversible side reactions. By implementing the optimized protocols and troubleshooting strategies outlined in this guide, researchers can significantly improve the yield and purity of their target N-methylated peptides, facilitating their application in research and drug development.

References

  • Benchchem. Troubleshooting incomplete Boc deprotection of N-methylated methionine.
  • ACS Publications. TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis | Organic Process Research & Development.
  • ACS Publications. Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection | ACS Omega.
  • Lokey Lab Protocols. N-Methylation of Boc amino acids.
  • Benchchem. Technical Support Center: Managing Steric Hindrance in N-Methylated SPPS.
  • Polypeptide. Benzylthiols as scavengers in TFA cleavages of peptide resins.
  • National Institutes of Health (NIH). Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection - PMC.
  • Sigma-Aldrich. Boc Resin Cleavage Protocol.
  • PubMed Central. Improvement on Permeability of Cyclic Peptide/Peptidomimetic: Backbone N-Methylation as A Useful Tool.
  • Aapptec Peptides. N-Terminal Deprotection - Fmoc removal.
  • Sigma-Aldrich. Boc Resin Cleavage Protocol.
  • ResearchGate. Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection.
  • ResearchGate. Syntheses of sterically hindered peptides containing N-methylated amino... | Download Scientific Diagram.
  • ResearchGate. Highly Efficient Synthesis of Sterically Hindered Peptides Containing N-Methylated Amino Acid Residues using a Novel 1 H-Benzimidazolium Salt | Request PDF.
  • Sigma-Aldrich. Fmoc Resin Cleavage and Deprotection.
  • ResearchGate. Chemoselective Deprotection of N-Boc Group in Amino Acids and Peptides by Bismuth(III) Trichloride. | Request PDF.
  • Royal Society of Chemistry. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride.
  • ResearchGate. Kinetics and Mechanism of N-Boc Cleavage: Evidence of a Second-Order Dependence upon Acid Concentration | Request PDF.
  • Benchchem. Technical Support Center: Managing Steric Hindrance in N-Methylated Peptide Synthesis.
  • Scribd. Cleavage, Deprotection, and Isolation of Peptides After Fmoc Synthesis.
  • National Institutes of Health (NIH). Deletion of Ac-NMePhe1 from [NMePhe1]arodyn under Acidic Conditions: 1. Effects of Cleavage Conditions and N-Terminal Functionality - PMC.
  • Reddit. Boc Removals with TFA in Peptide Synthesis : r/chemistry.
  • YouTube. Boc Deprotection Mechanism | Organic Chemistry.

Sources

Application Notes & Protocols: Strategic Incorporation of Boc-N-Me-Ser(Bzl)-OH in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of N-Methylation in Peptide Therapeutics

In the landscape of modern drug development, the strategic modification of peptide backbones is a cornerstone for enhancing therapeutic potential. N-methylation, the substitution of an amide proton with a methyl group, is a particularly powerful modification. It imparts crucial advantages, including increased metabolic stability against enzymatic degradation, improved cell permeability, and the ability to constrain peptide conformation, which can lead to higher receptor affinity and selectivity.[1]

Boc-N-Me-Ser(Bzl)-OH is a key building block for introducing a protected, N-methylated serine residue into a peptide sequence using the robust Boc/Bzl solid-phase peptide synthesis (SPPS) strategy.[1] This approach utilizes the acid-labile tert-butyloxycarbonyl (Boc) group for temporary Nα-amino protection and the stable benzyl (Bzl) ether for side-chain protection of the serine hydroxyl group.[2][3]

However, the very features that make N-methylated residues desirable also present significant synthetic hurdles. The presence of the N-methyl group introduces considerable steric hindrance at the secondary amine, which dramatically slows the kinetics of the coupling reaction.[4][5] This guide provides a comprehensive framework for overcoming these challenges, detailing the critical parameters, optimized protocols, and troubleshooting strategies necessary for the successful and efficient incorporation of this compound.

The Core Challenge: Overcoming Steric Hindrance

The primary obstacle in coupling this compound, or any N-methylated amino acid, is the steric bulk around the nucleophilic nitrogen. This bulkiness, compounded by the adjacent side chain and the Nα-Boc group, significantly impedes the approach of the activated carboxyl group of the incoming amino acid. Standard coupling conditions often result in low yields, incomplete reactions, and truncated sequences.[6] Consequently, the selection of a highly reactive coupling reagent is not just a suggestion, but a necessity.

Strategic Considerations: Selecting the Optimal Coupling Reagent

The success of incorporating sterically hindered residues hinges on the choice of coupling reagent. Reagents are broadly classified into phosphonium and aminium (uronium) salts, which convert the carboxylic acid into a highly reactive activated species. For N-methylated residues, aminium salts based on the HOAt (1-hydroxy-7-azabenzotriazole) leaving group are demonstrably superior.

Mechanism of Action: HATU-Mediated Activation

HATU (2-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is widely regarded as the reagent of choice for difficult couplings, including those involving N-methylated amino acids.[6][7][8][9] Its efficacy stems from the formation of a highly reactive OAt-active ester. The nitrogen atom in the pyridine ring of the HOAt moiety provides anchimeric assistance during the aminolysis step, accelerating the reaction and overcoming the steric barrier.

HATU_Mechanism cluster_products BocAA Boc-AA-OH (Carboxylic Acid) ActiveEster Highly Reactive OAt-Active Ester BocAA->ActiveEster Activation HATU HATU + DIPEA HATU->ActiveEster PeptideBond Peptide Bond Formation ActiveEster->PeptideBond Resin H₂N-Peptide-Resin (Sterically Hindered Amine) Resin->PeptideBond Nucleophilic Attack HOAt HOAt (Byproduct) PeptideBond->HOAt FinalPeptide Boc-AA-NH-Peptide-Resin PeptideBond->FinalPeptide

Figure 1. Simplified workflow of HATU-mediated activation and coupling.
Comparative Analysis of Coupling Reagents

While several powerful coupling reagents exist, their performance varies significantly when faced with the challenge of N-methylated residues. The data below summarizes the generally accepted efficacy for this specific application.

Coupling ReagentClassLeaving GroupPerformance for N-Methylated ResiduesKey Characteristics
HATU AminiumHOAtHighly Effective The gold standard for sterically hindered couplings.[6][10] Rapid kinetics and low racemization risk.[7][11]
HBTU/HCTU AminiumHOBt/HO-6-ClBtLess EffectiveGenerally insufficient reactivity for N-methylated residues, often leading to incomplete coupling.[8]
PyAOP/PyBOP PhosphoniumHOAt/HOBtEffectiveStrong choices for hindered couplings, with PyAOP being particularly effective.[5][6][12] Phosphonium reagents avoid the potential side reaction of N-terminal guanidinylation.
DCC/DIC Carbodiimide-Not RecommendedThe first generation of coupling reagents; lacks the reactivity needed for difficult couplings and generates poorly soluble urea byproducts.[7][13]

Experimental Protocols: Boc-SPPS Incorporation of this compound

This protocol assumes a Boc/Bzl SPPS strategy, typically on a Merrifield or PAM resin. All steps should be performed in a dedicated peptide synthesis vessel with appropriate agitation.

Materials
  • Resin: Merrifield or PAM resin, pre-loaded with the C-terminal amino acid.

  • This compound

  • Coupling Reagent: HATU

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF) - Peptide Synthesis Grade

  • Deprotection Reagent: Trifluoroacetic acid (TFA) in DCM (typically 50% v/v)

  • Neutralization Reagent: DIPEA in DCM (typically 5-10% v/v)

  • Washing Solvents: DCM, Isopropanol (IPA), DMF

Protocol 1: Single Coupling Cycle

This cycle details the steps to couple this compound onto the growing peptide chain.

SPPS_Cycle Start Start: Peptide-Resin with N-terminal Boc group Deprotection Step 1: Boc Deprotection 50% TFA in DCM 1 + 20 min Start->Deprotection Wash1 Step 2: Washes DCM, IPA, DCM Deprotection->Wash1 Neutralization Step 3: Neutralization 5-10% DIPEA in DCM 2 x 2 min Wash1->Neutralization Wash2 Step 4: Washes DCM, DMF Neutralization->Wash2 Coupling Step 5: Coupling Reaction (See Protocol Details) 2-4 hours Wash2->Coupling Wash3 Step 6: Washes DMF, DCM Coupling->Wash3 Monitoring Step 7: Monitoring Kaiser Test (Negative Result) (or alternative test) Wash3->Monitoring End End: Cycle Complete, Ready for next AA Monitoring->End Complete Recouple Recouple or Cap Monitoring->Recouple Incomplete Recouple->Coupling

Figure 2. Boc-SPPS cycle for incorporating a new amino acid.

Step-by-Step Methodology:

  • Resin Preparation: Start with the peptide-resin from the previous cycle. Ensure it is well-swollen in DCM.

  • Boc Deprotection:

    • Treat the resin with 50% TFA in DCM for 1-2 minutes. Drain.

    • Treat again with 50% TFA in DCM for 20-30 minutes to ensure complete removal of the Boc group.

    • Drain the deprotection solution.

  • Washing: Wash the resin thoroughly to remove residual TFA. A typical sequence is:

    • DCM (3x)

    • IPA (2x)

    • DCM (3x)

  • Neutralization: Neutralize the N-terminal trifluoroacetate salt to the free amine.

    • Treat the resin with 5-10% DIPEA in DCM for 2 minutes. Drain.

    • Repeat the neutralization step once more.

  • Washing: Wash the resin to remove excess DIPEA.

    • DCM (3x)

    • DMF (3x) - The resin is now ready for coupling in DMF.

  • Amino Acid Activation and Coupling:

    • In a separate vessel, dissolve this compound (3-4 equivalents relative to resin substitution) and HATU (3-3.9 equivalents) in DMF.

    • Add DIPEA (6-8 equivalents) to the activation mixture. Crucial: Allow this pre-activation to proceed for 2-5 minutes at room temperature before adding to the resin.[6]

    • Add the activated amino acid solution to the drained, neutralized resin.

    • Agitate the reaction for a minimum of 2 hours. A longer coupling time (4 hours or even overnight) may be necessary and is often recommended for the first attempt.

  • Washing: After the coupling period, drain the reaction solution and wash the resin thoroughly:

    • DMF (3x)

    • DCM (3x)

  • Monitoring for Completion:

    • Perform a qualitative test to check for the presence of free primary amines. Note: The standard Kaiser test will yield a negative result (yellow) for the secondary amine of the newly coupled N-methylated residue. It is used here to confirm the disappearance of the preceding primary amine.

    • If the preceding residue was proline (a secondary amine), the Kaiser test is not applicable. An alternative like the isatin test can be used.

    • If the test is positive (blue), indicating incomplete coupling, a second coupling (recouple) is required. Repeat Step 6.

    • If the test remains positive after a recouple, the unreacted amines should be "capped" with acetic anhydride to prevent the formation of deletion sequences.

Final Cleavage and Deprotection

Once the peptide synthesis is complete, the peptide must be cleaved from the solid support, and the side-chain protecting groups, including the benzyl ether on serine, must be removed. In the Boc/Bzl strategy, this is accomplished simultaneously using a strong acid.

  • Reagent: Anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA) are the standard reagents for this final cleavage.[14][15] These are extremely hazardous materials and require specialized equipment and safety precautions.

  • Procedure: The peptide-resin is treated with HF (often with scavengers like anisole to prevent side reactions) at 0°C for 1-2 hours. The Bzl group on the serine side chain is stable to the TFA used for Boc deprotection but is readily cleaved by HF or TFMSA.[2][14]

  • Outcome: This single, harsh step yields the crude, fully deprotected peptide, which can then be purified by HPLC.

Troubleshooting Common Issues

ProblemProbable CauseRecommended Solution
Incomplete Coupling (Positive Kaiser test after first coupling)Insufficient reaction time or reagent stoichiometry. Aggregation of peptide chain.Recouple: Immediately perform a second coupling (repeat Step 6 of the protocol). Extend Time: For the initial attempt, use a longer coupling time (e.g., 4 hours). Increase Equivalents: Use up to 4 equivalents of amino acid and HATU.
Low Final Yield Cumulative effect of incomplete couplings throughout the synthesis.Optimize coupling for each step. For N-methylated residues, always plan for a double coupling. Ensure efficient activation and neutralization.
Epimerization/Racemization Prolonged activation time in the presence of base before coupling.Minimize the pre-activation time (2-5 minutes is sufficient). While HATU has a low risk of racemization, it's not zero, especially with prolonged exposure to base.[10][16]
Peptide Aggregation Hydrophobic sequences or formation of secondary structures on-resin.Switch to a more polar solvent like NMP (N-Methyl-2-pyrrolidone). Perform coupling at an elevated temperature (40-50°C), which can be done on automated synthesizers.

References

  • Aapptec Peptides. (n.d.). Boc-Ser(Bzl)-OH [23680-31-1]. Retrieved from [Link]

  • Fields, G. B. (2007). Introduction to Peptide Synthesis. Current Protocols in Protein Science, Chapter 18, Unit 18.1. Retrieved from [Link]

  • Dilun Biotechnology. (2025). Commonly Used Coupling Reagents in Peptide Synthesis. Retrieved from [Link]

  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]

  • AAPPTec. (n.d.). Technical Support Information Bulletin 1177 - Solid Phase Peptide Synthesis With N-Methyl Amino Acids. Retrieved from [Link]

  • Reddit. (2023). SPPS for N Methylated Peptides. Retrieved from [Link]

  • Dilun Biotechnology. (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide. Retrieved from [Link]

  • AAPPTec. (n.d.). Coupling Reagents. Retrieved from [Link]

  • Digital CSIC. (n.d.). Supporting Information. Retrieved from [Link]

  • Schnölzer, M., et al. (1996). Accelerated chemical synthesis of peptides and small proteins. PNAS, 93(24), 13941-13946. Retrieved from [Link]

  • Tantry, S. J. (2022). Epimerisation in Peptide Synthesis. MDPI, 27(15), 4889. Retrieved from [Link]

  • The Athenaeum - University of the Incarnate Word. (2024). Synthesis of Poly-N-Methylated Peptides Against Malaria. Retrieved from [Link]

  • Teixidó, M., et al. (2005). Solid-phase synthesis and characterization of N-methyl-rich peptides. Journal of Peptide Research, 65(2), 153-166. Retrieved from [Link]

  • Nowick Laboratory. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis. Retrieved from [Link]

  • Custom Peptide Synthesis. (2024). 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. Retrieved from [Link]

  • Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239-254. Retrieved from [Link]

  • ResearchGate. (2019). Synthesis of peptides rich in serines?. Retrieved from [Link]

  • AAPPTec. (n.d.). Peptide Synthesis - FAQ. Retrieved from [Link]

  • ResearchGate. (2010). Procedures to Improve Difficult Couplings. Retrieved from [Link]

  • Journal of the American Chemical Society. (2025). Late-Stage Serine Modification Enables Noncanonical Peptide Synthesis. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Protecting Groups in Peptide Synthesis. Retrieved from [Link]

  • PMC. (n.d.). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. Retrieved from [Link]

  • Innovative Solution for Peptide Chemistry. (n.d.). The latest SPPS application data. Retrieved from [Link]

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Application & Protocol Guide: Synthesis of Peptides Containing N-Methylated Serine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance and Challenge of N-Methylated Serine in Peptides

Backbone N-methylation is a powerful modification in peptide science, offering a strategic route to enhance the therapeutic potential of peptide-based drug candidates.[1] Replacing a backbone amide proton with a methyl group can profoundly alter a peptide's properties, often leading to increased metabolic stability, improved cell permeability, and enhanced oral bioavailability.[2][3][4][5] Furthermore, N-methylation can rigidly constrain the peptide's conformation, which can fine-tune its binding affinity and selectivity for biological targets.[3][6]

Serine, with its reactive hydroxyl side-chain, is a frequent target for post-translational modifications and a key residue in defining peptide structure and function. The introduction of an N-methyl group to a serine residue (N-Me-Ser) combines the benefits of backbone modification with the unique properties of the serine side-chain. However, the synthesis of peptides containing N-methylated amino acids, particularly N-Me-Ser, is notoriously challenging. The primary obstacle is the steric hindrance imposed by the N-methyl group, which significantly slows down the kinetics of the subsequent amide bond formation during Solid-Phase Peptide Synthesis (SPPS).[7][8] This can lead to incomplete couplings and the formation of deletion sequences, especially when coupling another sterically bulky or N-methylated residue.[7][9]

This guide provides a comprehensive overview of the strategies and detailed protocols for the successful synthesis of peptides containing N-methylated serine. We will delve into the causality behind experimental choices, address common pitfalls, and offer field-proven methods for synthesis, purification, and characterization.

Synthetic Strategies: Building Block vs. On-Resin Methylation

There are two primary approaches for incorporating N-methylated serine into a peptide sequence during SPPS:

  • Incorporation of a Pre-Synthesized Fmoc-N-Me-Ser(PG)-OH Building Block: This is the most direct and common method. It involves synthesizing or purchasing the N-methylated serine monomer, which is already protected with an acid-labile group on its side-chain (PG, e.g., tert-Butyl, tBu) and a base-labile Fmoc group on the N-terminus.[10] This building block is then incorporated into the peptide sequence using standard, albeit optimized, SPPS protocols. While straightforward, this approach can be limited by the commercial availability and cost of diverse N-methylated building blocks.[1]

  • On-Resin N-Methylation: This versatile and cost-effective strategy involves the site-specific methylation of a serine residue after it has been incorporated into the growing peptide chain on the solid support.[1][11] A widely used method, adapted from the work of Biron, Kessler, Miller, and Scanlan, involves a three-step process: protection of the backbone amide with an o-nitrobenzenesulfonyl (o-NBS) group, methylation of the resulting sulfonamide, and subsequent removal of the o-NBS group to reveal the N-methylated amine.[12][13] This allows for the N-methylation of virtually any amino acid within a sequence.[1]

This guide will focus primarily on the building block approach due to its robustness and predictability, while acknowledging the utility of the on-resin method for specialized applications.

The Critical Role of the Serine Side-Chain Protecting Group

The hydroxyl group of serine is reactive and must be protected during SPPS to prevent side reactions, such as O-acylation.[14][15] For Fmoc-based SPPS, the protecting group must be stable to the basic conditions used for Fmoc removal (e.g., piperidine in DMF) but easily removable during the final acid cleavage step. The tert-Butyl (tBu) group is the most common choice for protecting the serine side-chain, as it is cleaved by trifluoroacetic acid (TFA) concurrently with peptide cleavage from the resin.[10]

Key Challenge: Overcoming Sterically Hindered Couplings

The tertiary amine of an N-methylated residue at the N-terminus of the growing peptide chain is a poor nucleophile, and the incoming protected amino acid faces significant steric clash. This makes the formation of the peptide bond slow and inefficient.[7] Standard coupling reagents like HBTU or TBTU are often less effective.[16]

To drive the reaction to completion, more potent coupling reagents are required. The choice of reagent is critical for achieving high yields and minimizing side reactions like racemization.

Recommended Coupling Reagents for N-Methylated Residues
Coupling ReagentClassKey Advantages & RationaleCitation
HATU Aminium/UroniumForms highly reactive OAt-esters. The pyridine nitrogen of the HOAt leaving group provides anchimeric assistance, accelerating the coupling reaction. It is highly effective for sterically hindered couplings, including N-methyl amino acids.[16][17][18]
PyAOP PhosphoniumSimilar to HATU, it is based on the HOAt leaving group and is particularly effective for coupling N-methylated amino acids to other N-methylated residues.[7][9][19]
COMU Aminium/UroniumIncorporates the Oxyma Pure leaving group, which is a safer and highly effective alternative to the explosive HOBt/HOAt. Its coupling efficiency is comparable to HATU, making it an excellent choice for difficult couplings.[17]
PyBOP/HOAt Phosphonium/AdditiveWhile PyBOP itself forms a less reactive HOBt ester, its combination with the additive HOAt generates the more potent OAt-ester in situ, making it a promising choice for difficult couplings.[7][9]

Expert Insight: For the crucial coupling step onto an N-methylated serine residue, HATU is often the reagent of choice due to its high efficiency and well-documented success in overcoming steric hindrance.[16] Double or even triple couplings are frequently employed to ensure the reaction proceeds to completion.[7]

Experimental Workflows & Protocols

Diagram: SPPS Workflow for Incorporating Fmoc-N-Me-Ser(tBu)-OH

SPPS_Workflow cluster_resin Peptide on Resin cluster_cycle Coupling Cycle for N-Me-Ser cluster_final Final Steps Resin_Start H-AA(n)-Resin Activation Activate Fmoc-N-Me-Ser(tBu)-OH (HATU/DIEA) Coupling Couple to Peptide-Resin (Double Couple, 60-120 min) Activation->Coupling Add to Resin Wash1 Wash (DMF, DCM) Coupling->Wash1 Fmoc_Deprotect Fmoc Deprotection (20% Piperidine/DMF) Wash1->Fmoc_Deprotect Wash2 Wash (DMF, DCM) Fmoc_Deprotect->Wash2 Resin_Next Wash2->Resin_Next Ready for next AA Cleavage Cleavage & Deprotection (TFA Cocktail) Purification RP-HPLC Purification Cleavage->Purification Analysis LC-MS / MALDI-TOF Purification->Analysis Resin_Next->Cleavage Repeat Cycles Then Proceed

Caption: SPPS cycle for incorporating an Fmoc-N-Me-Ser(tBu)-OH building block.

Protocol 1: Solid-Phase Synthesis - Coupling of Fmoc-N-Me-Ser(tBu)-OH

This protocol outlines a robust manual procedure for coupling the N-methylated serine building block onto a growing peptide chain attached to a solid support (e.g., Rink Amide resin).

Materials:

  • Peptide-resin with a free N-terminal amine

  • Fmoc-N-Me-Ser(tBu)-OH (4 equivalents relative to resin loading)

  • HATU (3.9 equivalents)

  • N,N-Diisopropylethylamine (DIEA) (8 equivalents)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Deprotection solution: 20% (v/v) piperidine in DMF

Procedure:

  • Resin Preparation: Swell the peptide-resin in DMF for 30 minutes. If the previous residue's Fmoc group is still present, perform Fmoc deprotection using the 20% piperidine/DMF solution (3 min, then 10 min treatment).[10] Wash the resin thoroughly with DMF (5x) and DCM (3x) to remove all traces of piperidine.

  • Activation of Fmoc-N-Me-Ser(tBu)-OH:

    • In a separate vessel, dissolve Fmoc-N-Me-Ser(tBu)-OH (4 eq) and HATU (3.9 eq) in DMF.

    • Add DIEA (8 eq) to the solution.

    • Allow the activation to proceed for 5 minutes at room temperature. The solution may change color.[16]

  • First Coupling:

    • Drain the solvent from the prepared peptide-resin.

    • Add the activated amino acid solution to the resin.

    • Agitate the mixture at room temperature for 1-2 hours.

  • Monitoring the Coupling:

    • Take a small sample of resin beads and wash them thoroughly with DMF and DCM.

    • Perform a qualitative test to check for the presence of free secondary amines. Note: The standard Kaiser test does not work for secondary amines like N-methylated residues. Use the Chloranil test or Bromophenol Blue test instead.[10][16] A negative result (e.g., colorless beads for Chloranil test) indicates a complete reaction.

  • Second Coupling (Recommended):

    • Due to the sterically hindered nature of the coupling, a second coupling is highly recommended to maximize yield and minimize deletion sequences.[7]

    • Drain the reaction vessel. Do NOT wash the resin.

    • Prepare a fresh batch of activated Fmoc-N-Me-Ser(tBu)-OH as described in Step 2.

    • Add the fresh solution to the resin and agitate for another 1-2 hours.

  • Washing: After the final coupling, drain the solution and wash the peptide-resin thoroughly with DMF (5x) and DCM (3x) to remove any excess reagents and byproducts. The resin is now ready for the Fmoc deprotection of the newly added N-Me-Ser residue and coupling of the next amino acid in the sequence.

Protocol 2: Cleavage from Resin and Side-Chain Deprotection

This protocol describes the final step where the synthesized peptide is cleaved from the solid support, and the tert-Butyl side-chain protecting group on serine is simultaneously removed.

Materials:

  • Dry peptide-resin

  • Cleavage Cocktail: Reagent K (TFA/water/phenol/thioanisole/ethanedithiol 82.5:5:5:5:2.5 v/v)

    • Safety Warning: Trifluoroacetic acid (TFA) is highly corrosive. Always work in a certified fume hood and wear appropriate personal protective equipment (gloves, goggles, lab coat).

  • Cold diethyl ether

  • Centrifuge tubes

Procedure:

  • Resin Preparation: Wash the final peptide-resin with DCM (3x) and methanol (3x) and dry it thoroughly under a high vacuum for at least 1 hour.

  • Cleavage Reaction:

    • Place the dry resin in a reaction vessel.

    • Add the cold cleavage cocktail (approx. 10 mL per 0.1 mmol of resin).

    • Agitate the mixture at room temperature for 2-3 hours. The time can influence the formation of side products, so consistency is key.[9]

  • Peptide Precipitation:

    • Filter the resin and collect the TFA solution containing the cleaved peptide.

    • Precipitate the crude peptide by adding the TFA solution dropwise into a centrifuge tube containing a large volume (approx. 40 mL) of ice-cold diethyl ether.

    • A white precipitate should form.

  • Isolation and Washing:

    • Centrifuge the mixture to pellet the crude peptide.

    • Carefully decant the ether.

    • Wash the peptide pellet with fresh cold ether (2-3 times) to remove scavengers and organic byproducts.[5]

  • Drying: After the final wash, dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator to obtain the crude peptide powder.

Characterization and Purification

Purification by RP-HPLC

The increased lipophilicity from the N-methyl group can make purification challenging.[5]

  • Column: A C18 stationary phase is standard, but for very hydrophobic peptides, a C4 or diphenyl column may provide better separation.[5]

  • Mobile Phases:

    • Phase A: 0.1% TFA in water

    • Phase B: 0.1% TFA in acetonitrile

  • Gradient: A shallow gradient is often required to separate the desired product from closely eluting impurities, such as deletion sequences.

  • Observation: N-methylated peptides can sometimes show broad or multiple peaks on HPLC due to the slow interconversion between cis and trans amide bond conformers.[9] Heating the sample before injection or altering the mobile phase may sometimes sharpen the peaks.

Diagram: Purification & Analysis Workflow

Purification_Workflow Crude Crude Peptide Powder Solubilize Solubilize in Aqueous Acetonitrile/DMSO Crude->Solubilize RPHPLC Preparative RP-HPLC Solubilize->RPHPLC Fractions Collect Fractions RPHPLC->Fractions Analysis Analytical LC-MS (Purity & Mass Check) Fractions->Analysis Pooling Pool Pure Fractions Analysis->Pooling >95% Purity Lyophilize Lyophilization Pooling->Lyophilize Final Pure Peptide Powder Lyophilize->Final

Caption: Post-cleavage workflow for peptide purification and analysis.

Mass Spectrometry Analysis

Mass spectrometry (e.g., LC-MS or MALDI-TOF) is essential to confirm the identity of the final product. The observed molecular weight should match the theoretical mass of the N-methylated serine-containing peptide. This analysis is also critical for identifying any potential side products or deletion sequences from incomplete couplings.

Troubleshooting Common Problems

ProblemPotential Cause(s)Recommended Solution(s)
Major peak corresponding to deletion of N-Me-Ser Incomplete coupling onto the preceding residue.Use a more potent coupling reagent (HATU, PyAOP). Perform a double or triple coupling. Increase coupling time.
Major peak corresponding to deletion of residue after N-Me-Ser Incomplete coupling onto the N-methylated serine.This is the most common failure point. Use a highly efficient coupling reagent like HATU and perform a mandatory double coupling. Consider using microwave-assisted SPPS to enhance coupling efficiency.[11]
Broad or split peaks in HPLC Cis/trans isomerism around the N-methylated amide bond. Peptide aggregation.Analyze HPLC at a slightly elevated temperature (e.g., 40-50°C). For purification, accept the broader peak profile. Ensure the peptide is fully solubilized before injection.
Side reactions during cleavage (e.g., fragmentation) Prolonged exposure to strong acid (TFA).Minimize cleavage time to the minimum required for complete deprotection (typically 2-3 hours). Ensure efficient scavengers are used in the cleavage cocktail.[9]

Conclusion

The synthesis of peptides containing N-methylated serine is a challenging yet achievable goal that unlocks access to novel peptidomimetics with enhanced therapeutic properties. Success hinges on understanding the core challenge of steric hindrance at the N-methylated amide bond. By selecting highly potent coupling reagents like HATU, employing rigorous protocols such as double coupling, and utilizing appropriate analytical techniques for monitoring and characterization, researchers can confidently incorporate N-methylated serine into their target sequences. The protocols and insights provided in this guide serve as a robust foundation for navigating the complexities of this advanced peptide synthesis.

References

  • Teixidó, M., Albericio, F., & Giralt, E. (2005). Solid-phase synthesis and characterization of N-methyl-rich peptides. Journal of Peptide Research, 65(2), 153-166. (URL: [Link])

  • PubMed. (2005). Solid-phase synthesis and characterization of N-methyl-rich peptides. J Pept Res, 65(2), 153-66. (URL: [Link])

  • Uray, K., & Ösapay, G. (2013). Synthesis of N-methylated peptides: on-resin methylation and microwave-assisted couplings. Methods in Molecular Biology, 1047, 141-9. (URL: [Link])

  • ResearchGate. (n.d.). Selective, On-Resin N-Methylation of Peptide N-Trifluoroacetamides. (URL: [Link])

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2019). Solid-Phase Peptide Synthesis, the State of the Art: Challenges and Opportunities. In RSC Drug Discovery Series. (URL: [Link])

  • AAPPTec. (n.d.). Technical Support Information Bulletin 1177 - Solid Phase Peptide Synthesis With N-Methyl Amino Acids. (URL: [Link])

  • Lokey, R. S., et al. (2011). On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds. Nature Protocols, 7(3), 432-44. (URL: [Link])

  • AAPPTec. (n.d.). Coupling Reagents. (URL: [Link])

  • Legigan, T., et al. (2021). Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique. Organic Process Research & Development, 25(6), 1436-1443. (URL: [Link])

  • Biron, E., et al. (2011). On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds. Angewandte Chemie International Edition, 50(41), 9739-9743. (URL: [Link])

  • Springer Nature Experiments. (2013). Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings. (URL: [Link])

  • MDPI. (2023). Epimerisation in Peptide Synthesis. Molecules, 28(17), 8017. (URL: [Link])

  • National Center for Biotechnology Information. (n.d.). Ynamide Coupling Reagents: Origin and Advances. (URL: [Link])

  • Reddit. (2023). SPPS for N Methylated Peptides. (URL: [Link])

  • ResearchGate. (n.d.). Synthesis of N-protected N-methyl serine and threonine. (URL: [Link])

  • National Center for Biotechnology Information. (n.d.). Serum-stable and selective backbone-N-methylated cyclic peptides that inhibit prokaryotic glycolytic mutases. (URL: [Link])

  • AAPPTec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. (URL: [Link])

  • PubMed. (2012). Synthesis of N-methylated cyclic peptides. Nat Protoc, 7(3), 432-44. (URL: [Link])

  • National Center for Biotechnology Information. (n.d.). Site-specific α-N-terminal methylation on peptides through chemical and enzymatic methods. (URL: [Link])

  • MDPI. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. Molecules, 28(22), 7621. (URL: [Link])

  • Google Patents. (n.d.). CN104163848A - Synthetic method of dipeptide Fmoc-Ser(tBu)-Cys-OH. (URL: )
  • ResearchGate. (2019). Synthesis of peptides rich in serines? (URL: [Link])

  • Slideshare. (n.d.). Spps and side reactions in peptide synthesis. (URL: [Link])

  • ResearchGate. (2018). Side reactions in peptide synthesis: An overview. (URL: [Link])

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Application Notes & Protocols: Strategic Incorporation of Boc-N-Me-Ser(Bzl)-OH in Solution-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

N-methylation of the peptide backbone is a cornerstone strategy in medicinal chemistry for enhancing the pharmacokinetic profile of peptide-based therapeutics. It confers increased metabolic stability, improved membrane permeability, and can lock in bioactive conformations.[1][2][3] However, the synthesis of N-methylated peptides is fraught with challenges, primarily due to the steric hindrance imposed by the N-methyl group, which significantly impedes coupling reactions.[4][5] This guide provides an in-depth technical overview and validated protocols for the effective use of N-tert-Butoxycarbonyl-N-methyl-O-benzyl-L-serine (Boc-N-Me-Ser(Bzl)-OH) in solution-phase peptide synthesis (SPPS). We will explore the causality behind experimental choices, from selecting optimal coupling reagents to strategies for mitigating epimerization, ensuring researchers, scientists, and drug development professionals can confidently incorporate this valuable building block into complex peptide targets.

Introduction: The N-Methylation Advantage and Its Synthetic Hurdle

The substitution of an amide proton with a methyl group in the peptide backbone fundamentally alters the molecule's properties. By removing the hydrogen bond donor capability, N-methylation disrupts secondary structures like α-helices and β-sheets, often leading to more flexible or uniquely constrained conformations. This modification is a powerful tool to improve oral bioavailability and enzymatic stability against proteases.[1][3]

The primary obstacle in synthesizing these peptides is the dramatically reduced nucleophilicity and increased steric bulk of the secondary amine at the N-terminus of the growing peptide chain.[5] This steric clash makes the approach of the activated carboxyl group of the incoming amino acid difficult, often resulting in sluggish or incomplete coupling reactions.[4][6] Consequently, this can lead to the formation of deletion sequences (peptides missing one or more amino acids), significantly impacting the purity and overall yield of the final product.[4][5] The use of this compound, therefore, requires a carefully optimized synthetic strategy to overcome these intrinsic challenges.

The Building Block: this compound

This compound is a doubly protected amino acid derivative designed for the Boc/Bzl protection strategy in peptide synthesis.[7]

  • Boc (tert-Butoxycarbonyl) Group: This acid-labile group protects the N-terminal secondary amine. It is stable under the basic or neutral conditions of the coupling reaction but is efficiently removed with moderate acids like trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in an organic solvent.[7][8]

  • Bzl (Benzyl) Group: This group protects the hydroxyl function of the serine side chain. The benzyl ether is stable to the acidic conditions used for Boc removal, providing orthogonality. It is typically removed under harsher conditions, such as with strong acids like anhydrous hydrogen fluoride (HF) or, more commonly in a laboratory setting, via catalytic hydrogenolysis.[9][10]

Table 1: Physicochemical Properties of this compound

PropertyValue
Synonym Boc-N-methyl-O-benzyl-L-serine
CAS Number 64263-84-9[11]
Molecular Formula C₁₆H₂₃NO₅[11]
Molecular Weight 309.36 g/mol [11]
Appearance White to off-white powder
Storage Store at 2-8°C, keep dry and away from light

The Core Challenge: Overcoming Steric Hindrance in Coupling

Successful incorporation of this compound hinges on addressing three critical aspects: choosing an appropriate coupling reagent, accurately monitoring the reaction, and preventing epimerization.

Selecting High-Potency Coupling Reagents

Standard carbodiimide reagents like Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC) are often inefficient for coupling sterically hindered N-methylated residues and can lead to side reactions.[12] More potent activating agents are required.

  • Uronium/Aminium Salts (HATU, HBTU): Reagents like O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) are exceptionally effective.[1] The 7-azabenzotriazole (HOAt) base formed as a byproduct is a superior catalyst compared to the HOBt generated from HBTU, leading to faster reactions and reduced epimerization.[12][13] For N-methylated couplings, HATU is strongly preferred over HBTU or HCTU.[1]

  • Phosphonium Salts (PyAOP, PyBOP, PyBrOP): (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyAOP) is considered one of the most powerful reagents for difficult couplings, especially those involving N-methylated amino acids.[12][14] Halogenophosphonium reagents like Bromotripyrrolidinophosphonium hexafluorophosphate (PyBrOP) are also highly efficient as they form a highly reactive acyl halide intermediate, bypassing the less reactive ester intermediates that can be slow to react with hindered amines.[13][15]

Monitoring the Reaction: The Bromophenol Blue Test

The standard qualitative method for monitoring coupling completion in SPPS, the Kaiser test, detects free primary amines. It is ineffective for N-methylated peptides as it does not react with secondary amines.[5] The Bromophenol Blue (BPB) test is the required alternative.[1]

  • Principle: A small sample of the reaction mixture containing the peptide amine is treated with the BPB indicator solution.

  • Interpretation:

    • Blue/Green Color: Indicates the presence of unreacted free amine; the coupling is incomplete.[4][5]

    • Yellow Color: Indicates the absence of free amine; the coupling is complete.[4][5]

Mitigating Epimerization

Epimerization, the loss of stereochemical integrity at the α-carbon, is a significant risk during the activation step of sterically hindered amino acids.[16] The prolonged reaction times and basic conditions required for N-methylated couplings can increase the propensity for proton abstraction from the α-carbon, leading to racemization.[16][17]

Strategies to Minimize Epimerization:

  • Use Additives: The inclusion of HOAt or its Oxyma Pure derivative is crucial for suppressing racemization.[13][18]

  • Control Base: Use a non-nucleophilic, sterically hindered base like Diisopropylethylamine (DIEA) or 2,4,6-Collidine. Use the minimum amount of base necessary to facilitate the reaction, as excess base promotes epimerization.[16]

  • Pre-activation Time: Keep the pre-activation time (mixing the amino acid, coupling reagent, and base before adding the amine component) to a minimum (e.g., 1-5 minutes) to reduce the lifetime of the highly reactive, epimerization-prone activated species.[1]

  • Temperature Control: For particularly sensitive couplings, performing the reaction at 0°C can help minimize epimerization, although this may further slow the reaction rate.[18]

Experimental Protocols

The following protocols are designed for solution-phase synthesis and assume the starting material is a C-terminal protected peptide with a free N-terminal secondary amine (H-N(Me)-Peptide-OR).

Protocol 1: HATU-Mediated Coupling of this compound

This protocol utilizes HATU, a highly reliable reagent for hindered couplings.

Materials:

  • This compound (1.2 equivalents)

  • Peptide amine (e.g., H-Peptide-OMe HCl salt) (1.0 equivalent)

  • HATU (1.15 equivalents)

  • Diisopropylethylamine (DIEA) (3.0 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous NaHCO₃ solution

  • 1 M aqueous HCl solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous MgSO₄ or Na₂SO₄

  • Bromophenol Blue test solution (250 mg BPB in 50 mL DMF)[1]

Procedure:

  • In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.2 eq) and HATU (1.15 eq) in anhydrous DMF.

  • Cool the solution to 0°C in an ice bath.

  • Add DIEA (2.0 eq) to the solution and stir for 2-5 minutes. This is the pre-activation step.

  • In a separate flask, dissolve the peptide amine salt (1.0 eq) in anhydrous DMF. Add DIEA (1.0 eq) to neutralize the salt and stir for 5 minutes.

  • Add the neutralized peptide amine solution to the activated this compound solution at 0°C.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours. The reaction progress should be monitored.

  • Reaction Monitoring: After 2 hours, take a small aliquot of the reaction mixture, quench it with water, extract with EtOAc, and spot the organic layer on a TLC plate. Use the Bromophenol Blue test on the reaction mixture itself to check for remaining free amine.

  • If the reaction is incomplete after 4-6 hours (indicated by a positive BPB test), consider a "double coupling": add a second portion of freshly pre-activated this compound (0.5 eq), HATU (0.5 eq), and DIEA (1.0 eq) and let it react for another 4-6 hours.[5]

  • Work-up: Once the reaction is complete, dilute the mixture with Ethyl Acetate.

  • Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ (2x), and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude protected peptide.

  • Purify the crude product by flash column chromatography or recrystallization as needed.

Protocol 2: N-Terminal Boc Group Deprotection

This protocol uses TFA for efficient Boc removal.

Materials:

  • Boc-protected peptide

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Cold diethyl ether

Procedure:

  • Dissolve the Boc-protected peptide in anhydrous DCM.

  • Add an equal volume of TFA (e.g., 5 mL of 50% TFA/DCM for a reaction in 5 mL DCM).

  • Stir the solution at room temperature for 30-60 minutes. Monitor by TLC until the starting material is consumed.

  • Remove the solvent and excess TFA under reduced pressure (co-evaporate with toluene to remove residual TFA).

  • Precipitate the deprotected peptide TFA salt by adding cold diethyl ether.

  • Collect the solid by filtration or centrifugation and wash with additional cold diethyl ether.

  • Dry the resulting peptide amine salt under vacuum. It can be used in the next coupling step without further purification.[19]

Protocol 3: Side-Chain Benzyl Group Deprotection (Hydrogenolysis)

This is the final deprotection step to reveal the free serine hydroxyl group. It should only be performed on peptides that do not contain other functional groups susceptible to reduction (e.g., Trp, Met, Cys).

Materials:

  • Fully assembled, N-terminally deprotected or protected peptide containing the Ser(Bzl) residue.

  • Palladium on carbon (10% Pd/C), ~10% by weight of the peptide.

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen (H₂) gas (balloon or Parr hydrogenator)

  • Celite

Procedure:

  • Dissolve the peptide in MeOH.

  • Carefully add the 10% Pd/C catalyst to the solution under an inert atmosphere.

  • Subject the mixture to a hydrogen atmosphere (typically 1 atm from a balloon or ~50 psi in a Parr apparatus) and stir vigorously.

  • Monitor the reaction by HPLC or Mass Spectrometry. The reaction can take from 2 to 24 hours.

  • Upon completion, carefully purge the reaction vessel with an inert gas (N₂ or Ar).

  • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the pad with additional MeOH.

  • Combine the filtrates and remove the solvent under reduced pressure to yield the final deprotected peptide.[20]

Workflow Visualization

The following diagrams illustrate the key steps in the solution-phase synthesis cycle.

G cluster_0 Synthesis Cycle start H₂N-Peptide-OR (Free Amine) coupling Peptide Coupling start->coupling boc_peptide Boc-N-Me-Ser(Bzl)-Peptide-OR coupling->boc_peptide Formation of new peptide bond deprotection Boc Deprotection boc_peptide->deprotection deprotected_peptide H₃N⁺-N-Me-Ser(Bzl)-Peptide-OR (TFA Salt) deprotection->deprotected_peptide Removal of Boc group neutralization Neutralization (in situ or workup) deprotected_peptide->neutralization next_cycle H₂N-N-Me-Ser(Bzl)-Peptide-OR (Ready for next AA) neutralization->next_cycle reagents This compound + HATU/DIEA reagents->coupling acid TFA / DCM acid->deprotection

Caption: Workflow for the coupling and deprotection cycle.

G cluster_1 Final Deprotection start_final Fully Assembled Protected Peptide (e.g., Boc-AA-...-N-Me-Ser(Bzl)-...-Peptide-OR) hydrogenolysis Catalytic Hydrogenolysis start_final->hydrogenolysis final_peptide Final Peptide with Free Serine -OH hydrogenolysis->final_peptide catalyst H₂ Gas 10% Pd/C MeOH catalyst->hydrogenolysis

Caption: Final side-chain deprotection via hydrogenolysis.

Troubleshooting Common Issues

Table 2: Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Incomplete Coupling (Positive Bromophenol Blue test after extended reaction time)1. Insufficient reactivity of coupling reagent. 2. Steric hindrance is too severe. 3. Poor quality of solvent or reagents (moisture).1. Switch to a more potent coupling reagent (e.g., from HBTU to HATU or PyAOP).[1][12] 2. Perform a second coupling ("double coupling") with fresh reagents.[5] 3. Ensure all solvents and reagents are anhydrous.
Epimerization Detected (Diastereomeric impurity observed in HPLC/NMR)1. Excessive amount of base (DIEA). 2. Prolonged pre-activation or reaction time at RT. 3. Coupling reagent is prone to causing racemization.1. Reduce the amount of DIEA to the minimum required (2.0-2.5 eq). Consider using 2,4,6-Collidine. 2. Minimize pre-activation time (< 5 min) and consider running the reaction at 0°C.[18] 3. Ensure an additive like HOAt or Oxyma is used. HATU is generally superior to HBTU in this regard.[13]
Low Yield After Work-up 1. Incomplete reaction. 2. Product loss during aqueous extraction (if peptide is somewhat polar). 3. Decomposition during Boc-deprotection.1. See "Incomplete Coupling" above. 2. Reduce the number of aqueous washes or back-extract the aqueous layers with fresh EtOAc. 3. Ensure deprotection is not run for an excessive amount of time. Use scavengers if sensitive residues are present.
Side Reaction During Final Hydrogenolysis 1. Presence of sulfur-containing residues (Met, Cys) which poison the catalyst. 2. Unwanted reduction of other functional groups (e.g., Trp indole ring).1. Use a poison-resistant catalyst or a larger catalyst load. Alternatively, a different side-chain protecting group for Serine that is acid-labile may be required if hydrogenolysis is incompatible. 2. Carefully monitor the reaction and stop it as soon as the Bzl group is cleaved. Consider alternative deprotection methods if available for the overall protection scheme.

Characterization of N-Methyl-Serine Containing Peptides

Final validation of the synthesized peptide is critical.

  • High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the final product. N-methylated peptides can sometimes show broad peaks or multiple peaks due to the presence of slowly interconverting cis/trans amide bond rotamers.[14][21] Running the HPLC at an elevated temperature (e.g., 40-60°C) can often coalesce these peaks into a single, sharper peak.

  • Mass Spectrometry (MS): Essential for confirming the molecular weight of the desired peptide and identifying any deletion sequences or other impurities.[22]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information, confirming the presence of the N-methyl group (a singlet around 2.7-3.1 ppm in ¹H NMR) and verifying the overall structure and stereochemical integrity.[22]

References

  • Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]

  • Coste, J., Frérot, E., & Jouin, P. (1994). Coupling N-methylated amino acids using PyBroP and PyCloP halogenophosphonium salts : mechanism and fields of application. Journal of Organic Chemistry. Retrieved from [Link]

  • Synlett. (n.d.). Efficient Method for the Synthesis of N-Methylated Peptides. Retrieved from [Link]

  • Pennington, M. W. (n.d.). HF Cleavage and Deprotection Procedures for Peptides Synthesized Using a Boc/Bzl Strategy. Springer Nature Experiments. Retrieved from [Link]

  • AAPPTec. (n.d.). Technical Support Information Bulletin 1177 - Solid Phase Peptide Synthesis With N-Methyl Amino Acids. Retrieved from [Link]

  • CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. Retrieved from [Link]

  • Pennington, M. W. (n.d.). HF Cleavage and Deprotection Procedures for Peptides Synthesized Using a Boc/Bzl Strategy. ResearchGate. Retrieved from [Link]

  • Abd-El-Aziz, A. S., et al. (n.d.). Epimerisation in Peptide Synthesis. PubMed Central. Retrieved from [Link]

  • Sunresin. (n.d.). Boc / Bzl Solid Phase Synthesis. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Boc-Ser(Bzl)-OH [23680-31-1]. Retrieved from [Link]

  • Hebei Boze Chemical Co., Ltd. (n.d.). BOC Protection and Deprotection. Retrieved from [Link]

  • SlideShare. (n.d.). Epimerization of Peptide. Retrieved from [Link]

  • Natural Micron Pharm Tech. (n.d.). Boc-D-Ser(Bzl)-OH. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of N-protected N-methyl serine and threonine. Retrieved from [Link]

  • El-Faham, A., et al. (2009). Multigram-Scale Synthesis of Short Peptides via a Simplified Repetitive Solution-Phase Procedure. ACS Publications. Retrieved from [Link]

  • Fields, G. B. (2002). Principles and Practice of Solid-Phase Peptide Synthesis. Oxford Academic. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of Peptides by Solution Methods. Retrieved from [Link]

  • Gund, P., & Veber, D. F. (n.d.). Ease of base-catalyzed epimerization of N-methylated peptides and diketopiperazines. Journal of the American Chemical Society. Retrieved from [Link]

  • ResearchGate. (n.d.). Highly Efficient Synthesis of Sterically Hindered Peptides Containing N-Methylated Amino Acid Residues using a Novel 1H-Benzimidazolium Salt. Retrieved from [Link]

  • ChemRxiv. (2023). Peptide Synthesis Using Unprotected Amino Acids. Retrieved from [Link]

  • OUCI. (n.d.). Epimerisation in Peptide Synthesis. Retrieved from [Link]

  • Chemistry LibreTexts. (2025). 12.5: Peptide Synthesis- Solution-Phase. Retrieved from [Link]

  • Gilon, C., et al. (n.d.). Solid-phase synthesis and characterization of N-methyl-rich peptides. PubMed. Retrieved from [Link]

  • Fields, G. B. (n.d.). Introduction to Peptide Synthesis. PubMed Central. Retrieved from [Link]

  • Google Patents. (n.d.). Method for solution-phase peptide synthesis.
  • Luxembourg Bio Technologies. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings. Retrieved from [Link]

  • Kates, S. A., & Albericio, F. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]

  • Journal of the American Chemical Society. (n.d.). Late-Stage Serine Modification Enables Noncanonical Peptide Synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Solid-phase synthesis and characterization of N-methyl-rich peptides. Retrieved from [Link]

  • Goto, Y., et al. (n.d.). Serum-stable and selective backbone-N-methylated cyclic peptides that inhibit prokaryotic glycolytic mutases. PubMed Central. Retrieved from [Link]

  • International Journal of Science and Research Archive. (2025). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. Retrieved from [Link]

  • The Athenaeum - University of the Incarnate Word. (2024). Synthesis of Poly-N-Methylated Peptides Against Malaria. Retrieved from [Link]

Sources

Application Note: A Strategic Guide to the HPLC Purification of Peptides Incorporating Boc-N-Me-Ser(Bzl)-OH

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The incorporation of sterically hindered and protected amino acids, such as N-tert-butoxycarbonyl-N-methyl-O-benzyl-L-serine (Boc-N-Me-Ser(Bzl)-OH), is a critical strategy in modern peptide synthesis for developing therapeutics with enhanced stability and bioavailability.[1] However, the very modifications that confer these advantages—N-methylation and bulky Boc/Benzyl protecting groups—introduce significant challenges for purification.[2][3] The pronounced hydrophobicity and potential for aggregation of these peptides necessitate a highly optimized purification strategy. This guide provides a comprehensive framework for the successful purification of peptides containing this compound using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). We will explore the physicochemical principles governing the separation, present a robust, step-by-step protocol, and offer expert troubleshooting advice to empower researchers in achieving high-purity target peptides.

Strategic Considerations: Understanding the Physicochemical Landscape

A successful purification strategy is built upon a fundamental understanding of the analyte and its interaction with the chromatographic environment. The unique structure of this compound dictates the entire approach.

The Analyte: A Molecule of Engineered Complexity

The this compound residue imparts a unique combination of properties to a peptide chain:

  • tert-Butoxycarbonyl (Boc) Group: As a temporary N-terminal protecting group in Boc/Bzl solid-phase peptide synthesis (SPPS), it is acid-labile and significantly increases the overall hydrophobicity of the crude peptide.[4][5]

  • Benzyl (Bzl) Group: This semi-permanent, O-linked protecting group on the serine side-chain adds substantial hydrophobicity and steric bulk. Its removal requires harsher conditions than Boc-group cleavage, meaning it is typically present on the peptide during initial purification.[6][7]

  • N-methyl (N-Me) Group: The methylation of the backbone amide nitrogen is a key modification. It disrupts the hydrogen-bonding network that can lead to peptide aggregation and β-sheet formation, often improving solubility.[8] Simultaneously, it increases lipophilicity and can introduce conformational constraints.[1]

The cumulative effect of these groups is a peptide that is significantly more nonpolar than its unprotected counterpart, demanding specific conditions for effective capture and elution from an RP-HPLC column.

The Method: Leveraging RP-HPLC for High-Resolution Separation

RP-HPLC remains the gold standard for peptide purification due to its high resolving power and compatibility with volatile, MS-friendly mobile phases.[9][10] The separation is driven by hydrophobic interactions between the peptide and the nonpolar stationary phase (typically alkyl chains bonded to silica).[9]

The Role of Mobile Phase Additives:

Mobile phase additives, or ion-pairing agents, are essential for achieving sharp, symmetrical peaks. They function by forming neutral ion pairs with charged residues on the peptide and masking residual charged silanols on the silica support, preventing unwanted secondary interactions.[11][12]

AdditiveConcentrationAdvantagesDisadvantages
Trifluoroacetic Acid (TFA) 0.05 - 0.1%Excellent ion-pairing agent, leading to sharp peaks and high resolution. Good for UV detection.[13][14]Strong ion suppression in mass spectrometry (MS). Can be difficult to remove from the final product and the HPLC system.[13]
Formic Acid (FA) 0.1%Highly compatible with MS (minimal ion suppression).[13]Weaker ion-pairing agent, which can result in broader peaks and lower resolution compared to TFA.[11][12]
Difluoroacetic Acid (DFA) 0.1%Offers a compromise between TFA and FA, providing better peak shape than FA with less MS ion suppression than TFA.[11][13]Less common and may require sourcing a high-purity grade for optimal results.

For peptides containing this compound, 0.1% TFA is the recommended starting point for achieving the highest possible resolution, as peak shape is paramount for separating the target peptide from closely-eluting synthesis-related impurities like deletion sequences.

Detailed Application Protocol

This protocol provides a validated starting point for the purification of a crude, protected peptide containing the this compound residue.

Materials and Equipment
  • HPLC System: Preparative or semi-preparative HPLC system with a gradient pump, autosampler/manual injector, and UV detector.

  • Column: Wide-pore (300 Å) C8 or C18 silica-based column. A C8 column is often a good starting point for highly hydrophobic peptides to avoid excessive retention.

  • Solvents: HPLC-grade acetonitrile (ACN) and water.

  • Additives: High-purity Trifluoroacetic Acid (TFA).

  • Reagents for Sample Prep: Dimethyl sulfoxide (DMSO), if required for solubility.

  • Equipment: Vortex mixer, centrifuge, 0.22 µm syringe filters, analytical HPLC system, mass spectrometer, and lyophilizer.

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_hplc HPLC Purification cluster_post Post-Purification crude Crude Peptide dissolve Dissolve in Minimal Strong Solvent (e.g., DMSO) crude->dissolve dilute Dilute with Mobile Phase A dissolve->dilute filter Centrifuge & Filter (0.22 µm) dilute->filter inject Inject onto C8/C18 Wide-Pore Column filter->inject Load Sample elute Run Gradient Elution (ACN/H2O/TFA) inject->elute detect Detect at 220 nm elute->detect collect Collect Fractions Across Target Peak detect->collect analyze Analyze Fractions (Analytical HPLC/MS) collect->analyze Verify Purity pool Pool Pure Fractions analyze->pool lyophilize Lyophilize pool->lyophilize final Pure Peptide lyophilize->final

Caption: Workflow for peptide purification.

Step-by-Step Methodology

Step 1: Sample Preparation (Critical for Success)

  • Solubility Testing: Begin with a small amount of the crude peptide. Test solubility in Mobile Phase A (0.1% TFA in water). Due to the high hydrophobicity, it is unlikely to dissolve completely.

  • Dissolution: Accurately weigh the crude peptide. Add the minimum volume of DMSO required to fully dissolve the peptide. Vortex thoroughly. Causality: Using the absolute minimum amount of a strong organic solvent like DMSO is crucial. A large volume of strong solvent in the injection can distort peak shape and compromise the separation on the column.[15]

  • Dilution: Dilute the dissolved peptide solution with Mobile Phase A to a final concentration suitable for injection (e.g., 5-10 mg/mL). The final concentration of DMSO should ideally be less than 10% of the total injection volume.

  • Clarification: Centrifuge the sample at high speed (e.g., 14,000 x g) for 5 minutes to pellet any insoluble material. Carefully transfer the supernatant and filter it through a 0.22 µm syringe filter compatible with organic solvents.

Step 2: HPLC Method and Execution

  • Column Equilibration: Equilibrate the chosen column (e.g., C8, 300 Å, 10 x 250 mm) with 95% Mobile Phase A and 5% Mobile Phase B for at least 5-10 column volumes.

  • Mobile Phase Composition:

    • Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water.

    • Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.

  • Injection: Inject the clarified sample onto the column.

  • Gradient Elution: Run the gradient as detailed in the table below. The high hydrophobicity of the peptide means elution will likely occur at a higher %B than for typical unprotected peptides.

Parameter Recommended Setting Rationale
Flow Rate 5-20 mL/min (for 10 mm ID column)Adjust based on column dimensions and particle size to maintain optimal pressure and resolution.
Detection Wavelength 220 nmOptimal wavelength for detecting the peptide backbone amide bonds.[9]
Column Temperature 30 - 40 °CElevated temperature can improve peak shape by reducing viscosity and disrupting potential peptide aggregates.[16]
Gradient Profile 30% to 80% B over 40 minutesA shallower gradient around the expected elution point will provide the best resolution from closely related impurities. This starting range is higher than for typical peptides due to the protecting groups.

Step 3: Fraction Collection and Analysis

  • Collection: Collect fractions (e.g., 1-minute intervals) across the entire chromatogram, paying close attention to the main peak and any shoulder peaks.

  • Analysis: Analyze each collected fraction using a rapid analytical HPLC method (and ideally LC-MS) to determine which fractions contain the target peptide at the desired purity.

  • Pooling and Lyophilization: Combine the pure fractions. Freeze the pooled solution and lyophilize until a dry, fluffy powder is obtained.

Troubleshooting Common Purification Challenges

ProblemPossible CausesRecommended Solutions
Poor Peak Shape (Broadening or Tailing) 1. Peptide Aggregation: The hydrophobic nature of the Boc and Bzl groups promotes self-association.[16]2. Secondary Interactions: The peptide is interacting with active sites (silanols) on the column packing.3. Column Overload: Injecting too much sample mass for the column's capacity.1. Elevate Temperature: Increase the column temperature to 40°C or even 50°C to disrupt aggregates.2. Check TFA Concentration: Ensure 0.1% TFA is present in both mobile phases to effectively mask silanols.3. Reduce Sample Load: Dilute the sample and inject a smaller volume or mass.
Low or No Recovery 1. Irreversible Adsorption: The peptide is extremely hydrophobic and may not be eluting from the column even at high %B.2. Precipitation: The peptide is precipitating on the column as the ACN concentration increases.1. Extend Gradient: Run the gradient up to 100% B and hold for several column volumes.2. Change Organic Modifier: Consider using a stronger, less-protic solvent like isopropanol in Mobile Phase B.3. Use a Less Retentive Column: Switch from a C18 to a C8 or even a C4 column.
Multiple Peaks or Unexpected Peaks 1. Synthesis Impurities: Common side products from SPPS such as deletion or truncated sequences.[16]2. Protecting Group Instability: Partial cleavage of the acid-labile Boc group by the TFA in the mobile phase during a long run.3. Racemization: Isomerization of amino acids during synthesis can create diastereomers that may be resolved.[16]1. Optimize Gradient: Use a shallower gradient to improve the resolution between the main peak and impurities.2. Work Quickly: Minimize the time the sample spends in the acidic mobile phase before injection. Use fresh mobile phases.3. Characterize with MS: Use LC-MS to identify the masses of the impurity peaks to diagnose the source of the problem.

Conclusion

The successful HPLC purification of peptides containing this compound is a challenging yet achievable task that hinges on a methodical approach. By understanding the profound hydrophobicity imparted by the protective groups and N-methylation, researchers can make informed decisions regarding sample preparation, column selection, and mobile phase composition. The use of elevated temperatures and a carefully optimized acetonitrile gradient with TFA as an ion-pairing agent are key to overcoming issues of aggregation and poor peak shape. The protocol and troubleshooting guide provided here serve as a robust starting point for developing a purification method that yields a final product of high purity, ready for the next stages of research and development.

References

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  • Fiveable. (n.d.). Orthogonal Protection Definition - Organic Chemistry Key Term. Retrieved from: [Link]

  • ResearchGate. (n.d.). Orthogonal and safety-catch protecting group strategies in solid-phase peptide synthesis. Retrieved from: [Link]

  • Nguyen, J. M., Liu, X., & Lauber, M. A. (n.d.). Comparing Mobile Phase Additives for the Separation of mAb Tryptic Peptides: A Case Study on Formic, Difluoroacetic, and Trifluoroacetic Acid. Waters Corporation. Available at: [Link]

  • Waters Corporation. (2019, October 2). Mobile Phase Additives for Peptide Characterization. Retrieved from: [Link]

  • Fotouhi, L., & Kent, S. B. (1995). Peptide synthesis using unprotected peptides through orthogonal coupling methods. Proceedings of the National Academy of Sciences, 92(26), 12485-12489. Available at: [Link]

  • Dolan, J. W., & Snyder, L. R. (2015). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. LCGC International. Available at: [Link]

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Protecting Groups in Peptide Synthesis. Chemical Reviews, 109(6), 2455-2504. Available at: [Link]

  • Ascentis. (2015). Improved Peptide HPLC by Innovative Particle Design and Dedicated Mobile Phase Additives. ResearchGate. Available at: [Link]

  • Birdsall, R. E., Kellett, J., Yu, Y. Q., & Chen, W. (2019). Application of mobile phase additives to reduce metal-ion mediated adsorption of non-phosphorylated peptides in RPLC/MS-based assays. Journal of Chromatography B, 1128, 121773. Available at: [Link]

  • Chimica Oggi – Chemistry Today. (2018). Moving beyond preparative reverse phase HPLC for peptide purification. Available at: [Link]

  • ACE HPLC Columns. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. Available at: [Link]

  • Quora. (2025, January 15). What are the common challenges faced in peptide purification using chromatography?. Retrieved from: [Link]

  • Biotage. (2023, February 2). How to purify hydrophilic peptides - Why won't my peptide stick to my column?. Retrieved from: [Link]

  • Profacgen. (n.d.). Reverse-phase HPLC Peptide Purification. Retrieved from: [Link]

  • Pícha, J., et al. (2023). Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique. Organic Letters, 25(22), 4048–4052. Available at: [Link]

  • ResearchGate. (2024, August 10). HPLC Analysis and Purification of Peptides. Retrieved from: [Link]

  • de la Torre, B. G., & Albericio, F. (2020). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. The Journal of Organic Chemistry, 85(5), 3236-3248. Available at: [Link]

  • ResearchGate. (2007, August 6). Reversed-phase HPLC of peptides: Assessing column and solvent selectivity on standard, polar-embedded and polar endcapped columns. Retrieved from: [Link]

  • Roy, A., et al. (2023). A safety-catch protecting group strategy compatible with Boc-chemistry for the synthesis of peptide nucleic acids (PNAs). RSC Advances, 13(41), 28739-28744. Available at: [Link]

  • Mant, C. T., & Hodges, R. S. (2007). Reversed-phase HPLC of peptides: Assessing column and solvent selectivity on standard, polar-embedded and polar endcapped columns. Journal of Chromatography A, 1141(2), 163-174. Available at: [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information: Facile Synthesis and Altered Ionization Efficiency of Diverse Nε-Alkyllysine Containing Peptides. Retrieved from: [Link]

  • Knowledge UChicago. (n.d.). Supporting Information - A Chemical Counterpart to the Resolution Step of Nature's Intein-Mediated P. Retrieved from: [Link]

  • Mant, C. T., & Hodges, R. S. (2007). HPLC Analysis and Purification of Peptides. Methods in Molecular Biology, 386, 3-35. Available at: [Link]

  • Zapadka, K., et al. (2021). Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis. Chemistry – A European Journal, 27(56), 13867-13883. Available at: [Link]

  • Sunresin. (n.d.). Boc / Bzl Solid Phase Synthesis. Retrieved from: [Link]

  • Chang, S. C., et al. (1992). Facile Resolution OF N-tert-Butoxy-Carbonyl Amino Acids: The Importance of Enantiomeric Purity in Peptide Synthesis. Journal of Liquid Chromatography, 15(9), 1411-1429. Available at: [Link]

  • Conlon, J. M. (2007). Purification of Naturally Occurring Peptides by Reversed-Phase HPLC. Nature Protocols, 2(1), 191-197. Available at: [Link]

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Application Note: A Practical Guide to the NMR Analysis of Peptides Containing Boc-N-Me-Ser(Bzl)-OH

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the field of drug development and peptide chemistry, the incorporation of modified amino acids is a cornerstone strategy for enhancing therapeutic properties. N-methylation of the peptide backbone, for instance, is a widely employed modification that can increase metabolic stability, improve cell permeability, and modulate conformation. The synthesis of such peptides often involves the use of protecting groups to prevent unwanted side reactions. The tert-butyloxycarbonyl (Boc) group is a common acid-labile protecting group for N-termini, while the benzyl (Bzl) group is frequently used to protect the side-chain hydroxyl of serine.[1][2][3]

The structural verification of peptides containing these modifications is critical. Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled, non-destructive technique for the detailed atomic-level characterization of peptides in solution.[4][5][6][7] It provides definitive information on sequence connectivity, three-dimensional structure, and dynamics.

This application note provides a comprehensive, in-depth guide for researchers, scientists, and drug development professionals on the NMR analysis of peptides incorporating the specific modified residue, Boc-N-Me-Ser(Bzl)-OH . We will address the unique challenges presented by this residue, provide detailed experimental protocols, and offer a systematic strategy for spectral interpretation.

Core Analytical Challenges

The unique structure of this compound introduces specific complexities to the NMR analysis that must be understood and addressed.

  • Cis/Trans Isomerism: The N-methylation of the serine amide bond restricts rotation, leading to the presence of both cis and trans isomers in solution.[8] This results in the doubling of NMR signals for the N-methyl group and the flanking amino acid residues, complicating the spectrum. The ratio of these isomers is highly dependent on factors like solvent polarity and temperature, with more polar solvents often favoring the cis isomer.[9][10]

  • Signal Overlap: Peptide NMR spectra are often crowded. The protons from the Boc and Bzl protecting groups add further signals, potentially overlapping with key backbone and side-chain resonances, which necessitates the use of high-resolution 2D NMR techniques for unambiguous assignment.

Experimental and Analytical Workflow

A systematic approach is essential for the successful analysis of these complex peptides. The workflow involves careful sample preparation, acquisition of a suite of 1D and 2D NMR experiments, and a hierarchical data analysis strategy.

G cluster_prep Phase 1: Preparation cluster_acq Phase 2: Data Acquisition cluster_analysis Phase 3: Analysis & Validation peptide Peptide Synthesis & Purification (>95%) sample_prep Sample Preparation (Solvent, Concentration) peptide->sample_prep nmr_1d 1D ¹H NMR (Quality Check) sample_prep->nmr_1d nmr_2d 2D NMR Suite (TOCSY, HSQC, HMBC, NOESY) nmr_1d->nmr_2d assignment Resonance Assignment (Identifying Spin Systems) nmr_2d->assignment connect Sequential Connectivity & Isomer Identification assignment->connect structure Structural Validation connect->structure

Figure 1: Recommended workflow for NMR analysis.

Materials and Sample Preparation Protocol

Meticulous sample preparation is the foundation for acquiring high-quality NMR data.[11][12]

Materials:

  • Lyophilized peptide containing this compound (purity >95% as determined by HPLC).

  • Deuterated NMR solvent (e.g., Chloroform-d, CDCl₃; Dimethyl sulfoxide-d₆, DMSO-d₆).

  • High-precision 5 mm NMR tubes.

  • Internal standard (optional, e.g., Tetramethylsilane, TMS).

Protocol:

  • Weighing: Accurately weigh 3-8 mg of the purified, lyophilized peptide.

  • Solvent Selection: The choice of solvent is critical. CDCl₃ is a good starting point for many protected peptides. DMSO-d₆ can also be used and may alter the observed cis/trans isomer ratio.

  • Dissolution: Dissolve the peptide in 500-600 µL of the chosen deuterated solvent to achieve a final concentration of approximately 1-5 mM.[13][14] Ensure the solution is clear and free of particulates.[12]

  • Transfer: Carefully transfer the solution to a clean, dry 5 mm NMR tube.

  • Equilibration: Allow the sample to equilibrate at the desired experimental temperature inside the spectrometer before starting any measurements.

NMR Data Acquisition Protocols

The following experiments form a comprehensive suite for full characterization. All protocols assume a modern NMR spectrometer equipped with a cryoprobe.

Protocol 1: 1D ¹H NMR

  • Purpose: A quick and essential first step to assess sample purity, concentration, signal dispersion, and the presence of cis/trans isomers.

  • Pulse Sequence: Standard single-pulse experiment (e.g., 'zg30').

  • Key Parameters:

    • Spectral Width: ~16 ppm, centered around 4.7 ppm.

    • Acquisition Time: ~2-3 seconds.

    • Relaxation Delay (d1): 2 seconds.

    • Number of Scans: 16-64, depending on concentration.

Protocol 2: 2D ¹H-¹H TOCSY (Total Correlation Spectroscopy)

  • Purpose: To identify all protons belonging to a single amino acid's spin system by observing through-bond correlations.[7][12] This is crucial for identifying the Hα and Hβ protons of the serine residue.

  • Pulse Sequence: Standard TOCSY sequence with water suppression (e.g., 'dipsi2phpr').

  • Key Parameters:

    • Spectral Width: ~12-14 ppm in both dimensions.

    • Mixing Time: 60-80 ms. This duration is typically sufficient to transfer magnetization throughout an entire amino acid side chain.

    • Data Points: 2048 (F2) x 512 (F1).

Protocol 3: 2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence)

  • Purpose: Correlates each proton directly to its attached carbon atom. This provides an additional dimension of resolution, greatly simplifying the assignment of overlapping proton signals.[15][16]

  • Pulse Sequence: Standard sensitivity-enhanced HSQC with gradient selection (e.g., 'hsqcetgpsi2').

  • Key Parameters:

    • ¹H Spectral Width: ~12 ppm.

    • ¹³C Spectral Width: ~100-160 ppm.

    • Data Points: 1024 (F2) x 256 (F1).

Protocol 4: 2D ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation)

  • Purpose: This is arguably the most critical experiment for this specific analysis. It detects long-range (2-3 bond) correlations between protons and carbons, allowing for the unambiguous connection of the protecting groups and the N-methyl group to the peptide backbone.[15][17]

  • Pulse Sequence: Standard HMBC with gradient selection (e.g., 'hmbcgplpndqf').

  • Key Parameters:

    • ¹H Spectral Width: ~12 ppm.

    • ¹³C Spectral Width: ~180-200 ppm (to include carbonyls).

    • Long-Range Coupling Delay: Optimized for ~8 Hz.

    • Data Points: 2048 (F2) x 512 (F1).

Data Analysis and Spectral Interpretation

A systematic interpretation of the spectra is key to piecing together the molecular puzzle.

Figure 2: Key protons and correlations for assignment.

1. Identification of Key Reporter Groups: Begin by identifying the most distinct signals in the 1D ¹H spectrum. These serve as anchor points for the full assignment.

MoietyProton TypeExpected ¹H Shift (ppm)Expected ¹³C Shift (ppm)Notes
Boc (CH₃)₃~1.4 - 1.5~28Intense singlet, integrates to 9H.[18][19]
N-Methyl N-CH₃~2.8 - 3.2~35-40Often appears as two distinct singlets due to cis/trans isomerism.
Serine ~4.4 - 4.8~55-60Will show two signals (one for each isomer).
~3.7 - 4.0~65-70ABX spin system with Hα.
Benzyl CH₂~4.5~73Singlet (or AB system), integrates to 2H.[20]
Aromatic~7.2 - 7.4~127-138Multiplet structure, integrates to 5H.[20]

2. Tracing Connectivity with 2D NMR:

  • TOCSY Analysis: Locate the Hα proton signals for the serine residue. From these cross-peaks, trace vertically to identify the corresponding Hβ protons within the same spin system. You will likely see two separate Ser spin systems corresponding to the cis and trans isomers.

  • HSQC Analysis: Use the HSQC spectrum to confirm the assignments by correlating the identified protons to their directly attached ¹³C nuclei. This is particularly useful for resolving overlapping Hβ or N-CH₃ signals.

  • HMBC Analysis - The Key to Confirmation: The HMBC spectrum provides the definitive links between the different molecular fragments. Look for the following crucial long-range correlations:

    • Boc Group: A cross-peak between the Boc-(CH₃)₃ protons (~1.4 ppm) and the Boc carbonyl carbon (~155 ppm).

    • N-Methyl to Backbone: A strong correlation from the N-CH₃ protons (~2.8-3.2 ppm) to the serine Cα carbon. You should also see a correlation to the Boc carbonyl carbon. These correlations confirm the location of the N-methyl group on the serine residue.

    • Bzl Group: A correlation from the benzylic CH₂ protons (~4.5 ppm) to the serine Cβ carbon. Also, look for correlations from the benzylic CH₂ protons to the aromatic C1 carbon of the phenyl ring (~138 ppm).

3. Differentiating Cis/Trans Isomers: The presence of two distinct sets of signals for the N-CH₃ group and the serine Hα proton is the hallmark of cis/trans isomerism. While a full structural determination requires NOESY/ROESY data to look for specific through-space interactions (e.g., Hα(i) to N-CH₃(i) distance), the presence and integration of these doubled signals in the 1D, TOCSY, and HSQC spectra are sufficient to confirm the existence and ratio of the two conformational states.

Conclusion

The NMR analysis of peptides containing the this compound residue, while complex, is a highly informative and essential process for structural verification. The primary challenges—cis/trans isomerism and signal overlap—can be effectively overcome by employing a systematic workflow and a suite of high-resolution 2D NMR experiments. The 1D ¹H spectrum provides an initial quality assessment, while TOCSY and HSQC experiments are crucial for assigning individual spin systems. Ultimately, the HMBC experiment is the definitive tool, providing the long-range correlations necessary to unambiguously connect the Boc, N-methyl, and Benzyl moieties to the serine backbone. This comprehensive approach ensures the accurate and reliable characterization of these valuable modified peptides, supporting their advancement in research and drug development.

References

  • Giuseppe Floresta, et al. (2021). NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview. Current Medicinal Chemistry, 28(14), 2729-2782. [Link]

  • Tavassoly, O., et al. (2022). NMR Spectroscopy for Studying Peptide Conformations and Cell Permeability. Molecules, 27(15), 5003. [Link]

  • Simpson, D., et al. (2016). Sample Preparation Procedures for High-Resolution Nuclear Magnetic Resonance Studies of Aqueous and Stabilized Solutions of Therapeutic Peptides. In: Li, S. (eds) Therapeutic Peptides. Methods in Molecular Biology, vol 1368. Humana Press, New York, NY. [Link]

  • BMRB-Dep. (n.d.). NMR sample preparation guidelines. BMRB. [Link]

  • Jagannathan, N. R. (2010). NMR of peptides. Journal of the Indian Institute of Science, 90(1), 143-164. [Link]

  • Driscoll, P. C., et al. (1994). NMR Spectroscopy of Peptides and Proteins. In: Pennington, M.W., Dunn, B.M. (eds) Peptide Synthesis Protocols. Methods in Molecular Biology, vol 35. Humana Press, Totowa, NJ. [Link]

  • Bechinger, B. (1999). Peptide structural analysis by solid-state NMR spectroscopy. Biopolymers, 51(3), 167-177. [Link]

  • Tikhele, S., et al. (2020). NMR in structural determination of proteins and peptides. Journal of Pharmaceutical Science and Technology Management, 4(1), 22-29. [Link]

  • Zerbe, O., & Bader, B. (n.d.). Peptide/Protein NMR. University of Zurich. [Link]

  • Nagadi, N. (2020, December 17). Structure Determination of Peptides by simple 2D NMR Spectroscopy [Video]. YouTube. [Link]

  • ResearchGate. (n.d.). 1H-NMR spectrum of N-Boc glutamic acid. [Image]. ResearchGate. [Link]

  • Hebei Boze Chemical Co., Ltd. (n.d.). BOC Protection and Deprotection. Hebei Boze Chemical Co., Ltd. [Link]

  • Miles, Z. D., et al. (2017). Dipeptide Structural Analysis Using Two-Dimensional NMR for the Undergraduate Advanced Laboratory. Journal of Chemical Education, 94(6), 785–789. [Link]

  • Williamson, M. P. (1993). Peptide structure determination by NMR. Methods in Molecular Biology, 17, 69-85. [Link]

  • Supporting Information for: Phenylalanine-containing cyclic dipeptides – The lowest molecular weight hydrogelators based on unmodified proteinogenic amino acid. (n.d.). Beilstein Journal of Organic Chemistry. [Link]

  • Giraud, N., et al. (2013). Evaluation of Band-Selective HSQC and HMBC: Methodological Validation on the Cyclosporin Cyclic Peptide and Application for Poly(3-hydroxyalkanoate)s Stereoregularity Determination. Molecules, 18(11), 13619–13634. [Link]

  • Ashenhurst, J. (2018, June 7). Protecting Groups for Amines – Carbamates. Master Organic Chemistry. [Link]

  • Sharma, G., et al. (2014). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 4(104), 59941-59944. [Link]

  • Wikipedia contributors. (n.d.). tert-Butyloxycarbonyl protecting group. Wikipedia. [Link]

  • Zhang, Z., et al. (2022). Oxidative Peptide Backbone Cleavage by a HEXXH Enzyme during RiPP Biosynthesis. Journal of the American Chemical Society, 144(3), 1183–1192. [Link]

  • ResearchGate. (n.d.). Downfield region of 1H NMR of designed peptides for optimal β-turn... [Image]. ResearchGate. [Link]

  • Iconomidou, V. A., & Hamodrakas, S. J. (2006). Solvation Properties of N-substituted Cis and Trans Amides Are Not Identical: Significant Enthalpy and Entropy Changes Are Revealed by the Use of Variable Temperature 1H NMR in Aqueous and Chloroform Solutions and Ab Initio Calculations. The Journal of Physical Chemistry B, 110(2), 955–963. [Link]

  • ResearchGate. (n.d.). Amino acid sequence specific correlations from the HMBC NMR spectrum of pedein A (1). [Image]. ResearchGate. [Link]

  • Siodłak, D., et al. (2012). The cis-trans isomerization of N-methyl-α,β-dehydroamino acids. Biopolymers, 98(5), 466-78. [Link]

  • Brinson, R. G., et al. (2013). Use of the 2D 1H-13C HSQC NMR Methyl Region to Evaluate the Higher Order Structural Integrity of Biopharmaceuticals. Journal of Pharmaceutical Sciences, 102(9), 3049–3058. [Link]

  • Organic Chemistry Portal. (n.d.). Benzyl Ethers. Protecting Groups. [Link]

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Troubleshooting & Optimization

Technical Support Center: Overcoming Steric Hindrance in Boc-N-Me-Ser(Bzl)-OH Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for navigating the challenges of peptide synthesis with sterically hindered amino acids. This guide focuses specifically on the coupling of Boc-N-Me-Ser(Bzl)-OH , a notoriously difficult building block. Here, we provide field-proven insights, troubleshooting protocols, and a deep dive into the causality behind experimental choices to empower your research and development.

I. Frequently Asked Questions (FAQs)

Q1: Why is the coupling of this compound so challenging?

The difficulty arises from significant steric hindrance around the reactive amine. This is a cumulative effect of three structural features:

  • N-methylation: The methyl group on the alpha-amino nitrogen physically obstructs the approach of the activated carboxylic acid.

  • Boc Protecting Group: The bulky tert-butyloxycarbonyl (Boc) group on the N-terminus adds to the steric congestion.

  • Benzyl Protecting Group: The benzyl (Bzl) ether protecting the serine side-chain hydroxyl group further increases the steric bulk.

This combination of bulky groups slows down the reaction kinetics, often leading to incomplete couplings.[1]

Q2: My standard coupling protocol with DCC/HOBt is failing. What should I do?

Standard carbodiimide-based reagents like DCC and even DIC are often too slow to effectively couple sterically hindered amino acids like this compound.[2] You will need to switch to a more potent activating agent. Uronium/aminium or phosphonium salt-based reagents are highly recommended.[3]

Q3: How do I know if the coupling is incomplete? The Kaiser test is giving me ambiguous results.

The Kaiser (ninhydrin) test is unreliable for N-methylated amines as it primarily detects primary amines, giving a false negative or a weak red-brown color for secondary amines.[4] A more suitable qualitative method is the bromophenol blue test . A blue to green color indicates incomplete coupling, while a yellow color suggests the reaction is complete. For quantitative analysis, cleaving a small sample of the resin and analyzing it via HPLC is the most definitive method.

Q4: I'm observing a side product with the same mass as my desired peptide. What could it be?

This is likely a diastereomeric impurity resulting from epimerization at the alpha-carbon of the this compound during activation and coupling.[5] The prolonged reaction times and the use of strong, sterically hindered bases like diisopropylethylamine (DIPEA) can promote this side reaction.[6]

II. In-Depth Troubleshooting and Optimization

Issue 1: Incomplete Coupling

If you are experiencing low coupling efficiency, a multi-pronged approach is necessary.

1.1. Choice of Coupling Reagent

The selection of a highly efficient coupling reagent is the most critical factor. Reagents like HATU, HCTU, and COMU have demonstrated superior performance for coupling N-methylated amino acids.[7][8]

Coupling ReagentClassKey AdvantagesConsiderations
HATU Uronium/AminiumHigh reactivity, fast kinetics, and generally low epimerization.[9]Higher cost. Can cause guanidinylation of the N-terminus if used in excess.[3]
HCTU Uronium/AminiumMore reactive than HBTU, good for difficult couplings.[4]Similar potential for side reactions as HATU.
COMU UroniumHigh coupling efficiency, excellent solubility, and reduced epimerization risk.[8]Newer reagent, may be less readily available in some labs.
PyBOP PhosphoniumEfficient for sterically hindered couplings, byproducts are less hazardous than BOP.[3]Can be less effective than HATU for the most challenging cases.
PyBrOP PhosphoniumMore reactive than PyBOP, useful for very difficult couplings.[3]High reactivity can increase the risk of epimerization if not carefully controlled.[7]
1.2. Optimizing Reaction Conditions
  • Double Coupling: If a single coupling is insufficient, a second coupling with fresh reagents is often effective.[10]

  • Increased Equivalents: Use a higher excess of the amino acid and coupling reagent (e.g., 3-4 equivalents relative to resin loading).[2]

  • Solvent Choice: N-Methyl-2-pyrrolidone (NMP) or dimethyl sulfoxide (DMSO) can be better at disrupting peptide aggregation on the resin compared to dimethylformamide (DMF).[11]

  • Microwave-Assisted SPPS: Microwave energy can significantly accelerate coupling reactions, driving difficult couplings to completion in a much shorter time.[12][13] This is a highly effective strategy for hindered amino acids.[14]

Issue 2: Epimerization

Minimizing epimerization is crucial for maintaining the chiral integrity of your peptide.

2.1. Base Selection

The choice and amount of base can have a profound impact on epimerization.

  • Avoid Excess Base: Use the minimum amount of base necessary. For uronium/aminium reagents, 2 equivalents of base are typically sufficient.

  • Alternative Bases: For particularly sensitive couplings, consider replacing DIPEA with a less hindered or weaker base like N-methylmorpholine (NMM) or 2,4,6-collidine .[15] Collidine, in particular, has been shown to reduce racemization in difficult couplings.[16]

2.2. Temperature and Pre-activation Time
  • Temperature Control: Perform couplings at room temperature or even cooled in an ice bath to slow down the rate of epimerization.[17]

  • Minimize Pre-activation Time: The longer the amino acid is in its activated state before coupling, the greater the opportunity for epimerization.[15] Add the activated amino acid solution to the resin immediately after a short pre-activation period (2-5 minutes).

Visualizing the Coupling Mechanism and Troubleshooting Workflow

Below are diagrams illustrating the HATU-mediated coupling mechanism and a logical workflow for troubleshooting difficult couplings.

HATU_Coupling_Mechanism cluster_activation Activation Step cluster_coupling Coupling Step Boc_AA This compound Active_Ester OAt-Active Ester Boc_AA->Active_Ester Carboxyl activation HATU HATU HATU->Active_Ester Base Base (e.g., DIPEA) Base->Active_Ester Peptide_Bond New Peptide Bond Active_Ester->Peptide_Bond Nucleophilic attack Resin Peptide-Resin (Free N-terminus) Resin->Peptide_Bond

Caption: HATU-mediated activation and coupling workflow.

Troubleshooting_Workflow Start Coupling of this compound Check_Completion Check Coupling Completion (Bromophenol Blue Test) Start->Check_Completion Incomplete Incomplete Coupling Check_Completion->Incomplete Positive (Blue) Complete Coupling Complete Check_Completion->Complete Negative (Yellow) Troubleshoot Implement Troubleshooting Strategy Incomplete->Troubleshoot Check_Epimerization Analyze for Epimerization (HPLC) Complete->Check_Epimerization Next_Step Proceed to Next Step Strategy1 Double Couple with Fresh Reagents Troubleshoot->Strategy1 Strategy2 Switch to Stronger Coupling Reagent (HATU/COMU) Troubleshoot->Strategy2 Strategy3 Use Microwave Synthesis Troubleshoot->Strategy3 Strategy1->Check_Completion Strategy2->Check_Completion Strategy3->Check_Completion Epimerization_High High Epimerization Check_Epimerization->Epimerization_High High Epimerization_Low Low Epimerization Check_Epimerization->Epimerization_Low Low Optimize_Base Optimize Base: Use Collidine or NMM Epimerization_High->Optimize_Base Optimize_Temp Lower Coupling Temperature Epimerization_High->Optimize_Temp Epimerization_Low->Next_Step Optimize_Base->Start Optimize_Temp->Start

Caption: Troubleshooting workflow for difficult couplings.

III. Experimental Protocols

Protocol 1: HATU-Mediated Coupling of this compound

This protocol is a robust starting point for achieving high coupling efficiency.

  • Resin Preparation: Swell the peptide-resin in DMF or NMP for at least 30 minutes.

  • Boc Deprotection: Treat the resin with 25-50% TFA in DCM for 20-30 minutes. Wash thoroughly with DCM, isopropanol, and then DMF.

  • Neutralization: Treat the resin with 5-10% DIPEA in DMF for 5-10 minutes. Wash thoroughly with DMF.

  • Amino Acid Activation: In a separate vessel, dissolve this compound (3-4 eq.) and HATU (3-4 eq.) in NMP or DMF.

  • Coupling: Add DIPEA (6-8 eq.) to the activated amino acid solution and allow to pre-activate for 2-5 minutes. Add this solution to the resin.

  • Reaction: Agitate the reaction mixture for 1-4 hours at room temperature. For microwave synthesis, a typical method would be 30 minutes at 70°C.

  • Monitoring: Perform a bromophenol blue test. If the test is positive (blue/green), perform a second coupling (double couple) with fresh reagents for another 1-4 hours.

  • Washing: Once the coupling is complete (yellow beads), wash the resin thoroughly with DMF, DCM, and methanol before proceeding to the next cycle.

Protocol 2: Bromophenol Blue Test for Coupling Completion
  • Sample Preparation: Remove a small sample of resin beads (1-2 mg) and wash them thoroughly with methanol in a small test tube.

  • Test Solution: Add 2-3 drops of a 0.1% bromophenol blue solution in DMF.

  • Observation:

    • Yellow: The coupling is complete (no free amine).

    • Blue to Green: The coupling is incomplete (free amine present).

IV. Concluding Remarks

The successful incorporation of this compound into a peptide sequence is a formidable but achievable task. Success hinges on moving beyond standard protocols and employing highly reactive coupling reagents, carefully controlling reaction conditions to minimize epimerization, and utilizing advanced techniques like microwave synthesis. By understanding the chemical principles behind the steric hindrance and applying the systematic troubleshooting strategies outlined in this guide, researchers can confidently navigate the challenges posed by this and other sterically hindered amino acids.

References

  • CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. Retrieved from [Link]

  • CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. Retrieved from [Link]

  • Farida, Y., et al. (2021). Epimerisation in Peptide Synthesis. Processes, 9(7), 1205. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]

  • Request PDF. (n.d.). A convenient microwave-enhanced solid-phase synthesis of short chain N-methyl-rich peptides. Retrieved from [Link]

  • Merck Millipore. (n.d.). Novabiochem® Coupling reagents. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Synthesis of N-methylated peptides: on-resin methylation and microwave-assisted couplings. Retrieved from [Link]

  • Aapptec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

  • ACS Publications. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 22(9), 1219-1240. Retrieved from [Link]

  • ResearchGate. (n.d.). Procedures to Improve Difficult Couplings. Retrieved from [Link]

  • SlideShare. (2016). Epimerization of Peptide. Retrieved from [Link]

  • DilunBio. (2025). Commonly Used Coupling Reagents in Peptide Synthesis. Retrieved from [Link]

  • Mesa Labs. (n.d.). SPPS Tips For Success Handout. Retrieved from [Link]

  • Aapptec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Enhanced Epimerization of Glycosylated Amino Acids During Solid Phase Peptide Synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Epimerization During Coupling to the Unnatural Amino Acid in Solid Phase Peptide Synthesis. Retrieved from [Link]

  • AAPPTec. (n.d.). Monitoring of Peptide Coupling and Capping; Coupling Tests. Retrieved from [Link]

  • ACS Publications. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602. Retrieved from [Link]

  • MDPI. (2021). Epimerisation in Peptide Synthesis. Processes, 9(7), 1205. Retrieved from [Link]

  • Sunresin. (n.d.). Boc / Bzl Solid Phase Synthesis. Retrieved from [Link]

  • Grant, G. A. (Ed.). (2002). Synthetic Peptides: A User's Guide. Oxford University Press.
  • National Institutes of Health. (n.d.). A Convenient Synthesis of Short α-/β-Mixed Peptides as Potential α-Amylase Inhibitors. Retrieved from [Link]

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Technical Support Center: Preventing Racemization of Boc-N-Me-Ser(Bzl)-OH During Activation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with maintaining the stereochemical integrity of N-methylated amino acids, specifically Boc-N-Me-Ser(Bzl)-OH, during peptide synthesis. Here, we provide in-depth troubleshooting advice, detailed protocols, and the scientific rationale behind our recommendations to help you achieve high-purity peptides.

Frequently Asked Questions (FAQs)

Q1: Why is this compound particularly prone to racemization during activation?

A1: N-methylated amino acids, including this compound, are more susceptible to racemization than their non-methylated counterparts. The primary mechanism involves the formation of a planar oxazolonium intermediate after the carboxyl group is activated.[1][2] Unlike standard amino acids which form oxazolone intermediates, the N-methylation prevents the formation of the typical 5(4H)-oxazolone. Instead, a highly reactive oxazolium-5-oxide can form.[1] The proton on the alpha-carbon of this intermediate is acidic and can be readily abstracted by a base, leading to a loss of stereochemistry.[3][4] The steric hindrance from the N-methyl group and the benzyl ether on the serine side chain can also slow down the desired coupling reaction, providing a greater opportunity for this competing racemization pathway to occur.[3]

Q2: I detected a significant amount of the D-isomer in my final peptide. What is the most likely cause?

A2: Significant D-isomer formation points to substantial racemization during one or more coupling steps involving this compound. The most common culprits are:

  • Choice of Coupling Reagent and Additives: Using a coupling reagent that generates a highly reactive intermediate without an appropriate additive to stabilize it is a major cause.[5][6]

  • Base Selection and Concentration: The presence of a strong, non-hindered base can accelerate the abstraction of the alpha-proton from the activated intermediate.[6][7]

  • Reaction Temperature: Elevated temperatures, often used to drive difficult couplings, significantly increase the rate of racemization.[6][8]

  • Prolonged Activation Times: Allowing the activated amino acid to sit for an extended period before coupling increases the likelihood of racemization.[9]

Q3: Which coupling reagents are best for minimizing racemization of this compound?

A3: For sterically hindered and N-methylated amino acids, uronium/aminium or phosphonium salt-based reagents are generally recommended over carbodiimides like DCC or DIC.[3][10] Reagents such as HATU, HBTU, and PyAOP are particularly effective.[10][11] These reagents, when used with additives like HOAt or Oxyma, can accelerate the coupling reaction, thereby minimizing the time available for racemization to occur.[3][5][10] PyAOP is noted to be especially effective for coupling N-protected N-methyl amino acids.[11] The combination of TSTU with N-hydroxysuccinimide and CuCl₂ has also been reported to suppress racemization during the coupling of peptides with a C-terminal N-methyl amino acid.[11]

Q4: Can the choice of base make a difference?

A4: Absolutely. The choice of base is critical. Stronger and less sterically hindered bases like N,N-diisopropylethylamine (DIPEA) can increase the rate of racemization.[6] It is often preferable to use weaker or more sterically hindered bases such as N-methylmorpholine (NMM) or 2,4,6-collidine.[6][7] In some cases, particularly with carbodiimide-mediated couplings where the amino acid is not a salt, it may be possible to perform the reaction without an additional base, which further minimizes the risk of racemization.[10]

Troubleshooting Guide: A Systematic Approach to Minimizing Racemization

High levels of the D-isomer of N-Me-Ser(Bzl) in your final peptide product can be a frustrating issue. This guide provides a logical workflow to diagnose and resolve the problem.

Workflow for Troubleshooting High Racemization

G start High Racemization Detected with This compound step1 Step 1: Evaluate Coupling Reagent & Additives start->step1 step2 Step 2: Assess Base Selection step1->step2 Using carbodiimide (DCC/DIC)? Switch to onium salt (HATU/HBTU/PyAOP). Always use additives like HOAt or Oxyma. step3 Step 3: Control Reaction Temperature step2->step3 Using DIPEA? Switch to NMM or collidine. Use minimal necessary equivalents. step4 Step 4: Optimize Activation & Coupling Time step3->step4 High temperature? Perform coupling at 0°C or room temperature. For microwave, reduce temperature. end_node Racemization Minimized step4->end_node Prolonged pre-activation? Couple immediately after activation. Monitor reaction to avoid unnecessarily long coupling times.

Caption: A logical workflow for troubleshooting high racemization levels.

In-Depth Analysis and Recommended Protocols

The Mechanism of Racemization

The primary pathway for racemization of N-alpha-protected N-methylated amino acids during activation is through the formation of an oxazolonium intermediate.[1][2] This process can be broken down into the following steps:

  • Activation: The coupling reagent activates the carboxyl group of this compound, forming a highly reactive species (e.g., an O-acylisourea ester with carbodiimides).

  • Cyclization: The oxygen of the Boc-protecting group's carbonyl can intramolecularly attack the activated carboxyl group, leading to the formation of a cyclic oxazolonium ion.

  • Proton Abstraction: A base present in the reaction mixture can then abstract the now more acidic proton from the alpha-carbon. This creates a planar, achiral enolate intermediate.

  • Non-Stereospecific Reaction: The incoming amine can attack this planar intermediate from either face, resulting in a mixture of L- and D-isomers in the newly formed peptide bond.

Visualizing the Racemization Pathway

G cluster_0 Racemization Pathway start Boc-L-N-Me-Ser(Bzl)-OH activated Activated Intermediate (e.g., O-Acylisourea) start->activated Coupling Reagent oxazolonium Oxazolonium Intermediate activated->oxazolonium Intramolecular cyclization enolate Achiral Enolate oxazolonium->enolate -H+ (Base) l_peptide Boc-L-N-Me-Ser(Bzl)-Peptide enolate->l_peptide Amine Attack (original face) d_peptide Boc-D-N-Me-Ser(Bzl)-Peptide enolate->d_peptide Amine Attack (opposite face)

Caption: Mechanism of racemization via oxazolonium formation.

Quantitative Data: Impact of Coupling Reagents and Additives

The choice of coupling reagent and additive has a profound impact on the degree of racemization. The following table summarizes reported data on the percentage of D-isomer formation for sensitive amino acids under various coupling conditions. While specific data for this compound may vary, these trends for other racemization-prone amino acids are highly informative.

Coupling Reagent/AdditiveBase% D-Isomer (Model Peptide)Reference(s)
DIC/HOBtNMMLow[10]
DIC/OxymaNMMNegligible[12]
HBTU/HOBtDIPEAModerate[11][13]
HATU/HOAtDIPEALow to Moderate[11][13]
PyAOP/HOAtDIPEALow[11]
TSTU/NHS/CuCl₂N/AReported to eliminate racemization[11]

Note: The level of racemization is highly dependent on the specific amino acid sequence, solvent, and temperature.

Experimental Protocols for Minimizing Racemization

Protocol 1: HATU/NMM Mediated Coupling

This protocol is recommended for coupling this compound due to the generally lower racemization observed with HATU and a weaker base.

Materials:

  • Resin-bound peptide with a free N-terminal amine

  • This compound (3 equivalents relative to resin loading)

  • HATU (2.9 equivalents)

  • N-methylmorpholine (NMM) (6 equivalents)

  • Anhydrous DMF

Procedure:

  • Resin Preparation: Ensure the N-terminal protecting group of the resin-bound peptide has been completely removed and the resin has been thoroughly washed with DMF.

  • Amino Acid Activation: In a separate reaction vessel, dissolve this compound and HATU in anhydrous DMF. Add NMM to the solution. Allow this pre-activation to proceed for no more than 2-5 minutes.

  • Coupling: Immediately add the activated amino acid solution to the resin. Agitate the mixture at room temperature for 2-4 hours.

  • Monitoring: Monitor the reaction for completion using a qualitative test (e.g., Kaiser test for primary amines, or a chloranil test for secondary amines).

  • Washing: Once the coupling is complete, thoroughly wash the resin with DMF, followed by DCM, and then DMF again to remove all soluble reagents and byproducts.

Protocol 2: DIC/Oxyma Mediated Coupling

This protocol is a robust alternative, particularly when aiming to avoid onium salt-based reagents. The combination of DIC and Oxyma is known for its low racemization potential.[12]

Materials:

  • Resin-bound peptide with a free N-terminal amine

  • This compound (3 equivalents)

  • Diisopropylcarbodiimide (DIC) (3 equivalents)

  • Ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) (3 equivalents)

  • Anhydrous DMF/DCM (1:1)

Procedure:

  • Resin Preparation: As described in Protocol 1.

  • Coupling Solution Preparation: In a reaction vessel, dissolve this compound and Oxyma in a 1:1 mixture of anhydrous DMF and DCM. Cool the solution to 0°C in an ice bath.

  • Activation and Coupling: Add DIC to the cooled solution. Immediately add this solution to the prepared resin.

  • Reaction: Allow the reaction to proceed at 0°C for 30 minutes, then let it warm to room temperature and continue to agitate for an additional 2-4 hours.

  • Monitoring and Washing: As described in Protocol 1.

References

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. Retrieved from [Link]

  • McDermott, J. R., & Benoiton, N. L. (1973). N-Methylamino Acids in Peptide Synthesis. IV. Racemization and Yields in Peptide-bond Formation. Canadian Journal of Chemistry, 51(15), 2562–2570. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. Aapptec. Retrieved from [Link]

  • McDermott, J. R., & Benoiton, N. L. (1973). N-Methylamino Acids in Peptide Synthesis. III. Racemization during Deprotection by Saponification and Acidolysis. Canadian Journal of Chemistry, 51(15), 2555–2561. Retrieved from [Link]

  • McDermott, J. R., & Benoiton, N. L. (1973). N-Methylamino Acids in Peptide Synthesis. IV. Racemization and Yields in Peptide-bond Formation. ResearchGate. Retrieved from [Link]

  • BenchChem. (2025).
  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2021). Epimerisation in Peptide Synthesis. Molecules, 28(17), 8017. Retrieved from [Link]

  • Coin, I., Katritch, V., Sun, T., Xiang, Z., Wootten, D., Sexton, P. M., & Stevens, R. C. (2013). Introduction to Peptide Synthesis. Methods in Molecular Biology, 995, 3–28. Retrieved from [Link]

  • Sato, K., Shigenaga, A., & Otaka, A. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. Nature Communications, 14(1), 5345. Retrieved from [Link]

  • BenchChem. (2025). Technical Support Center: Minimizing Racemization of Modified Amino Acids During Coupling. BenchChem.
  • BenchChem. (2025). Preventing racemization of N,N-Dimethyl-L-Valine during coupling. BenchChem.
  • BenchChem. (2025). How to prevent racemization of serine during peptide coupling. BenchChem.
  • Suzhou Highfine Biotech. (2025, July 3).
  • BenchChem. (2025).
  • Palasek, S. S., Cox, Z. J., & Collins, J. M. (2007). Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis. Journal of Peptide Science, 13(3), 143–148. Retrieved from [Link]

  • Katritzky, A. R., Todadze, E., Angrish, P., & Draghici, B. (2007). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry, 72(25), 9784–9787. Retrieved from [Link]

  • Sato, K., Shigenaga, A., & Otaka, A. (2023). Effect of coupling reagent on α-C racemization of His, Cys, and Ser... ResearchGate. Retrieved from [Link]

  • Kemp, D. S. (2004). 7.4 Racemization Assays. In Houben-Weyl Methods of Organic Chemistry, Vol. E 22a, Synthesis of Peptides and Peptidomimetics.
  • El-Faham, A., & Albericio, F. (2011). New Trends in Peptide Coupling Reagents. Chemical Reviews, 111(11), 6557–6602. Retrieved from [Link]

  • Benoiton, N. L., Kuroda, K., & Chen, F. M. (1981). Studies on Sensitivity to Racemization of Activated Residues in Couplings of N-benzyloxycarbonyldipeptides. International Journal of Peptide and Protein Research, 17(2), 197–204. Retrieved from [Link]

  • Study.com. (n.d.). Racemization Overview, Mechanism & Examples. Study.com.
  • BenchChem. (2025). How to prevent racemization of Boc-Arg-Ome during coupling. BenchChem.
  • Popovic, R., & Gauthier, D. R. (2013). Epimerisation in Peptide Synthesis. Molecules, 28(17), 8017. Retrieved from [Link]

  • de Souza, A. C. C., et al. (2023). Elucidating the Racemization Mechanism of Aliphatic and Aromatic Amino Acids by In Silico Tools. International Journal of Molecular Sciences, 24(15), 11877. Retrieved from [Link]

  • Nam, I., Lee, J. K., & Zare, R. N. (2024). Oxazolone mediated peptide chain extension and homochirality in aqueous microdroplets. Proceedings of the National Academy of Sciences, 121(2), e2317356120. Retrieved from [Link]

  • Balahura, R. J., & Kirby, R. A. (2012). Chirality Transfer and Oxazolidine Formation in Reaction of L and D Enantiomers of β-Hydroxy Amino Acids with Nitrogenous Carboxaldehydes and Nickel(II). Inorganica Chimica Acta, 380, 107–113. Retrieved from [Link]

  • Aurelio, L., Brownlee, R. T., & Hughes, A. B. (2002). N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. Chemical Reviews, 102(6), 2155–2196. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting Side Reactions with Boc-N-Me-Ser(Bzl)-OH

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for Boc-N-Me-Ser(Bzl)-OH . This document is designed for researchers, scientists, and drug development professionals who utilize this valuable but challenging building block in peptide synthesis. The incorporation of N-methylated amino acids is a key strategy for enhancing the pharmacokinetic properties of peptides, offering increased metabolic stability and improved cell permeability.[1] However, the unique structural features of this compound, specifically the steric hindrance posed by the N-methyl group, necessitate specialized protocols to mitigate common side reactions.[1][2]

This guide provides in-depth, field-proven insights into identifying, understanding, and overcoming the most frequent challenges encountered during its use. We will move from high-level questions to detailed troubleshooting guides, complete with mechanistic explanations and step-by-step protocols.

Structural Overview of this compound

To understand the reactivity of this molecule, it is crucial to recognize its key functional groups and protecting groups.

Caption: Structure of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when using this compound in solid-phase peptide synthesis (SPPS)?

A1: The two most significant challenges are incomplete coupling and a heightened risk of racemization at the α-carbon. Both issues stem from the steric hindrance caused by the N-methyl group, which slows down the rate of peptide bond formation.[1][2] This sluggish reactivity requires more forceful coupling conditions, which in turn can promote side reactions.

Q2: Why is racemization a greater concern for N-methylated amino acids compared to their non-methylated counterparts?

A2: Standard amino acids can racemize during activation via the formation of a 5(4H)-oxazolone intermediate.[3] However, N-methylated amino acids cannot form this intermediate. Instead, they are susceptible to racemization through a different pathway involving a planar oxazolium-5-oxide intermediate .[4] This pathway can be significant, especially when using certain coupling reagents or in the presence of salts.[4]

Q3: Can β-elimination occur with the serine residue in this compound?

A3: Yes, although it is less prevalent in Boc-based synthesis than in Fmoc-based strategies. β-elimination is a side reaction affecting serine derivatives where the side-chain hydroxyl group (or its ether) is eliminated to form a dehydroalanine (Dha) residue.[5][6] This reaction is typically base-catalyzed.[5] In Boc-SPPS, the repetitive deprotection steps are acidic (TFA), which minimizes this risk. However, prolonged exposure to excess base during the neutralization step (e.g., with DIEA) could potentially trigger this side reaction.

Q4: What general precautions should I take during the final cleavage and deprotection steps?

A4: The final cleavage in Boc-SPPS, typically using strong acids like HF or TFMSA, removes the Boc group, the benzyl (Bzl) ether from the serine side chain, and cleaves the peptide from the resin.[7][8] The acidic conditions generate reactive carbocations (e.g., tert-butyl cations from the Boc group) that can alkylate nucleophilic residues like Tryptophan (Trp) and Methionine (Met).[3][9] It is essential to use a "scavenger" cocktail (e.g., containing thioanisole, water, phenol, and ethanedithiol) to trap these carbocations and prevent unwanted modifications to your peptide.[3]

Troubleshooting Guide 1: Racemization

Racemization is the conversion of the L-amino acid into a mixture of L- and D-isomers. This is a critical issue as the presence of the D-isomer can dramatically alter or eliminate the biological activity of the final peptide.

The Mechanism of Racemization

As mentioned in the FAQs, N-methylated amino acids racemize via a distinct oxazolium intermediate during the activation of the carboxyl group for coupling.

RacemizationMechanism Start Boc-N(Me)-Ser(Bzl)-C(O)OH Activated Activated Ester (e.g., with HATU) Start->Activated Activation Oxazolium Planar Oxazolium Intermediate (Achiral) Activated->Oxazolium Intramolecular Cyclization L_Product L-Peptide (Desired Product) Oxazolium->L_Product Nucleophilic Attack D_Product D-Peptide (Racemized Byproduct) Oxazolium->D_Product Nucleophilic Attack Amine + H₂N-Peptide Amine->Oxazolium

Caption: Racemization pathway for N-methylated amino acids.

Prevention and Mitigation Strategies

The choice of coupling reagent and reaction conditions is paramount to suppressing racemization.

Coupling StrategyPropensity for RacemizationRecommendation & CommentsReference
HATU / HBTU + DIEA Moderate to HighCommonly used for difficult couplings but can increase racemization risk. Use with caution and optimized conditions.[10]
DIC / Oxyma LowAn excellent choice for minimizing racemization. Oxyma is a superior additive to HOBt in this context.[3]
DCCI / HONSu LowThe pre-formed N-hydroxysuccinimide ester is stable and couples with low racemization.[4]
EEDQ LowN-ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline has been shown to yield stereochemically pure products.[4]
Protocol 1: Low-Racemization Coupling using DIC/Oxyma

This protocol is designed to minimize racemization during the critical peptide bond formation step.

  • Resin Preparation: Swell the peptidyl-resin in dichloromethane (DCM), then DMF. Perform the Boc-deprotection using 50% TFA in DCM, followed by neutralization with 10% DIEA in DMF. Wash thoroughly with DMF.[7]

  • Amino Acid Activation: In a separate reaction vessel, dissolve this compound (2-3 eq.) and Oxyma (2-3 eq.) in anhydrous DMF.

  • Coupling: Add Diisopropylcarbodiimide (DIC) (2-3 eq.) to the amino acid solution. Immediately add this activation mixture to the prepared resin.

  • Reaction: Allow the coupling reaction to proceed for 2-4 hours at room temperature. Monitor the reaction using the Kaiser test (note: N-methylated amines give a weak, often reddish result, not the classic blue).

  • Washing: After the reaction, filter the resin and wash sequentially with DMF, DCM, and Methanol to remove excess reagents and byproducts.

  • Confirmation: A small sample of the resin can be cleaved and analyzed by HPLC and Mass Spectrometry to confirm coupling efficiency and assess the extent of racemization by comparing with an authentic standard if available.

Troubleshooting Guide 2: Incomplete Coupling

Due to severe steric hindrance, achieving complete coupling of this compound can be difficult, often resulting in deletion sequences where the amino acid is skipped entirely.

Detection of Incomplete Coupling
  • Kaiser (Ninhydrin) Test: A positive test (blue/purple beads) after the coupling step indicates the presence of unreacted primary amines from the previous residue. However, for coupling onto an N-methylated residue, the test is unreliable. A negative test after coupling this compound indicates successful reaction.

  • HPLC/MS Analysis: Analysis of the crude peptide after cleavage is the definitive method to identify deletion sequences.

Solutions and Protocols

When a standard coupling protocol fails, a more robust strategy is required.

DifficultCouplingWorkflow Start Start: Deprotected Peptidyl-Resin Coupling1 1st Coupling: This compound + HATU/DIEA in NMP (60 min) Start->Coupling1 Wash1 Wash Resin (DMF, DCM) Coupling1->Wash1 Test Kaiser Test Wash1->Test Coupling2 2nd Coupling (Recouple): Repeat with fresh reagents (60-90 min) Test->Coupling2 Positive (Incomplete) Continue Proceed to next cycle Test->Continue Negative (Complete) Wash2 Wash Resin (DMF, DCM) Coupling2->Wash2 Capping Optional: Cap unreacted amines (Acetic Anhydride/DIEA) Wash2->Capping Capping->Continue

Caption: Workflow for a "double coupling" protocol.

Protocol 2: Double Coupling with HATU

This protocol uses a potent activating agent and repeats the coupling step to drive the reaction to completion.

  • Resin Preparation: Prepare the deprotected and neutralized peptidyl-resin as described in Protocol 1.

  • First Coupling:

    • In a separate vessel, pre-activate this compound (3 eq.) with HATU (2.9 eq.) and DIEA (6 eq.) in N-Methyl-2-pyrrolidone (NMP) for 2-5 minutes.

    • Add the activated mixture to the resin and agitate for 1-2 hours.

  • Intermediate Wash: Filter the resin and wash thoroughly with NMP or DMF.

  • Monitoring: Perform a Kaiser test. If it is negative, proceed to the next cycle. If it is positive, proceed to the second coupling.

  • Second Coupling (Recouple): Repeat step 2 with a fresh solution of activated this compound. Allow the reaction to proceed for another 1-2 hours.

  • Final Wash: Wash the resin thoroughly with DMF, DCM, and Methanol.

  • (Optional) Capping: If the coupling is still incomplete, it is advisable to "cap" any remaining free amines using a solution of acetic anhydride and DIEA in DMF to prevent the formation of deletion peptides in subsequent steps.

References

  • McDermott, J. R., & Benoitin, N. L. (1973). N-Methylamino Acids in Peptide Synthesis. III. Racemization during Deprotection by Saponification and Acidolysis. Canadian Journal of Chemistry.
  • McDermott, J. R., & Benoitin, N. L. (1973). N-Methylamino Acids in Peptide Synthesis. IV.
  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC Technical Library.
  • BenchChem. (2025). A Comparative Guide to Serine Derivatives in Synthesis: Methyl benzyl-DL-serinate vs. Boc-Ser(Bzl)-OH. BenchChem Technical Support.
  • Various Authors. (n.d.). β-Elimination Side Reactions.
  • Perich, J. W., et al. (n.d.). Identification and Suppression of β-Elimination Byproducts Arising from the Use of Fmoc-Ser(PO3Bzl,H)-OH in Peptide Synthesis.
  • Biron, E., et al. (n.d.). Solid-phase synthesis and characterization of N-methyl-rich peptides.
  • O-uchi, T., et al. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group.
  • Aapptec Peptides. (n.d.). SYNTHESIS NOTES. Aapptec Technical Library.
  • ChemPep Inc. (n.d.). Boc Solid Phase Peptide Synthesis. ChemPep Website.
  • Photaki, I. (1966). Transformation of Serine to Cysteine. β-Elimination Reactions in Serine Derivatives. Journal of the American Chemical Society.
  • BenchChem. (2025). Application Notes and Protocols for the Use of Boc-N-Me-D-Glu-OH in Boc/Bzl Solid-Phase Peptide Synthesis (SPPS). BenchChem Technical Support.
  • Aapptec Peptides. (n.d.). Boc-Ser(Bzl)-OH [23680-31-1]. AAPPTEC Product Page.
  • BenchChem. (2025). Common side reactions with Boc-protected amino acids and how to avoid them. BenchChem Technical Support.

Sources

Technical Support Center: Navigating the Challenges of N-Methylated Amino Acid Coupling in SPPS

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated resource for researchers, scientists, and drug development professionals encountering challenges with the solid-phase peptide synthesis (SPPS) of N-methylated peptides. The incorporation of N-methylated amino acids is a powerful strategy to enhance the pharmacokinetic properties of therapeutic peptides, improving everything from enzymatic stability to cell permeability.[1] However, these advantages come with unique synthetic hurdles, primarily the notoriously difficult and often incomplete coupling of these sterically hindered residues.[2][3]

This guide is designed to provide not just protocols, but a deep, mechanistic understanding of why these problems occur and how to logically troubleshoot them. We will move from foundational questions to specific, actionable strategies to rescue your synthesis and achieve higher purity and yield.

Part 1: Frequently Asked Questions (FAQs) - The Fundamentals of the Problem

This section addresses the core principles behind the difficulty of coupling N-methylated amino acids.

Question 1: Why is the coupling of an N-methylated amino acid so much more difficult than a standard amino acid?

Answer: The primary obstacle is steric hindrance. A standard amino acid has a primary amine (-NH₂) at its N-terminus. An N-methylated amino acid, however, has a secondary amine (-NHCH₃). The presence of the methyl group on the nitrogen atom creates significant bulk, physically obstructing the approach of the activated carboxyl group of the incoming amino acid. This increased steric barrier slows down the rate of amide bond formation dramatically, often leading to incomplete reactions under standard coupling conditions.[2][3]

The issue is compounded when coupling an amino acid onto an N-methylated residue already on the resin, as the N-terminal secondary amine of the growing peptide chain is less nucleophilic and more crowded than a primary amine. The most challenging scenario is the coupling of one N-methylated amino acid onto another N-methylated residue.[2][4]

Question 2: My usual Kaiser (ninhydrin) test shows a negative result (yellow beads), but I still see deletion products in my final peptide. What's happening?

Answer: This is a classic and critical issue. The Kaiser test is designed to detect primary amines. It relies on the reaction of ninhydrin with the -NH₂ group to produce a deep blue color. Since the N-terminus of an N-methylated amino acid is a secondary amine, it will not give a positive result with the Kaiser test.[4] Your yellow beads are giving you a "false negative," leading you to believe the coupling was successful when it was not.

To accurately monitor couplings involving N-methylated residues, you must use an alternative test that can detect secondary amines. The Bromophenol Blue (BPB) test is a highly recommended and reliable alternative.[4] A blue or green color with BPB indicates free amine (incomplete coupling), while yellow indicates a completed reaction. The chloranil test is another effective option.[5]

Part 2: Troubleshooting Guide - From Failed Couplings to Proactive Solutions

This section provides a systematic approach to diagnosing and solving incomplete coupling reactions.

Issue: My analytical results (LC-MS) show a significant deletion peak corresponding to the absence of my N-methylated amino acid.

This is the most common manifestation of incomplete coupling. Here is a hierarchical troubleshooting workflow to address it.

Workflow: Rescuing a Failed N-Methylated Coupling

G cluster_0 Diagnosis & Initial Response cluster_1 Level 1 Optimization: Reagent & Stoichiometry cluster_2 Level 2 Optimization: Reaction Conditions cluster_3 Final Step & Prevention Start Incomplete Coupling Detected (e.g., via Bromophenol Blue test or LC-MS) Recouple Immediate Action: Perform a Second Coupling (Recouple) Start->Recouple Test indicates >5% free amine IncreaseEquiv Increase Stoichiometry: Use 3-5 equivalents of Fmoc-AA and coupling reagents Recouple->IncreaseEquiv If recoupling is insufficient ChangeReagent Change Coupling Reagent: Switch to a high-efficiency phosphonium or uronium salt (e.g., HATU, PyAOP, COMU) IncreaseEquiv->ChangeReagent Microwave Employ Microwave Energy: Use microwave synthesizer to increase reaction kinetics (e.g., 75-90°C for 10-30 min) ChangeReagent->Microwave ChangeSolvent Change Solvent: Switch from DMF to NMP or use a solvent mixture (e.g., DMSO-containing) Microwave->ChangeSolvent Capping Cap Unreacted Amines: Use Acetic Anhydride to permanently block deletion sequence formation ChangeSolvent->Capping If minor unreacted amine remains End Proceed with Synthesis Capping->End

Caption: Troubleshooting workflow for incomplete N-methylated couplings.

Detailed Corrective Actions

1. Double Coupling (Recoupling):

  • Rationale: The simplest first step. If the initial coupling was inefficient due to slow kinetics, a second exposure to fresh reagents can often drive the reaction to completion.

  • Protocol: After the first coupling, drain the reaction vessel, wash the resin with DMF, and repeat the coupling step with a fresh solution of the activated amino acid.[4] Always re-test with Bromophenol Blue before proceeding.

2. Optimize Your Coupling Reagent:

  • Rationale: Not all coupling reagents are created equal when faced with steric hindrance. Standard carbodiimides (like DIC) or even HBTU/HCTU can be ineffective.[4] You need a more potent activating agent.

  • Recommendations: Uronium/iminium salts like HATU and COMU , or phosphonium salts like PyAOP and PyBroP , are highly recommended for their superior performance in sterically hindered couplings.[5][6][7] They form highly reactive activated esters that can overcome the steric barrier more effectively.

Coupling ReagentTypeKey Advantage for N-Me AAReference
HATU Uronium SaltHigh reactivity, well-established for difficult couplings.[4][5]
COMU Uronium SaltSimilar reactivity to HATU but with safer, non-explosive byproducts.[7]
PyAOP / PyBOP Phosphonium SaltExcellent for coupling N-methyl amino acids, especially with HOAt additive.[6][8]
PyBroP Phosphonium SaltA more reactive phosphonium salt, useful for the most challenging couplings.[4][8]
HBTU / HCTUUronium SaltGenerally less effective for N-methyl couplings compared to the above.[4]

3. Increase Reaction Temperature:

  • Rationale: Increasing the temperature provides the necessary kinetic energy to overcome the activation barrier of the reaction. This can be particularly effective for sluggish couplings.[9]

  • Methods:

    • Conventional Heating: Run the coupling reaction at an elevated temperature (e.g., 35-50°C).[9]

    • Microwave Synthesis: Microwave peptide synthesizers are exceptionally effective for N-methylated residues. The rapid, uniform heating can dramatically shorten reaction times and improve yields.[1]

  • Caution: Be aware that elevated temperatures can increase the risk of side reactions, particularly racemization. This approach should be tested and optimized for your specific sequence.[9]

4. Change the Solvent:

  • Rationale: The solvent must effectively swell the resin and solvate the growing peptide chain to ensure reactive sites are accessible. Poor solvation can lead to aggregation, which exacerbates coupling problems.[10][11]

  • Recommendations:

    • NMP (N-methylpyrrolidone): Often considered superior to DMF for difficult sequences due to its better solvating properties.[10]

    • Solvent Mixtures: For severe aggregation, mixtures containing DMSO or "magic mixtures" (e.g., DCM/DMF/NMP with additives) can be used to disrupt secondary structures.

5. Capping:

  • Rationale: If, after attempting the steps above, a small amount of unreacted amine remains, you must prevent it from reacting in subsequent cycles, which would create difficult-to-remove deletion impurities. Capping acetylates the unreacted N-terminus, rendering it inert.

  • Protocol: Treat the resin with a solution of acetic anhydride and a non-nucleophilic base like DIEA in DMF.[12] After capping, a Bromophenol Blue test should be definitively yellow.

Part 3: Validated Experimental Protocols

Protocol 1: High-Efficiency Coupling of Fmoc-N-Me-AA using HATU

This protocol is a robust starting point for any N-methylated amino acid coupling.

  • Resin Preparation: After Fmoc deprotection of the N-terminal residue on the resin, wash thoroughly with DMF (3-5 times).

  • Activation Solution: In a separate vessel, dissolve Fmoc-N-methyl-amino acid (4 equivalents relative to resin substitution) and HATU (3.9 equivalents) in DMF.

  • Activation: Add DIEA (8 equivalents) to the activation solution. Allow the mixture to pre-activate for 2-5 minutes at room temperature.

  • Coupling: Add the activated amino acid solution to the resin. Agitate at room temperature for 1-2 hours. For particularly difficult couplings (e.g., N(Me)Val onto N(Me)Ile), extend the time to 4 hours or perform at 50°C for 1 hour.[4][9]

  • Monitoring: Remove a small sample of resin beads, wash them thoroughly with DMF and then Methanol. Perform the Bromophenol Blue test.

  • Decision:

    • If the test is yellow , the coupling is complete. Proceed to washing.

    • If the test is blue/green , the coupling is incomplete. Drain the vessel and perform a second coupling (Step 4).[4]

Protocol 2: On-Resin Monitoring with the Bromophenol Blue (BPB) Test

This protocol ensures accurate assessment of coupling completion.

  • Reagent Preparation: Prepare a solution of Bromophenol Blue (approx. 2-3 mg/mL) in DMF.

  • Sample Preparation: After the coupling reaction, remove ~5-10 beads of resin. Place them in a small glass test tube or on a spotting plate.

  • Washing: Wash the beads thoroughly with fresh DMF (2-3 times) and then with Methanol (2 times) to remove any residual base (like DIEA) which can cause a false positive.

  • Testing: Add 1-2 drops of the BPB test solution to the washed beads.

  • Observation:

    • Blue or Greenish-Blue: Incomplete coupling. Free secondary amine is present.

    • Yellow or Pale Greenish-Yellow: Complete coupling. No free amine is detected.[4]

Part 4: Understanding and Preventing Side Reactions

Beyond incomplete coupling, the unique structure of N-methylated residues can promote other undesirable side reactions.

Question 3: I am synthesizing a peptide with an N-terminal Acetyl-N-Me-Phe and I see a major impurity that has lost this entire residue. What is causing this?

Answer: You are observing a known side reaction that occurs during the final acidic cleavage from the resin (e.g., with TFA).[6][13] When an N-methylated amino acid is at the N-terminus and is acylated (like with an acetyl group), the carbonyl oxygen of the acetyl group can act as a nucleophile. It attacks the adjacent carbonyl of the peptide bond, forming a five-membered oxazolinium intermediate. This process cleaves the first residue from the rest of the peptide chain.[13]

Mitigation Strategies:

  • Modify Cleavage Conditions: Perform the cleavage at a lower temperature (e.g., 4°C) to slow the rate of this side reaction.[13]

  • Alter the N-terminal Group: In some cases, using a different, more sterically hindered acyl group instead of a simple acetyl group can disfavor the formation of the cyclic intermediate.[13]

G cluster_0 SPPS Cycle Start Start SPPS (C-term AA on Resin) Deprotection Fmoc Deprotection e.g., 20% Piperidine in DMF Start->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Coupling AA Coupling Fmoc-N-Me-AA, HATU/DIEA in DMF Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 Monitor Monitoring Bromophenol Blue Test Wash2->Monitor Monitor->Deprotection Complete? Repeat Cycle. Loop Monitor->Loop Incomplete? Recouple. Cleavage Final Cleavage e.g., TFA Cocktail Monitor->Cleavage Final AA Coupled Loop->Coupling End Purify Peptide (RP-HPLC) Cleavage->End

Caption: General SPPS workflow incorporating N-methylated amino acids.

References

  • APPTec (n.d.). Technical Support Information Bulletin 1177 - Solid Phase Peptide Synthesis With N-Methyl Amino Acids. Available at: [Link]

  • Roodbeen, R., et al. (2013). Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings. Springer Protocols. Available at: [Link]

  • Lättig, J., et al. (2023). Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique. ACS Omega. Available at: [Link]

  • Teixidó, M., Albericio, F., & Giralt, E. (2005). Solid-phase synthesis and characterization of N-methyl-rich peptides. Journal of Peptide Research, 65(2), 153-166. Available at: [Link]

  • Berezowska, I., et al. (2012). Deletion of Ac-NMePhe1 from [NMePhe1]arodyn under Acidic Conditions: 1. Effects of Cleavage Conditions and N-Terminal Functionality. Journal of Medicinal Chemistry, 55(5), 2423-2430. Available at: [Link]

  • Gomez, S. (2023). Synthesis of Poly-N-Methylated Peptides Against Malaria. The Athenaeum, University of the Incarnate Word. Available at: [Link]

  • Pennington, M. W., & Dunn, B. M. (Eds.). (1994). Peptide Synthesis Protocols. Humana Press. (General reference for elevated temperature protocols). Available at: [Link]

  • Bofill, J. M., et al. (2023). A Comprehensive Review on the Synthesis of N-Methylated Peptides. Molecules, 28(15), 5894. Available at: [Link]

  • APPTec (n.d.). Coupling Reagents. Available at: [Link]

  • Coste, J., et al. (1994). Coupling N-Methylated Amino Acids Using PyBroP and PyCloP Halogenophosphonium Salts: Mechanism and Fields of Application. The Journal of Organic Chemistry, 59(9), 2437-2446. Available at: [Link]

  • The Rojas Lab (2024). Coupling Reagents, Protecting Groups, and Solid-Phase Peptide Synthesis. YouTube. Available at: [Link]

  • APPTec (n.d.). Solvents for Solid Phase Peptide Synthesis. Available at: [Link]

  • Nielsen, C. S., et al. (2023). A robust data analytical method to investigate sequence dependence in flow-based peptide synthesis. Reaction Chemistry & Engineering, 8(12), 3025-3031. Available at: [Link]

  • Gyros Protein Technologies (2020). Peptide Purity & Yield Optimizing in SPPS. PurePep Blog. Available at: [Link]

  • APPTec (n.d.). Monitoring of Peptide Coupling and Capping; Coupling Tests. Available at: [Link]

  • ResearchGate (2014). Can anyone suggest which solvent is better for amino acid coupling in solid phase peptide synthesis?. Available at: [Link]

  • Błaszczyk, M., et al. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Molecules, 25(5), 1164. Available at: [Link]

  • Scienmag (2024). Immobilized Reactors Revolutionize Sterically Hindered Peptide Synthesis. Available at: [Link]

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Technical Support Center: Minimizing Peptide Aggregation with N-Methylated Serine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth technical information, field-proven protocols, and troubleshooting advice for leveraging N-methylated serine (N-Me-Ser) to mitigate peptide aggregation.

Section 1: Frequently Asked Questions (FAQs) - The Scientific Foundation

This section addresses the fundamental principles behind peptide aggregation and the specific role of N-methylation as a disruptive strategy.

Q1: What is the primary driver of peptide aggregation?

A1: The primary driver of peptide aggregation is the formation of intermolecular hydrogen bonds between peptide backbones.[1] This process leads to the assembly of highly ordered structures, most commonly β-sheets. In a β-sheet, individual peptide chains (β-strands) align laterally, stabilized by a network of hydrogen bonds between the backbone amide protons (N-H) and carbonyl oxygens (C=O).[2] Over time, these sheets can stack to form protofilaments and mature into insoluble amyloid fibrils, which are implicated in numerous diseases and pose significant challenges in peptide-based drug development.[1][2]

Q2: How does N-methylation disrupt this aggregation process?

A2: N-methylation introduces a methyl group onto the nitrogen atom of the peptide backbone, converting a secondary amide (-CO-NH-) into a tertiary amide (-CO-N(CH₃)-).[3] This modification physically replaces the amide proton, which is a critical hydrogen bond donor. By eliminating this donor, N-methylation acts as a "β-sheet breaker," sterically hindering the formation of the extensive hydrogen bond networks required for β-sheet stabilization and subsequent aggregation.[4][5] This disruption generally increases peptide solubility and resistance to proteolytic degradation.[6]

Q3: Why is N-methylated serine a particularly strategic choice?

A3: While N-methylation of any residue can disrupt aggregation, using N-methylated serine offers a unique combination of benefits. Serine is a polar, hydrophilic amino acid. Its N-methylation maintains this local polarity while effectively disrupting backbone hydrogen bonding. This is advantageous because excessive methylation with hydrophobic residues can sometimes decrease the overall solubility of the peptide in aqueous buffers.[3] Furthermore, the serine side chain offers a potential site for further modifications if needed, and its moderate size is less likely to cause significant unwanted conformational changes compared to bulkier residues.

Q4: Can N-methylation negatively impact my peptide's biological activity?

A4: Yes, this is a critical consideration. The backbone amide protons that N-methylation removes can be essential for binding to a biological target. By altering the peptide's hydrogen bonding capacity and inducing conformational constraints, N-methylation can potentially reduce or abolish target affinity.[7][8] Therefore, the decision to incorporate N-Me-Ser must be a careful balance between improving physicochemical properties (like solubility) and preserving biological function. It is often recommended to perform an "N-methyl scan," where different positions in the peptide sequence are methylated one at a time to identify sites where the modification is tolerated.[9]

Q5: Are peptides containing N-methylated serine more difficult to synthesize?

A5: Yes, the synthesis of N-methylated peptides presents specific challenges. The secondary amine of an N-methylated residue is sterically hindered and less nucleophilic than a primary amine. This leads to significantly slower coupling kinetics during Solid-Phase Peptide Synthesis (SPPS).[10] Standard coupling reagents are often inefficient, resulting in low yields and truncated sequences. Specialized, more potent coupling reagents and optimized protocols are required to achieve successful synthesis.[11]

Section 2: Experimental Design & Protocols

This section provides validated methodologies for the design, synthesis, and analysis of peptides incorporating N-methylated serine.

Diagram: Mechanism of Aggregation Disruption

G P1 P1 P2 P2 P3 P3 P4 P4

Protocol 2.1: Step-by-Step SPPS for N-Me-Ser Peptides

This protocol details the manual synthesis using Fmoc/tBu chemistry, emphasizing the critical steps for incorporating an N-methylated residue.

Materials:

  • Fmoc-N-Me-Ser(tBu)-OH

  • Resin (e.g., Rink Amide for C-terminal amides)

  • Coupling Reagent: HATU ([1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate])[11]

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)

  • Deprotection Solution: 20% (v/v) Piperidine in DMF

  • Washing Solvents: DMF, DCM, Isopropanol (IPA)

Methodology:

  • Resin Preparation: Swell the resin in DMF for at least 30 minutes in a suitable reaction vessel.[11]

  • Standard Amino Acid Coupling (Before N-Me-Ser):

    • Perform Fmoc deprotection with 20% piperidine/DMF (1 x 5 min, 1 x 15 min).

    • Wash thoroughly with DMF (5x), DCM (3x), and DMF (5x).

    • For standard amino acids, use a standard coupling reagent like HBTU.

  • Incorporation of Fmoc-N-Me-Ser(tBu)-OH (Critical Step):

    • Perform Fmoc deprotection on the preceding residue as described in step 2.

    • Pre-activation: In a separate vial, dissolve Fmoc-N-Me-Ser(tBu)-OH (4 eq.), HATU (3.9 eq.) in DMF. Add DIPEA (8 eq.) to the solution and vortex briefly.[11]

    • Causality: HATU is essential because it forms a highly reactive HOAt-based active ester, which is necessary to overcome the steric hindrance and lower nucleophilicity of the N-methylated amine on the growing peptide chain.[12][13] Pre-activation ensures the active ester is formed before addition to the resin, maximizing coupling efficiency.

    • Immediately add the pre-activated mixture to the deprotected resin.

    • Allow the coupling reaction to proceed for 2-4 hours. Monitor the reaction using a Kaiser test (note: the test will be negative as it detects primary amines, so a Chloranil or other secondary amine test is recommended).

    • Double Coupling: It is highly recommended to drain the vessel and repeat the coupling step with a fresh solution to ensure the reaction goes to completion.

  • Post-N-Me-Ser Coupling:

    • The coupling of the next amino acid onto the N-methylated serine residue is also a sterically hindered step. Use the same HATU/DIPEA activation protocol as in step 3 for this coupling.

    • Causality: The N-methyl group of the N-Me-Ser residue creates a sterically crowded environment, making the subsequent coupling challenging. A powerful activation method is crucial.

  • Chain Elongation, Cleavage, and Purification:

    • Continue with standard SPPS cycles for any remaining amino acids.

    • After final Fmoc deprotection, wash the resin with DMF, DCM, and methanol, then dry under vacuum.

    • Cleave the peptide from the resin and remove side-chain protecting groups using a standard cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).

    • Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize.

    • Purify the peptide using reverse-phase HPLC (RP-HPLC).

    • Confirm identity and purity by LC-MS.

Protocol 2.2: Assessing Peptide Aggregation

The Thioflavin T (ThT) fluorescence assay is a standard method for monitoring the kinetics of amyloid fibril formation.[2]

Methodology:

  • Preparation: Prepare a 1 mM peptide stock solution in a suitable solvent (e.g., DMSO). Prepare a ThT stock solution (e.g., 1 mM in water). The final working solution should contain the peptide at the desired concentration (e.g., 25 µM) and ThT (e.g., 10 µM) in an aggregation-promoting buffer (e.g., PBS, pH 7.4).

  • Assay Setup: Pipette the working solution into a 96-well black, clear-bottom plate. Include a buffer-only control and a control with the non-methylated version of the peptide.

  • Measurement: Place the plate in a fluorescence plate reader set to 37°C with intermittent shaking. Measure fluorescence intensity at regular intervals (e.g., every 15 minutes) for 24-48 hours. Use an excitation wavelength of ~440 nm and an emission wavelength of ~485 nm.

  • Data Analysis: Plot fluorescence intensity versus time. A sigmoidal curve is characteristic of amyloid aggregation, showing a lag phase (nucleation), an exponential growth phase (elongation), and a plateau phase (equilibrium).[2] A successful N-Me-Ser modification should result in a significantly longer lag phase and a lower final fluorescence intensity compared to the unmodified peptide.

Section 3: Troubleshooting Guides

This section addresses common experimental issues in a direct question-and-answer format.

Q: My N-methylated peptide has poor solubility in aqueous buffers after purification. I thought N-methylation was supposed to increase solubility?

A: While N-methylation disrupts aggregation, it also removes a hydrogen bond donor, which can increase the overall lipophilicity of the peptide.[3] This can sometimes lead to solubility issues in purely aqueous solutions.

Potential CauseTroubleshooting StepScientific Rationale
Increased Lipophilicity First, attempt to dissolve the peptide in a small amount of an organic solvent like DMSO, DMF, or acetonitrile. Then, slowly add the aqueous buffer to the desired final concentration while vortexing.[5]The organic solvent disrupts hydrophobic interactions, allowing the peptide to dissolve before it is introduced to the aqueous environment.
Incorrect pH Adjust the pH of the buffer. If your peptide has a net negative charge (acidic pI), try a slightly basic buffer (pH 7.5-8.5). If it has a net positive charge (basic pI), try a slightly acidic buffer (pH 4-6).The solubility of a peptide is lowest at its isoelectric point (pI). Moving the pH away from the pI increases the net charge, enhancing electrostatic repulsion between molecules and improving solvation.
Residual TFA Salts Perform a salt exchange. Dissolve the peptide in a minimal amount of water, then lyophilize. Repeat 2-3 times. Alternatively, use a desalting column or buffer exchange via dialysis.Trifluoroacetic acid (TFA) from HPLC purification can form counter-ion pairs with basic residues, which can affect solubility and pH. This procedure replaces TFA with a more benign counter-ion like acetate or chloride.

Q: I'm seeing very low coupling efficiency during SPPS, specifically when adding the amino acid after the N-Me-Ser residue. What's going wrong?

A: This is a classic and expected challenge in N-methylated peptide synthesis. The N-methyl group on the serine residue creates significant steric hindrance, making the subsequent coupling reaction extremely difficult.

Diagram: Troubleshooting Low Coupling Efficiency

G Start Low Coupling Efficiency Detected After N-Me-Ser Q1 Is your coupling reagent HATU or COMU? Start->Q1 A1_No Action: Switch to HATU or COMU. Avoid HBTU. Q1->A1_No No A1_Yes Proceed to next check Q1->A1_Yes Yes Success Coupling Efficiency Improved A1_No->Success Q2 Did you perform a double coupling? A1_Yes->Q2 A2_No Action: Implement a second, fresh coupling cycle for 2-4 hours. Q2->A2_No No A2_Yes Proceed to next check Q2->A2_Yes Yes A2_No->Success Q3 What was the coupling temperature? A2_Yes->Q3 A3_Standard Action: Increase temperature to 40-50°C or use microwave -assisted synthesis. Q3->A3_Standard Room Temp A3_Standard->Success

Troubleshooting Steps:

  • Confirm Reagent Choice: Ensure you are using a highly potent coupling reagent. HBTU is often insufficient. HATU is the gold standard for these difficult couplings.[11][14] COMU is another excellent, highly reactive alternative.[15]

  • Optimize Reaction Time and Repetition: A single, standard coupling time (e.g., 1 hour) is rarely enough. Perform a double coupling , where you drain the first reaction solution and add a complete set of fresh, pre-activated amino acid and reagents for a second cycle of 2-4 hours.

  • Increase Temperature: If double coupling at room temperature fails, consider increasing the reaction temperature to 40-50°C. This provides the necessary energy to overcome the activation barrier. Microwave-assisted SPPS is particularly effective for driving these sterically hindered reactions to completion.[9]

  • Check Reagent Stoichiometry: For difficult couplings, using a higher excess of reagents is justified. Ensure you are using at least 4 equivalents of the amino acid and 3.9 equivalents of HATU.

Q: My peptide still shows aggregation in the ThT assay, even with an N-Me-Ser residue. Why isn't it working?

A: The placement and number of N-methylated residues are critical. A single modification may not be sufficient to disrupt the aggregation of a highly prone sequence.

Potential CauseTroubleshooting StepScientific Rationale
Suboptimal Placement The N-Me-Ser may be located outside the core "aggregation-prone region" (APR) of your peptide. Use an aggregation prediction algorithm (e.g., TANGO, AGGRESCAN) to identify the APR and redesign the peptide to place the N-Me-Ser within that sequence.[2]N-methylation is most effective when it directly disrupts the specific residues that initiate β-sheet formation. Placing it in a flexible or non-aggregating region will have a minimal effect.
Insufficient Disruption For highly aggressive aggregating sequences, a single N-methylation might not be enough. Synthesize variants with two or more N-methylated residues, strategically placed within the APR.Some peptides have such a high propensity to form β-sheets that multiple points of disruption are needed to overcome the thermodynamic favorability of aggregation.[16]
Alternative Aggregation Pathway The aggregation may not be driven by backbone H-bonds (e.g., it could be driven by strong hydrophobic collapse or pi-pi stacking of aromatic side chains). Analyze your sequence for high densities of hydrophobic or aromatic residues.If aggregation is primarily driven by side-chain interactions, disrupting the backbone may be less effective. In this case, redesigning the sequence to replace key hydrophobic residues with more polar ones may be necessary.

References

  • Doig, A. J., & Barlow, P. N. (2017). N-methylated peptide inhibitors of β-amyloid aggregation and toxicity. Biochemical Society Transactions. Available at: [Link]

  • University of Bath. (n.d.). N-methylated peptide inhibitors of β-amyloid aggregation. University of Bath's Research Portal. Available at: [Link]

  • Dear, A. J., & Michaels, T. C. (2017). Factors affecting the physical stability (aggregation) of peptide therapeutics. Interface Focus. Available at: [Link]

  • Wikipedia. (n.d.). Beta sheet. Wikipedia. Available at: [Link]

  • Max Planck Institute of Colloids and Interfaces. (n.d.). β-sheet forming Peptides. MPIKG. Available at: [Link]

  • ResearchGate. (2008). Synthesis of N-protected N-methyl serine and threonine. ResearchGate. Available at: [Link]

  • Gordon, D. J., et al. (2005). Design of an N-Methylated Peptide Inhibitor of α-Synuclein Aggregation Guided by Solid-State NMR. Journal of the American Chemical Society. Available at: [Link]

  • Roodbeen, R., & Jensen, K. J. (2019). Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings. Methods in Molecular Biology. Available at: [Link]

  • Gordon, D. J., et al. (2008). N-Methylated Peptide Inhibitors of β-Amyloid Aggregation and Toxicity. Optimization of the Inhibitor Structure. Biochemistry. Available at: [Link]

  • Hsieh, M.-C., et al. (2007). AGGREGATION PATHWAYS OF THE AMYLOID β(1–42) PEPTIDE DEPEND ON ITS COLLOIDAL STABILITY AND ORDERED β-SHEET STACKING. Biophysical Journal. Available at: [Link]

  • LifeTein. (2025). Should My Peptide Be Methylated? LifeTein Peptide Blog. Available at: [Link]

  • Vinogradov, A. A., et al. (2019). Serum-stable and selective backbone-N-methylated cyclic peptides that inhibit prokaryotic glycolytic mutases. Nature Chemistry. Available at: [Link]

  • International Journal of Science and Research Archive. (2025). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. IJSRA. Available at: [Link]

  • AAPPTEC. (n.d.). Guide to Solid Phase Peptide Synthesis. AAPPTEC. Available at: [Link]

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. Available at: [Link]

  • Hewitt, W. M., et al. (2015). On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds. Journal of the American Chemical Society. Available at: [Link]

  • El-Faham, A., & Albericio, F. (2011). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development. Available at: [Link]

  • Reddit. (2023). SPPS for N Methylated Peptides. r/chemistry. Available at: [Link]

  • FILAB. (n.d.). Peptide aggregation analysis laboratory. FILAB. Available at: [Link]

  • Sagnou, M. J., et al. (2010). N-Methylation of Peptides: A New Perspective in Medicinal Chemistry. ChemInform. Available at: [Link]

  • ResearchGate. (n.d.). Coupling Reagents. ResearchGate. Available at: [Link]

  • Wu, C., & Shea, J.-E. (2009). Effect of β-sheet propensity on peptide aggregation. The Journal of Chemical Physics. Available at: [Link]

  • Kumar, K. S., & Balaram, P. (2016). Serine promoted synthesis of peptide thioester-precursor on solid support for native chemical ligation. Organic & Biomolecular Chemistry. Available at: [Link]

  • ACS Publications. (2024). A Snake Venom Peptide and Its Derivatives Prevent Aβ42 Aggregation and Eliminate Toxic Aβ42 Aggregates In Vitro. ACS Chemical Neuroscience. Available at: [Link]

  • Biotage. (2023). Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. Biotage. Available at: [Link]

  • Vrettos, E. I., et al. (2017). Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. RSC Advances. Available at: [Link]

  • Kuril, A. K. (2025). Peptide aggregation: insights from SEC-HPLC analysis. Specialist Newsmagazine. Available at: [Link]

  • Wierzbicki, M., et al. (2025). Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique. Organic Process Research & Development. Available at: [Link]

  • University of the Incarnate Word. (2024). Synthesis of Poly-N-Methylated Peptides Against Malaria. The Athenaeum. Available at: [Link]

  • Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology. Available at: [Link]

  • Aapptec. (n.d.). Standard Coupling Procedures. Aapptec. Available at: [Link]

  • White, M. A., et al. (2013). Nα-Methylation of Arginine: Implications for Cell-Penetrating Peptides. ACS Chemical Biology. Available at: [Link]

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Validation & Comparative

Navigating the Synthesis of N-Methylated Peptides: A Comparative Guide to Boc-N-Me-Ser(Bzl)-OH and Fmoc-N-Me-Ser(Bzl)-OH

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The incorporation of N-methylated amino acids into peptide backbones is a powerful strategy for enhancing the therapeutic properties of peptide-based drugs. N-methylation can significantly increase metabolic stability, improve membrane permeability, and modulate conformation, thereby fine-tuning biological activity. However, the synthesis of N-methylated peptides presents unique challenges, primarily due to the steric hindrance at the secondary amine, which can impede coupling reactions. The choice of the N-terminal protecting group for the N-methylated amino acid building block is a critical decision that profoundly impacts the overall success of the solid-phase peptide synthesis (SPPS).

This guide provides an in-depth, objective comparison of two commonly used protected N-methylated serine derivatives: Boc-N-Me-Ser(Bzl)-OH and Fmoc-N-Me-Ser(Bzl)-OH . We will delve into the core chemical principles of their respective synthetic strategies, present available performance data, and provide detailed experimental protocols to assist researchers in making informed decisions for their specific applications.

The Strategic Divide: Boc vs. Fmoc Chemistry in SPPS

Solid-phase peptide synthesis relies on two predominant orthogonal protection strategies: the tert-butyloxycarbonyl (Boc) and the 9-fluorenylmethyloxycarbonyl (Fmoc) approaches. The fundamental difference lies in the conditions required for the removal of the temporary α-amino protecting group.

  • Boc/Bzl Strategy: This classic approach utilizes the acid-labile Boc group for N-terminal protection, which is typically removed with a moderately strong acid like trifluoroacetic acid (TFA).[1] Side-chain protecting groups, such as the benzyl (Bzl) group on the serine hydroxyl, are generally more robust and require a very strong acid, like hydrofluoric acid (HF), for final cleavage.[1]

  • Fmoc/tBu Strategy: This milder alternative employs the base-labile Fmoc group for N-terminal protection, which is cleaved using a secondary amine, most commonly piperidine.[2] Side-chain protecting groups are typically acid-labile (e.g., tert-butyl, tBu), allowing for their removal concurrently with resin cleavage using TFA.[1]

This fundamental difference in deprotection chemistry dictates the choice of reagents, solvents, and overall workflow, and has significant implications for the synthesis of challenging sequences, including those containing N-methylated residues.

G cluster_0 Boc/Bzl Strategy cluster_1 Fmoc/tBu Strategy Boc_Start Boc-AA-Resin Boc_Deprotect TFA Deprotection (Removes Boc) Boc_Start->Boc_Deprotect Boc_Neutralize Base Neutralization Boc_Deprotect->Boc_Neutralize Boc_Couple Couple next Boc-AA-OH Boc_Neutralize->Boc_Couple Boc_Cycle Repeat Cycle Boc_Couple->Boc_Cycle for next residue Boc_Final HF Cleavage (Removes Bzl & Resin) Boc_Couple->Boc_Final on completion Fmoc_Start Fmoc-AA-Resin Fmoc_Deprotect Piperidine Deprotection (Removes Fmoc) Fmoc_Start->Fmoc_Deprotect Fmoc_Couple Couple next Fmoc-AA-OH Fmoc_Deprotect->Fmoc_Couple Fmoc_Cycle Repeat Cycle Fmoc_Couple->Fmoc_Cycle for next residue Fmoc_Final TFA Cleavage (Removes tBu & Resin) Fmoc_Couple->Fmoc_Final on completion

Caption: High-level overview of Boc vs. Fmoc SPPS cycles.

Head-to-Head Comparison: this compound vs. Fmoc-N-Me-Ser(Bzl)-OH

The choice between these two building blocks is not merely a matter of personal preference but a strategic decision based on the specific peptide sequence, the presence of other sensitive residues, and the desired final product purity. While direct, side-by-side quantitative comparisons for these specific N-methylated serine derivatives are scarce in the literature, we can infer their performance based on the known characteristics of Boc and Fmoc strategies for sterically hindered amino acids.

FeatureThis compoundFmoc-N-Me-Ser(Bzl)-OHRationale & Field Insights
Coupling Efficiency Generally considered more robust for difficult sequences.Can be challenging due to steric hindrance; often requires stronger coupling reagents and/or longer reaction times.The N-methyl group significantly increases steric bulk, making the acylation of the secondary amine difficult. The Boc strategy, with in-situ neutralization protocols, can sometimes offer advantages in driving these couplings to completion. For Fmoc, potent coupling reagents like HATU or COMU are often necessary.[3][4]
Racemization Risk Lower risk during coupling due to urethane protection. Potential risk during harsh final HF cleavage.Low risk during coupling. The primary risk is associated with prolonged pre-activation times with certain coupling reagents.[5]Both Boc and Fmoc protecting groups are urethanes, which are known to suppress racemization during the activation and coupling steps.[6] The risk of racemization for Fmoc-protected amino acids can increase with the use of strong bases and extended pre-activation.[5][7]
Side Reactions Potential for side-chain modifications (e.g., alkylation of Trp, Met) from carbocations generated during repetitive TFA deprotection.[8]Diketopiperazine formation can be a concern at the dipeptide stage. Aspartimide formation is a known side reaction in Fmoc chemistry.[9]The repetitive acid treatment in Boc-SPPS can lead to cumulative side-chain damage, though this can be mitigated with scavengers.[8] Fmoc-SPPS is generally milder, but base-mediated side reactions need to be considered.[9]
Deprotection N-terminal: Moderate acid (e.g., 50% TFA in DCM). Side-chain & Cleavage: Strong acid (e.g., HF).[1]N-terminal: Mild base (e.g., 20% piperidine in DMF). Side-chain & Cleavage: Moderate acid (e.g., TFA).[2]The harsh final cleavage in Boc-SPPS requires specialized equipment and careful handling. Fmoc-SPPS is more amenable to standard laboratory setups.
Compatibility Favorable for synthesizing hydrophobic peptides or sequences prone to aggregation.[]Preferred for peptides containing acid-sensitive modifications like phosphorylation or glycosylation.[6]The strong acidic conditions of Boc deprotection can disrupt secondary structures, which can be advantageous for aggregating sequences.[] The mildness of Fmoc deprotection preserves acid-labile post-translational modifications.[6]

Experimental Protocols: A Practical Guide

The successful incorporation of N-methylated amino acids is highly dependent on the optimization of coupling conditions. Below are detailed, step-by-step protocols for a typical coupling reaction using both this compound and Fmoc-N-Me-Ser(Bzl)-OH.

Protocol 1: Coupling of this compound using in-situ Neutralization

This protocol is designed to maximize coupling efficiency for the sterically hindered N-methylated amino acid within a Boc-SPPS workflow.

G cluster_0 This compound Coupling Workflow Start Peptide-Resin (Free Amine TFA Salt) Wash1 Wash with DCM Start->Wash1 Neutralize_Couple Add activated amino acid + DIPEA to resin Wash1->Neutralize_Couple Preactivate Pre-activate: This compound + HBTU/HOBt in DMF Preactivate->Neutralize_Couple React Couple for 2-4 hours Neutralize_Couple->React Wash2 Wash with DMF and DCM React->Wash2 Monitor Monitor completion (e.g., Kaiser test on a parallel non-methylated control) Wash2->Monitor End Proceed to next cycle Monitor->End

Caption: Workflow for this compound coupling.

Methodology:

  • Resin Preparation: Following the TFA-mediated deprotection of the preceding amino acid, the peptide-resin (as the TFA salt) is washed thoroughly with Dichloromethane (DCM) (3 x 1 min) to remove residual acid.

  • Amino Acid Activation: In a separate vessel, dissolve this compound (3 equivalents relative to resin loading), HBTU (2.9 equivalents), and HOBt (3 equivalents) in N,N-Dimethylformamide (DMF).

  • In-situ Neutralization and Coupling: To the washed peptide-resin, add the activated amino acid solution followed by N,N-Diisopropylethylamine (DIPEA) (6 equivalents).

  • Reaction: Allow the coupling reaction to proceed for 2 to 4 hours at room temperature with gentle agitation. For particularly difficult couplings, the reaction time can be extended.

  • Washing: After the coupling is complete, wash the resin thoroughly with DMF (3 x 1 min) and DCM (3 x 1 min) to remove excess reagents and byproducts.

  • Monitoring: The completion of the coupling reaction should be monitored. Note that the standard Kaiser test is not suitable for secondary amines. The chloranil test can be used, or a small amount of a non-methylated analogue can be run in parallel for Kaiser test monitoring.

Protocol 2: Coupling of Fmoc-N-Me-Ser(Bzl)-OH using HATU

This protocol utilizes a highly efficient coupling reagent to overcome the steric hindrance associated with the Fmoc-protected N-methylated amino acid.

G cluster_0 Fmoc-N-Me-Ser(Bzl)-OH Coupling Workflow Start Peptide-Resin (Free Amine) Couple Add activated amino acid + Collidine/DIPEA to resin Start->Couple Preactivate Pre-activate: Fmoc-N-Me-Ser(Bzl)-OH + HATU/HOAt in DMF Preactivate->Couple React Couple for 1-2 hours (Consider double coupling) Couple->React Wash Wash with DMF React->Wash Monitor Monitor completion (Chloranil test) Wash->Monitor End Proceed to Fmoc deprotection Monitor->End

Caption: Workflow for Fmoc-N-Me-Ser(Bzl)-OH coupling.

Methodology:

  • Resin Preparation: Following the piperidine-mediated deprotection of the N-terminal Fmoc group, wash the peptide-resin thoroughly with DMF (5 x 1 min).

  • Amino Acid Activation: In a separate vessel, dissolve Fmoc-N-Me-Ser(Bzl)-OH (3 equivalents relative to resin loading), HATU (2.9 equivalents), and HOAt (3 equivalents) in DMF.

  • Coupling: Add the activated amino acid solution to the resin, followed by Collidine or DIPEA (6 equivalents).

  • Reaction: Allow the coupling to proceed for 1-2 hours at room temperature. For difficult sequences, a "double coupling" is recommended, where the resin is washed after the initial coupling and the procedure is repeated with a fresh solution of activated amino acid.[11]

  • Washing: Thoroughly wash the resin with DMF (5 x 1 min) to remove unreacted reagents.

  • Monitoring: Use the chloranil test to confirm the absence of free secondary amine, indicating a complete reaction.

Conclusion and Recommendations

The choice between This compound and Fmoc-N-Me-Ser(Bzl)-OH is a critical decision that should be made based on a careful analysis of the target peptide and the available synthetic resources.

  • This compound may be advantageous for the synthesis of hydrophobic or aggregation-prone peptides where the strong acidic deprotection steps of the Boc/Bzl strategy can be beneficial.[] The robustness of this strategy can sometimes lead to higher crude purities for such challenging sequences.

  • Fmoc-N-Me-Ser(Bzl)-OH is the preferred choice when synthesizing peptides with acid-sensitive functionalities or when milder overall reaction conditions are desired.[6] While coupling can be more challenging and may require more expensive reagents like HATU, the ease of automation and the avoidance of hazardous HF make the Fmoc/tBu strategy highly attractive for many applications.

Ultimately, the successful synthesis of peptides containing N-methylated serine hinges on the careful optimization of coupling protocols, including the choice of potent activating agents, appropriate solvents, and extended reaction times or double coupling strategies to overcome steric hindrance. Careful monitoring of each coupling step is paramount to ensure the desired peptide is obtained in high yield and purity.

References

  • Albericio, F., et al. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 22(7), 760-772. Retrieved from [Link]

  • AAPPTEC. (n.d.). Peptide Synthesis - FAQ. Retrieved from [Link]

  • ResearchGate. (n.d.). (A) Comparison of Boc and Fmoc SPPS. Retrieved from [Link]

  • AAPPTEC. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

  • Luxembourg Bio Technologies. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. International Journal of Peptide Research and Therapeutics, 20, 53-69. Retrieved from [Link]

  • ResearchGate. (2025). (PDF) Procedures to Improve Difficult Couplings. Retrieved from [Link]

  • PubMed. (1996). Side reactions in solid-phase peptide synthesis and their applications. International Journal of Peptide and Protein Research, 48(5), 429-436. Retrieved from [Link]

  • AAPPTEC. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]

  • AAPPTEC. (n.d.). Technical Support Information Bulletin 1177 - Solid Phase Peptide Synthesis With N-Methyl Amino Acids. Retrieved from [Link]

  • Wiley Online Library. (n.d.). 7.4 Racemization Assays. Retrieved from [Link]

  • Nature. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3111-3123. Retrieved from [Link]

  • Oxford Academic. (n.d.). Difficult peptides | Fmoc Solid Phase Peptide Synthesis: A Practical Approach. Retrieved from [Link]

  • PubMed Central. (n.d.). A Reversible Protection Strategy to Improve Fmoc-SPPS of Peptide Thioesters by the N-Acylurea Approach. Retrieved from [Link]

  • ACS Publications. (2025). Late-Stage Serine Modification Enables Noncanonical Peptide Synthesis. Journal of the American Chemical Society. Retrieved from [Link]

  • Wiley Online Library. (2015). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 21(1), 2-15. Retrieved from [Link]

  • ResearchGate. (2014). Can you suggest the coupling reagents for Fmoc-Ser(Ac)-OH in solid phase peptide synthesis?. Retrieved from [Link]

  • CEM Corporation. (n.d.). Application of Fmoc-His(Boc)-OH in Fmoc-based SPPS. Retrieved from [Link]

Sources

A Comparative Guide to Boc and Fmoc Strategies for the Synthesis of N-Methylated Peptides

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of therapeutic peptide development, N-methylation is a critical modification to enhance pharmacokinetic properties. By substituting a hydrogen atom with a methyl group on the amide backbone, researchers can improve a peptide's metabolic stability, cell permeability, and oral bioavailability.[1][2] However, the synthesis of N-methylated peptides presents unique challenges, primarily due to the steric hindrance imposed by the N-methyl group, which can lead to inefficient coupling reactions.[1][3]

This guide provides an in-depth, objective comparison of the two predominant solid-phase peptide synthesis (SPPS) strategies—tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc)—for the synthesis of N-methylated peptides. We will delve into the core chemistry of each approach, present experimental data, and offer detailed protocols to aid researchers in selecting the optimal strategy for their specific needs.

The Fundamental Divide: Boc vs. Fmoc Chemistry

The choice between Boc and Fmoc strategies dictates the entire synthetic workflow, from the selection of protecting groups to the final cleavage from the solid support. The core difference lies in the lability of the Nα-protecting group.

  • Boc Strategy: This classic approach utilizes the acid-labile Boc group for temporary Nα-protection.[4][5] Deprotection is achieved using a moderately strong acid, typically trifluoroacetic acid (TFA).[5][6] Side-chain protecting groups are generally benzyl-based and are removed simultaneously with cleavage from the resin using a strong acid like hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA).[5][]

  • Fmoc Strategy: A more contemporary method, the Fmoc strategy employs the base-labile Fmoc protecting group.[][8] Deprotection is carried out under mild basic conditions, most commonly with a solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[6][9][10] Side-chain protecting groups are typically tert-butyl-based and are cleaved with a strong acid, such as TFA, during the final resin cleavage step.[][]

Head-to-Head Comparison for N-Methylated Peptide Synthesis

The synthesis of N-methylated peptides introduces a layer of complexity to both strategies. The steric hindrance from the N-methyl group makes the amino group less nucleophilic and the amide bond formation more challenging.[3] This often results in lower coupling yields and an increased risk of deletion sequences.[3][12]

FeatureBoc StrategyFmoc Strategy
Nα-Deprotection 50% TFA in DCM[6]20% Piperidine in DMF[6][9]
Side-Chain Protection Benzyl-based (Bzl)[]tert-Butyl-based (tBu)[][]
Final Cleavage Strong acid (HF, TFMSA)[5]Strong acid (TFA)[13]
Orthogonality No[5]Yes[]
Coupling Efficiency for N-Methylated Residues Can be advantageous for hydrophobic sequences[5]Generally preferred with advanced coupling reagents[3][14]
Common Side Reactions for N-Methylated Peptides Diketopiperazine formation, Aspartimide formation[15]Diketopiperazine formation, Aspartimide formation, Fragmentation between consecutive N-methylated amino acids[3][14][16][17]
Recommended Coupling Reagents for N-Methylated Residues DCC/HOBt (traditional), HBTU, HATU[][18][19]PyAOP, PyBOP/HOAt, HATU, BEP[3][14][18][19][20]

Causality Behind Experimental Choices

Coupling Reagents: The choice of coupling reagent is paramount for successfully synthesizing N-methylated peptides. Standard carbodiimide reagents like DCC and DIC can be less effective due to the steric hindrance.[18] More potent reagents are often required to drive the reaction to completion.

  • Phosphonium salts like PyAOP and PyBOP, and uronium/aminium salts like HBTU and HATU, are highly effective as they form activated esters that are more reactive towards the sterically hindered N-methylated amine.[3][14][18][19] PyAOP and PyBOP/HOAt are often cited as the most promising for these difficult couplings.[3][14]

  • BEP (2-Bromo-1-ethyl Pyridinium Tetrafluoroborate) has also been demonstrated as a powerful coupling reagent specifically for the synthesis of peptides containing N-methyl amino acids, yielding good results without significant loss of optical purity.[20]

Deprotection Conditions: While the standard deprotection conditions for both strategies are generally applicable, the context of N-methylated peptides can introduce nuances.

  • In the Boc strategy , the acidic deprotection protonates the newly exposed amine, which can help to reduce aggregation in hydrophobic sequences.[5]

  • In the Fmoc strategy , the basic deprotection conditions can sometimes lead to side reactions like diketopiperazine formation, especially when a proline or another N-methylated residue is in the C-terminal dipeptide sequence.[3][10]

Experimental Workflows: A Visual Guide

Boc Strategy Workflow for N-Methylated Peptide Synthesis

Boc_Workflow cluster_cycle Iterative Cycle Boc_Deprotection Boc Deprotection (50% TFA/DCM) Neutralization Neutralization (e.g., 5% DIPEA/DCM) Boc_Deprotection->Neutralization 1 Coupling Coupling of Boc-N-Me-AA-OH (e.g., HBTU/DIPEA) Neutralization->Coupling 2 Wash Wash (DCM/DMF) Coupling->Wash 3 Wash->Boc_Deprotection Repeat for next residue Final_Cleavage Final Cleavage (HF or TFMSA) Wash->Final_Cleavage After final residue Start Start with Resin-Bound Amino Acid Start->Boc_Deprotection

Caption: Boc SPPS cycle for N-methylated peptides.

Fmoc Strategy Workflow for N-Methylated Peptide Synthesis

Fmoc_Workflow cluster_cycle Iterative Cycle Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Wash_After_Deprotection Wash (DMF) Fmoc_Deprotection->Wash_After_Deprotection 1 Coupling Coupling of Fmoc-N-Me-AA-OH (e.g., PyAOP/DIPEA) Wash_After_Deprotection->Coupling 2 Wash_After_Coupling Wash (DMF/DCM) Coupling->Wash_After_Coupling 3 Wash_After_Coupling->Fmoc_Deprotection Repeat for next residue Final_Cleavage Final Cleavage & Side-Chain Deprotection (TFA with scavengers) Wash_After_Coupling->Final_Cleavage After final residue Start Start with Resin-Bound Amino Acid Start->Fmoc_Deprotection

Caption: Fmoc SPPS cycle for N-methylated peptides.

Detailed Experimental Protocols

The following protocols are provided as a general guideline for the manual synthesis of a model N-methylated peptide. Optimization may be required based on the specific peptide sequence.

Protocol 1: Boc Strategy Synthesis of a Model N-Methylated Peptide

1. Resin Preparation:

  • Start with a suitable resin, such as Merrifield or PAM resin, pre-loaded with the C-terminal amino acid.
  • Swell the resin in dichloromethane (DCM) for 30 minutes.

2. Boc Deprotection:

  • Treat the resin with a solution of 50% TFA in DCM for 2 minutes.[6]
  • Drain the solution and repeat the treatment for 5 minutes.[6]
  • Wash the resin thoroughly with DCM (3 times).

3. Neutralization:

  • Wash the resin with a 5% solution of N,N-diisopropylethylamine (DIPEA) in DCM (3 times) to neutralize the protonated amine.[6]
  • Wash the resin again with DCM (3 times).

4. Coupling of Boc-N-Me-Amino Acid:

  • In a separate vessel, pre-activate the Boc-N-methylated amino acid (3 equivalents) with HBTU (2.9 equivalents) and HOBt (3 equivalents) in DMF for 5 minutes.
  • Add DIPEA (6 equivalents) to the pre-activation mixture.
  • Add the activated amino acid solution to the resin and shake for 1-2 hours.
  • Monitor the coupling reaction using a ninhydrin test. If the test is positive, indicating incomplete coupling, repeat the coupling step.

5. Washing:

  • After complete coupling, wash the resin with DMF (3 times) and DCM (3 times).

6. Iteration:

  • Repeat steps 2-5 for each subsequent amino acid in the sequence.

7. Final Cleavage:

  • After the final coupling and deprotection, wash and dry the resin.
  • Treat the resin with a cleavage cocktail of HF or TFMSA containing appropriate scavengers (e.g., anisole, thioanisole) for 1-2 hours at 0°C.
  • Precipitate the cleaved peptide in cold diethyl ether.
  • Centrifuge and wash the peptide pellet with cold ether.
  • Dry the peptide under vacuum.
Protocol 2: Fmoc Strategy Synthesis of a Model N-Methylated Peptide

1. Resin Preparation:

  • Start with a suitable resin, such as Rink Amide or Wang resin, pre-loaded with the C-terminal amino acid.
  • Swell the resin in DMF for 30 minutes.

2. Fmoc Deprotection:

  • Treat the resin with a 20% solution of piperidine in DMF for 2 minutes.[6][9]
  • Drain the solution and repeat the treatment for 5 minutes.[6][9]
  • Wash the resin thoroughly with DMF (5 times).

3. Coupling of Fmoc-N-Me-Amino Acid:

  • In a separate vessel, dissolve the Fmoc-N-methylated amino acid (3 equivalents), PyAOP (2.9 equivalents), and HOAt (3 equivalents) in DMF.
  • Add DIPEA (6 equivalents) to the solution.
  • Add the activated amino acid solution to the resin and shake for 1-2 hours.
  • Monitor the coupling reaction using a ninhydrin test. Double or triple couplings may be necessary for particularly difficult sequences.[3]

4. Washing:

  • After complete coupling, wash the resin with DMF (3 times) and DCM (3 times).

5. Iteration:

  • Repeat steps 2-4 for each subsequent amino acid in the sequence.

6. Final Cleavage and Side-Chain Deprotection:

  • After the final coupling and Fmoc deprotection, wash and dry the resin.
  • Treat the resin with a cleavage cocktail, typically 95% TFA with scavengers such as water, triisopropylsilane (TIS), and 1,2-ethanedithiol (EDT), for 2-3 hours at room temperature.[13][21]
  • Filter the resin and collect the filtrate.
  • Precipitate the cleaved peptide in cold diethyl ether.
  • Centrifuge and wash the peptide pellet with cold ether.
  • Dry the peptide under vacuum.

Purification and Characterization

Regardless of the synthetic strategy employed, the crude N-methylated peptide will require purification, typically by reversed-phase high-performance liquid chromatography (RP-HPLC).[2][14] The increased hydrophobicity of N-methylated peptides may necessitate modifications to standard purification protocols, such as using a C4 or diphenyl column instead of a C18 column, and adding organic modifiers like n-propanol to the mobile phase.[2] Characterization is then performed using techniques such as mass spectrometry and analytical HPLC to confirm the identity and purity of the final product.

Conclusion and Recommendations

Both Boc and Fmoc strategies can be successfully employed for the synthesis of N-methylated peptides. The choice between them often depends on the specific peptide sequence, the available resources, and the desired scale of synthesis.

  • The Fmoc strategy is generally favored in modern peptide synthesis due to its milder deprotection conditions and the availability of a wide range of orthogonal side-chain protecting groups.[][] For N-methylated peptides, the Fmoc approach, when paired with powerful coupling reagents like PyAOP or HATU, often provides a robust and efficient synthetic route.

  • The Boc strategy , while older, remains a viable and sometimes advantageous option, particularly for hydrophobic sequences prone to aggregation.[5] The acidic deprotection step can help to mitigate these issues.

Ultimately, the successful synthesis of N-methylated peptides hinges on the careful selection of coupling reagents to overcome steric hindrance and the optimization of reaction conditions to minimize side reactions. A thorough understanding of the underlying chemistry of both the Boc and Fmoc strategies empowers researchers to make informed decisions and navigate the challenges of synthesizing these therapeutically promising molecules.

References

  • Aapptec Peptides. Coupling Reagents. [Link]

  • Efficient Method for the Synthesis of N-Methylated Peptides. Organic Chemistry Portal. [Link]

  • Teixidó, M., Albericio, F., & Giralt, E. (2005). Solid-phase synthesis and characterization of N-methyl-rich peptides. Journal of Peptide Research, 65(2), 153-166. [Link]

  • García-Ramos, Y., et al. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. National Institutes of Health. [Link]

  • Teixidó, M., Albericio, F., & Giralt, E. (2005). Solid-phase synthesis and characterization of N-methyl-rich peptides. PubMed. [Link]

  • Liu, L., et al. (2023). N-Methylated Peptide Synthesis via in situ Generation of Pivaloyl Mixed Anhydrides. ChemRxiv. [Link]

  • Commonly Used Coupling Reagents in Peptide Synthesis. Dilun Biotechnology. (2023). [Link]

  • Teixidó, M., Albericio, F., & Giralt, E. (2005). Solid-phase synthesis and characterization of N-methyl-rich peptides. Semantic Scholar. [Link]

  • Boche, G., et al. (2009). On the Selective N-Methylation of BOC-Protected Amino Acids. The Journal of Organic Chemistry. [Link]

  • Albericio, F., & Kruger, H. G. (2012). Solid-Phase Peptide Synthesis, the State of the Art: Challenges and Opportunities. In Peptide-based materials (pp. 1-36). Royal Society of Chemistry. [Link]

  • N-Terminal Deprotection - Fmoc removal. Aapptec. [Link]

  • Mastering Peptide Synthesis: The Indispensable Role of Boc-Amino Acids. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Fields, G. B. (1994). Methods for Removing the Fmoc Group. In Peptide Synthesis Protocols (pp. 17-27). Humana Press. [Link]

  • Wróblewska, Z., et al. (2023). Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique. ACS Omega. [Link]

  • Lokey, R. S., et al. (2015). On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds. National Institutes of Health. [Link]

  • Fields, G. B. (1994). Methods for Removing the Fmoc Group. In Methods in Molecular Biology, vol 35. Humana Press. [Link]

  • N-Methylation of Boc amino acids. Lokey Lab Protocols. (2017). [Link]

  • Kaljuste, K., & Undén, A. (2009). Alpha-N-methylation of amino acids.
  • Liguori, A., et al. (2007). A preparation of N-Fmoc-N-methyl-α-amino acids and N-nosyl-N-methyl-α-amino acids. Amino Acids. [Link]

  • Boche, G., et al. (2009). On the selective N-methylation of BOC-protected amino acids. PubMed. [Link]

  • Góngora-Benítez, M., et al. (2018). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Molecules. [Link]

  • Unden, A., & Kaljuste, K. (2009). N-Methylation of amino acids.
  • Huang, H., et al. (2011). Concise preparation of N α-Fmoc-N ɛ-(Boc, methyl)-lysine and its application in the synthesis of site-specifically lysine monomethylated peptide. ResearchGate. [Link]

  • Peptide Synthesis - FAQ. AAPPTEC. [Link]

  • Brimble, M. A., et al. (2013). A comparison of Boc and Fmoc SPPS strategies for the preparation of C-terminal peptide α-thiolesters: NY-ESO-1 ³⁹Cys-⁶⁸Ala-COSR. PubMed. [Link]

  • Tulla-Puche, J., et al. (2011). Side reactions in the SPPS of Cys-containing peptides. Academia.edu. [Link]

  • Sahoo, S. K. (2016). tBoc and Fmoc Peptide Synthesis Protocol. Scribd. [Link]

  • Comparison of Fmoc and Boc methods currently used for the chemical synthesis of peptides. ResearchGate. [Link]

  • Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as Nα-deprotection reagent. ResearchGate. [Link]

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Navigating the Synthesis of "Difficult" Peptides: A Comparative Guide to the Boc Strategy for Hydrophobic N-Methylated Sequences

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The synthesis of peptides rich in hydrophobic and N-methylated amino acids represents a significant challenge in peptide chemistry, frequently plagued by poor coupling efficiencies and sequence-dependent aggregation. While the 9-fluorenylmethoxycarbonyl (Fmoc) strategy is the workhorse for standard solid-phase peptide synthesis (SPPS), its utility diminishes when faced with these "difficult sequences." This guide provides an in-depth technical comparison, demonstrating the often-overlooked advantages of the classic tert-butyloxycarbonyl (Boc) strategy. We will explore the mechanistic basis for the Boc strategy's superiority in mitigating aggregation of hydrophobic chains and detail optimized protocols, including in situ neutralization, that enhance coupling to sterically hindered N-methylated residues. This analysis is intended to equip researchers, scientists, and drug development professionals with the rationale and practical knowledge to select the optimal synthetic strategy for these challenging yet therapeutically promising molecules.

The Dual Challenge: Why Hydrophobicity and N-Methylation Complicate Synthesis

The successful solid-phase synthesis of a peptide chain relies on two fundamental processes: complete deprotection of the N-terminal amine and efficient coupling of the subsequent amino acid. Both hydrophobicity and N-methylation independently disrupt these core steps; when combined, they create a perfect storm of synthetic obstacles.

  • Hydrophobic Aggregation: Long sequences rich in hydrophobic residues (e.g., Val, Ile, Leu, Phe) have a strong tendency to engage in interchain hydrogen bonding, causing the peptide-resin to collapse and form aggregates. This aggregation physically blocks reactive sites, leading to incomplete deprotection and coupling, which results in deletion sequences that are difficult to purify from the final product. In the widely used Fmoc/tBu strategy, the N-terminal amine is deprotected to a neutral free base, a state that can exacerbate this aggregation phenomenon.

  • N-Methylation and Steric Hindrance: The incorporation of N-methylated amino acids is a key strategy in medicinal chemistry to enhance metabolic stability and membrane permeability. However, the presence of the N-methyl group introduces significant steric bulk around the secondary amine. This dramatically reduces its nucleophilicity, making the subsequent coupling step kinetically challenging. Standard coupling conditions often fail to drive the reaction to completion, necessitating more potent reagents and optimized protocols.

When a sequence is both hydrophobic and contains multiple N-methylated residues, such as in analogs of the immunosuppressant drug Cyclosporine, these challenges are compounded, often leading to synthesis failure with standard Fmoc protocols.

The Boc Strategy: A Mechanistic Advantage for Difficult Sequences

While often considered an older methodology, Boc-SPPS offers distinct chemical advantages that directly address the challenges of aggregation and difficult couplings.

Core Principle of Boc/Bzl Chemistry

The Boc strategy utilizes the acid-labile Boc group for temporary Nα-protection and typically more robust, acid-stable protecting groups for side chains, such as benzyl (Bzl) ethers/esters. The iterative Nα-deprotection is achieved using a moderately strong acid, most commonly trifluoroacetic acid (TFA). The final cleavage of the peptide from the resin and removal of side-chain protecting groups requires a very strong acid, such as anhydrous hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA).

Advantage 1: Mitigating Aggregation via Protonation

The key advantage of the Boc strategy for hydrophobic sequences lies in the state of the peptide chain after deprotection. Treatment with TFA not only removes the Boc group but also protonates the newly exposed N-terminal amine, forming a trifluoroacetate salt. This positive charge is maintained throughout the subsequent wash steps. The electrostatic repulsion between the positively charged peptide chains effectively disrupts the hydrogen bonding networks that lead to aggregation. This keeps the peptide chains well-solvated and accessible for the incoming activated amino acid, a stark contrast to the aggregation-prone neutral state in Fmoc synthesis.

Advantage 2: Maximizing Coupling Efficiency with In Situ Neutralization

To couple the next amino acid, the protonated N-terminus must be neutralized. A critical advancement in Boc-SPPS is the development of in situ neutralization protocols. In this approach, the neutralization base (typically a non-nucleophilic amine like diisopropylethylamine, DIEA) is added simultaneously with the activated amino acid.

This method is highly effective for two reasons:

  • Minimizes Aggregation Time: The peptide chain exists in its reactive, neutral free-base form for only a fleeting moment before the coupling reaction occurs. This minimizes the window of opportunity for aggregation to begin.

  • Drives Difficult Couplings: By maintaining a high concentration of both the activated acylating species and the reactive amine, the reaction kinetics are pushed in favor of amide bond formation. This is particularly crucial for overcoming the steric hindrance of N-methylated residues.

The combination of TFA-mediated solvation and in situ neutralization makes the Boc strategy exceptionally robust for sequences that are intractable with Fmoc chemistry.

Head-to-Head Comparison: Boc vs. Fmoc for Hydrophobic N-Methylated Peptides

The choice of synthetic strategy should be guided by the specific challenges presented by the peptide sequence. The table below provides a direct comparison for the synthesis of hydrophobic, N-methylated peptides.

FeatureBoc/Bzl Strategy Fmoc/tBu Strategy
Nα-Deprotection 25-50% Trifluoroacetic Acid (TFA) in DCM20-50% Piperidine in DMF
Peptide Chain State Protonated (Ammonium Salt): Positively charged chains repel each other, disrupting aggregation.Neutral (Free Amine): Prone to inter-chain hydrogen bonding and aggregation, especially in hydrophobic sequences.
Aggregation Mitigation Excellent: Repetitive acid treatment effectively solvates the peptide-resin complex.Poor: Can require special solvents, elevated temperatures, or backbone-modifying pseudoproline dipeptides to disrupt aggregation.
Coupling to N-Me-AAs Highly Effective: In situ neutralization protocols create optimal kinetic conditions for coupling to sterically hindered amines.Challenging: Requires highly potent coupling reagents (e.g., HATU, HCTU) and often extended reaction times or double coupling.
Side-Chain Protection Benzyl-based groups (e.g., Bzl, Tos).Tert-butyl-based groups (e.g., tBu, Trt).
Final Cleavage Harsh: Requires strong acids like HF or TFMSA and specialized equipment.Mild: TFA-based cleavage cocktail is sufficient.
Orthogonality Partial (graduated acid lability).Fully orthogonal (base-labile Nα vs. acid-labile side-chains).
Ideal Application Difficult Sequences: Hydrophobic, N-methylated, long peptides where aggregation is a primary concern.Standard Peptides: Routine synthesis, acid-sensitive sequences, and preparation of protected fragments.

Experimental Protocols & Data

Protocol 1: Optimized Boc-SPPS Workflow for a Hydrophobic N-Methylated Peptide

This protocol describes a manual Boc-SPPS cycle incorporating in situ neutralization with HATU, a highly effective coupling reagent for hindered amino acids.

1. Resin Preparation:

  • Start with a suitable resin, such as PAM or MBHA resin, depending on whether a C-terminal acid or amide is desired.
  • Swell the resin in dichloromethane (DCM) for 30 minutes in a peptide synthesis vessel.

2. Boc Deprotection:

  • Drain the DCM.
  • Add a solution of 50% TFA in DCM to the resin.
  • Agitate for 1-2 minutes, drain, and repeat with a second 20-30 minute agitation.
  • Wash the resin thoroughly with DCM (3x), isopropanol (2x), and finally DMF (3x) to remove residual acid and prepare for coupling.

3. Amino Acid Activation & In Situ Neutralization/Coupling:

  • In a separate vial, dissolve the incoming Boc-protected amino acid (4 equivalents relative to resin loading) and HATU (3.9 equivalents) in a minimal amount of DMF.
  • Add DIEA (8 equivalents) to the activated amino acid solution. Note: This high concentration of base is sufficient to both neutralize the TFA salt on the resin and facilitate the coupling reaction.
  • Immediately add the complete activation mixture to the washed peptide-resin.
  • Agitate at room temperature for 1-2 hours. For particularly difficult couplings (e.g., coupling to an N-methylated residue), the reaction time can be extended or a second coupling can be performed.

4. Monitoring and Capping:

  • Perform a Kaiser test to check for reaction completion (will be negative for couplings to secondary amines like proline or N-methylated residues). For N-methylated residues, a bromophenol blue test can be used.
  • If the coupling is incomplete, repeat step 3.
  • To block any unreacted free amines and prevent the formation of deletion peptides, perform a capping step by treating the resin with acetic anhydride and DIEA in DMF for 10 minutes.
  • Wash the resin with DMF (3x) and DCM (3x) to prepare for the next deprotection cycle.

5. Final Cleavage:

  • After the final amino acid is coupled and deprotected, dry the peptide-resin under vacuum.
  • Perform the final cleavage using an appropriate strong acid cocktail (e.g., HF with scavengers like anisole) in a specialized HF cleavage apparatus.
Expected Performance Comparison
Performance MetricBoc Strategy (with in situ neutralization) Fmoc Strategy (standard protocol)
Coupling Efficiency Generally higher for hindered couplings due to optimized kinetics.Often incomplete, requiring double coupling, leading to lower overall yield.
Crude Purity Can be very high, with fewer deletion sequences if aggregation is successfully prevented.Often lower due to deletion sequences resulting from aggregation-induced incomplete reactions.
Major Side Reactions Diketopiperazine formation (can be mitigated with 2-Cl-Trt resin in Fmoc). Aspartimide formation.Aspartimide formation. Racemization at Cys and His. Potential for premature Fmoc cleavage.
Protocol Complexity Requires handling of strong acids (TFA, HF). The in situ neutralization protocol itself is straightforward.Milder reagents but can require more complex optimization (e.g., pseudoprolines, special solvents) to manage aggregation.

Mechanistic Workflows and Decision Logic

The following diagrams illustrate the key differences between the Boc and Fmoc strategies and provide a logical framework for choosing the appropriate method.

Boc_SPPS_Workflow Resin Peptide-Resin Deprotection Boc Deprotection (50% TFA in DCM) Resin->Deprotection Wash2 Wash (DMF, DCM) Protonated Protonated Peptide-Resin (R-NH3+ TFA-) Aggregation Inhibited Deprotection->Protonated Wash1 Wash (DCM, IPA, DMF) Protonated->Wash1 Coupling In Situ Neutralization & Coupling (Boc-AA, HATU, DIEA) Wash1->Coupling Coupling->Resin Peptide Lengthened Coupling->Wash2 Cycle Repeat Cycle or Proceed to Cleavage Wash2->Cycle

Caption: Boc-SPPS cycle with in situ neutralization. The key step is the formation of a protonated, aggregation-resistant peptide chain.

Fmoc_SPPS_Workflow Resin Peptide-Resin Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash2 Wash (DMF, DCM) Neutral Neutral Peptide-Resin (R-NH2) Aggregation Prone Deprotection->Neutral Wash1 Wash (DMF) Neutral->Wash1 Coupling Coupling (Fmoc-AA, HATU, DIEA) Wash1->Coupling Coupling->Resin Peptide Lengthened Coupling->Wash2 Cycle Repeat Cycle or Proceed to Cleavage Wash2->Cycle Decision_Tree Start Start: Design Peptide Sequence Check_Hydro Is the sequence highly hydrophobic (>50% non-polar residues)? Start->Check_Hydro Check_NMe Does the sequence contain multiple N-methylated residues? Check_Hydro->Check_NMe Yes Use_Fmoc Use Standard Fmoc-SPPS Check_Hydro->Use_Fmoc No Use_Boc Strongly Consider Boc-SPPS with In Situ Neutralization Check_NMe->Use_Boc Yes Fmoc_Opt Use Optimized Fmoc-SPPS (e.g., pseudoprolines, special reagents) Check_NMe->Fmoc_Opt No

Caption: Decision logic for selecting a synthetic strategy based on peptide characteristics.

Conclusion: The Right Tool for a Challenging Job

While the Fmoc strategy remains the preferred method for the synthesis of a vast array of peptides due to its mild conditions and true orthogonality, its limitations become apparent when dealing with sequences that are prone to aggregation and contain sterically hindered residues. For the synthesis of hydrophobic N-methylated peptides, the Boc strategy, augmented with modern protocols like in situ neutralization, offers a mechanistically superior solution. By maintaining the peptide chain in a protonated, well-solvated state, it directly counters the primary failure mode of aggregation. This, combined with optimized coupling conditions, provides a robust and reliable pathway to successfully obtaining these challenging but valuable molecules. Researchers and drug developers are encouraged to consider the Boc strategy not as an outdated technique, but as a powerful tool in their arsenal for conquering the most difficult synthetic targets.

References

  • Brimble, M. A., et al. (2013). A comparison of Boc and Fmoc SPPS strategies for the preparation of C-terminal peptide α-thiolesters: NY-ESO-1 ³⁹Cys-⁶⁸Ala-COSR. Journal of Peptide Science, 19(5), 335-343.
  • Coin, I., et al. (2015). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 21(6), 441-452.
  • Sahoo, S. K. (2016). T boc fmoc protocols in peptide synthesis. Slideshare. Retrieved from [Link]

  • Reddit. (2023). SPPS for N Methylated Peptides. r/chemistry. Retrieved from [Link]

  • Isidro-Llobet, A., et al. (2014). Methods and protocols of modern solid phase peptide synthesis. RSC Advances, 4(61), 32658-32672.
  • AAPPTEC. (n.d.). Peptide Synthesis - FAQ. Retrieved from [Link]

  • AAPPTEC. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]

  • El-Faham, A., & Albericio, F. (2021). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 25(9), 1957-1977.
  • Naoum, J., et al. (2023). Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique. ACS Omega, 8(22), 19565-19572.
  • Hart, M. J., & Kent, S. B. (2016). In Situ Neutralization Protocols for Boc-SPPS. Methods in Molecular Biology, 1366, 1-17.
  • AAPPTEC. (n.d.). SYNTHESIS NOTES. Retrieved from [Link]

  • Teixidó, M., et al. (2005). Solid-phase synthesis and characterization of N-methyl-rich peptides. Journal of Peptide Research, 65(2), 153-166.
  • Vlieghe, P., et al. (2014). Solid-phase peptide synthesis. RSC Advances, 4(61), 32658-32672.
  • Urbach, A., et al. (2024). Synthesis of Poly-N-Methylated Peptides Against Malaria. The Athenaeum.
  • Teixidó, M., et al. (2005). Solid-phase synthesis and characterization of N-methyl-rich peptides. PubMed. Retrieved from [Link]

  • Chatterjee, J., et al. (2008). N-Methylation of Peptides: A New Perspective in Medicinal Chemistry. Accounts of Chemical Research, 41(10), 1331-1342.
  • El-Faham, A., & Albericio, F. (2018).

A Senior Application Scientist's Guide to Coupling Reagents for N-Methylated Amino Acids

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The incorporation of N-methylated amino acids into peptide structures is a powerful strategy in medicinal chemistry. This modification can significantly enhance a peptide's therapeutic properties by increasing its metabolic stability, conformational rigidity, and cell permeability, ultimately leading to improved oral bioavailability and optimized pharmacological profiles. However, the synthetic challenge posed by these modified residues is substantial. The steric hindrance introduced by the N-methyl group dramatically slows down the acylation reaction, demanding highly efficient coupling reagents to achieve acceptable yields while minimizing the ever-present risk of racemization.[1][2]

This guide provides an in-depth comparison of commonly used coupling reagents for the incorporation of N-methylated amino acids, offering insights into their mechanisms, performance, and practical application. We will delve into the nuances of reagent selection, supported by experimental protocols, to empower you to make informed decisions in your peptide synthesis endeavors.

The Challenge: Steric Hindrance and the Threat of Racemization

The primary obstacle in coupling N-methylated amino acids is the steric bulk around the secondary amine. This bulkiness impedes the approach of the activated carboxylic acid, leading to sluggish reaction kinetics.[1] To overcome this, chemists often resort to more forceful reaction conditions or prolonged reaction times, which unfortunately elevates the risk of epimerization at the chiral center of the activated amino acid.[1] Racemization is a critical issue in peptide synthesis, as the presence of diastereomeric impurities can drastically alter the biological activity and safety profile of the final peptide.

A Comparative Overview of Coupling Reagents

The choice of coupling reagent is paramount to successfully navigating the challenges of N-methylated peptide synthesis. While a wide array of reagents are available, they can be broadly categorized, with some proving significantly more effective for these demanding couplings.

Carbodiimides: The Workhorses with Limitations

Dicyclohexylcarbodiimide (DCC) and diisopropylcarbodiimide (DIC) are foundational coupling reagents in peptide synthesis.[3] However, their utility in coupling N-methylated amino acids is limited. The reactivity of the O-acylisourea intermediate formed by carbodiimides is often insufficient to overcome the steric hindrance of the N-methylated amine, leading to low yields and incomplete reactions.

Onium Salts: The Go-To Reagents for Hindered Couplings

Onium salts, including aminium/uronium and phosphonium salts, represent a significant advancement in coupling technology and are the reagents of choice for difficult couplings, including those involving N-methylated amino acids.

  • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and its tetrafluoroborate analog TBTU are widely used due to their efficiency and ability to suppress racemization in standard peptide synthesis.[3] However, for N-methylated residues, their performance can be sluggish.

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a powerhouse for coupling sterically hindered amino acids.[1][2] Its superiority stems from the incorporation of 1-hydroxy-7-azabenzotriazole (HOAt) instead of the 1-hydroxybenzotriazole (HOBt) found in HBTU. The nitrogen atom in the pyridine ring of HOAt is believed to provide anchimeric assistance, accelerating the coupling reaction and further reducing racemization.[4]

  • HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is another effective reagent that offers a good compromise between the reactivity of HATU and the cost-effectiveness of HBTU.

A potential side reaction with aminium/uronium salts is guanidinylation of the N-terminal amine, which can cap the growing peptide chain. This is more likely to occur if the coupling reagent is used in excess.[4]

  • PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) is a phosphonium salt analog of BOP, developed to avoid the formation of the carcinogenic byproduct HMPA. It is an effective coupling reagent, but like HBTU, can be less efficient for N-methylated amino acids.

  • PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) is the phosphonium salt counterpart to HATU, also incorporating the advantageous HOAt moiety. It is particularly effective for coupling N-protected N-methyl amino acids to other N-methyl amino acids and does not cause guanidinylation.[1][4]

The Next Generation: COMU

COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) is a third-generation uronium salt that has emerged as a highly effective and safer alternative to benzotriazole-based reagents.[5][6][7]

Key Advantages of COMU:

  • High Efficiency: COMU's reactivity is comparable to or even exceeds that of HATU, making it highly suitable for coupling hindered N-methylated amino acids.[8]

  • Reduced Racemization: It is designed to minimize epimerization, preserving the stereochemical integrity of the peptide.[5]

  • Enhanced Safety: COMU is based on OxymaPure (ethyl cyano(hydroxyimino)acetate), which is a non-explosive and less allergenic alternative to HOBt and HOAt.[6][7]

  • Improved Solubility: The morpholino group in its structure enhances its solubility in common solvents like DMF.[3]

  • Water-Soluble Byproducts: The byproducts of the coupling reaction are water-soluble, simplifying purification.[6]

Performance at a Glance: A Qualitative Comparison

While direct quantitative comparisons of coupling reagents for N-methylated amino acids under identical conditions are scarce in the literature, a consensus on their relative performance has emerged.

Coupling ReagentPerformance for N-Methylated Amino Acid CouplingKey Characteristics
DCC/DIC Less Effective / Not RecommendedInsufficient reactivity for sterically hindered couplings.
HBTU/TBTU Moderately EffectiveGood for standard couplings, but can be slow and inefficient for N-methylated residues.
HATU Highly Effective Considered a reagent of choice. The HOAt-based active ester is highly reactive, leading to high coupling efficiencies.[1]
PyBOP Moderately EffectiveA good phosphonium-based reagent, but may be less effective than its HOAt-containing counterpart.
PyAOP Highly Effective Particularly effective for coupling two N-methylated residues. Does not cause guanidinylation.[1]
COMU Highly Effective Reactivity comparable to HATU with an improved safety profile and easier workup.[8]

Reaction Mechanisms Visualized

Understanding the mechanism of action of these coupling reagents is key to appreciating their efficacy. Below are simplified diagrams illustrating the activation of a carboxylic acid by HATU and COMU.

HATU_Mechanism cluster_activation Activation Phase cluster_coupling Coupling Phase Carboxylic_Acid R-COOH Base Base (e.g., DIPEA) Carboxylate R-COO⁻ Carboxylic_Acid->Carboxylate + Base HATU HATU OAt_Ester R-CO-OAt (Active Ester) Carboxylate->OAt_Ester + HATU Tetramethylurea Tetramethylurea (Byproduct) N_Methyl_Amine R'-NH(CH₃) OAt_Ester->N_Methyl_Amine Peptide_Bond R-CO-N(CH₃)-R' (Peptide Bond) OAt_Ester->Peptide_Bond + R'-NH(CH₃) HOAt HOAt (Byproduct)

Caption: Simplified mechanism of HATU-mediated coupling.

COMU_Mechanism cluster_activation Activation Phase cluster_coupling Coupling Phase Carboxylic_Acid R-COOH Base Base (e.g., DIPEA) Carboxylate R-COO⁻ Carboxylic_Acid->Carboxylate + Base COMU COMU Oxyma_Ester R-CO-Oxyma (Active Ester) Carboxylate->Oxyma_Ester + COMU Morpholino_Urea Morpholino Urea (Byproduct) N_Methyl_Amine R'-NH(CH₃) Oxyma_Ester->N_Methyl_Amine Peptide_Bond R-CO-N(CH₃)-R' (Peptide Bond) Oxyma_Ester->Peptide_Bond + R'-NH(CH₃) Oxyma Oxyma (Byproduct)

Caption: Simplified mechanism of COMU-mediated coupling.

Experimental Protocols

The following are generalized protocols for the solid-phase peptide synthesis (SPPS) of peptides containing N-methylated amino acids using HATU and COMU. These should be optimized based on the specific sequence and resin.

Protocol 1: HATU Coupling for N-Methylated Amino Acids in SPPS

Materials:

  • Fmoc-protected amino acids

  • Fmoc-protected N-methylated amino acids

  • Rink Amide resin (or other suitable solid support)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water)

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a solution of 20% piperidine in DMF to the resin and agitate for 5 minutes.

    • Drain the solution.

    • Add a fresh solution of 20% piperidine in DMF and agitate for an additional 15 minutes.

    • Drain the solution and wash the resin thoroughly with DMF (5 times) and DCM (3 times), followed by DMF (5 times).

  • Amino Acid Coupling (for N-Methylated Amino Acids):

    • In a separate vial, dissolve 4 equivalents of the Fmoc-N-methylated amino acid and 3.9 equivalents of HATU in DMF.[1]

    • Add 8 equivalents of DIPEA to the amino acid/HATU solution.[1]

    • Allow the activation to proceed for 2-5 minutes at room temperature.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction vessel for 1-4 hours. The extended coupling time is often necessary for N-methylated residues.[1]

  • Monitoring the Coupling:

    • The Kaiser test is unreliable for N-methylated amines. A bromophenol blue test is a suitable alternative.[1]

    • If the coupling is incomplete, a second coupling can be performed.

  • Washing: Drain the coupling solution and wash the resin thoroughly with DMF (5 times), DCM (3 times), and DMF (5 times).

  • Repeat Synthesis Cycle: Repeat steps 2-5 for each subsequent amino acid.

  • Final Fmoc Deprotection: After coupling the final amino acid, perform the Fmoc deprotection as described in step 2.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry it.

    • Add the cleavage cocktail to the resin and agitate for 2-4 hours.

    • Filter the resin and collect the filtrate.

    • Precipitate the peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

    • Dry the peptide pellet.

  • Purification and Analysis: Purify the crude peptide using reverse-phase HPLC and confirm its identity by mass spectrometry.

SPPS_Workflow start Start with Resin swell 1. Resin Swelling start->swell deprotect 2. Fmoc Deprotection swell->deprotect couple 3. Amino Acid Coupling (HATU/COMU) deprotect->couple monitor 4. Monitor Coupling couple->monitor wash 5. Washing monitor->wash repeat Repeat Cycle wash->repeat repeat->deprotect Next Amino Acid final_deprotect 6. Final Deprotection repeat->final_deprotect Final Amino Acid cleave 7. Cleavage from Resin final_deprotect->cleave purify 8. Purification & Analysis cleave->purify end Final Peptide purify->end

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).

Protocol 2: COMU Coupling for N-Methylated Amino Acids in SPPS

The procedure for using COMU is very similar to that of HATU, with the primary difference being the coupling reagent itself.

Procedure:

Follow the same steps as in Protocol 1, but in Step 3 (Amino Acid Coupling) , substitute HATU with COMU:

  • In a separate vial, dissolve 3 equivalents of the Fmoc-N-methylated amino acid and 3 equivalents of COMU in DMF.[5][6]

  • Add 6 equivalents of DIPEA to the amino acid/COMU solution.[5][6]

  • Pre-activate for 1 minute before adding to the resin.[5]

  • Allow the coupling reaction to proceed for 10-30 minutes (or up to 1 hour for very hindered couplings).[5]

One of the practical advantages of COMU is that the progress of the coupling reaction can often be visually monitored by a color change in the reaction mixture.[5]

Conclusion: Making the Right Choice for Your Synthesis

The successful incorporation of N-methylated amino acids into peptides is a challenging yet rewarding endeavor that can unlock new therapeutic possibilities. While traditional coupling reagents may fall short, the development of advanced onium salts has provided chemists with powerful tools to overcome the hurdles of steric hindrance and racemization.

HATU and PyAOP have established themselves as highly reliable and effective reagents for these difficult couplings. The emergence of COMU offers a compelling alternative, matching the performance of HATU while providing significant advantages in terms of safety and ease of purification.

Ultimately, the selection of the optimal coupling reagent will depend on the specific requirements of your synthesis, including the complexity of the peptide sequence, the scale of the reaction, and considerations of cost and safety. By understanding the principles outlined in this guide and leveraging the detailed protocols, researchers can confidently approach the synthesis of N-methylated peptides and accelerate the development of next-generation therapeutics.

References

  • McDermott, J. R., & Benoiton, N. L. (1973). N-Methylamino Acids in Peptide Synthesis. IV. Racemization and Yields in Peptide-bond Formation. Canadian Journal of Chemistry, 51(15), 2562-2570.
  • McDermott, J. R., & Benoiton, N. L. (1973). N-Methylamino Acids in Peptide Synthesis. IV. Racemization and Yields in Peptide-bond Formation. ResearchGate. Retrieved from [Link]

  • AAPPTec. (n.d.). Technical Support Information Bulletin 1177 - Solid Phase Peptide Synthesis With N-Methyl Amino Acids. Retrieved from [Link]

  • El-Faham, A., & Albericio, F. (2010). COMU: a third generation of uronium-type coupling reagents. Journal of peptide science : an official publication of the European Peptide Society, 16(1), 6–9.
  • Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - HATU. Retrieved from [Link]

  • Online Inhibitor. (2025, December 18). HATU Reagent: Enabling Precision Peptide Synthesis and Ne.... Retrieved from [Link]

  • El-Faham, A., & Albericio, F. (2011). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 15(4), 940-972.
  • Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]

  • Amblard, M., Fehrentz, J. A., Martinez, J., & Subra, G. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular biotechnology, 33(3), 239–254.
  • Amblard, M., Fehrentz, J. A., Martinez, J., & Subra, G. (2006). Methods and Protocols of Modern Solid-Phase Peptide Synthesis. ResearchGate. Retrieved from [Link]

  • Um-i-Lee, S., & Ramasamy, K. (2023). Epimerisation in Peptide Synthesis. Molecules (Basel, Switzerland), 28(23), 8017.
  • Wierzbicki, M., Dębowski, D., & Drzazga, Z. (2025, May 23). Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique. ACS Omega.
  • Xu, J. C. (2005). Synthesis of sterically hindered peptide analogs using diphenyl phosphite as the coupling reagent. Bioorganic chemistry, 33(5), 386–392.
  • AAPPTec. (n.d.). Technical Support Information Bulletin 1177 - Solid Phase Peptide Synthesis With N-Methyl Amino Acids. Retrieved from [Link]

  • El-Faham, A., & Albericio, F. (2010). COMU: a third generation of uronium-type coupling reagents. ResearchGate. Retrieved from [Link]

  • Biomatik. (2022, February 14). Techniques And Protocols Of Present-Time Solid Phase Peptide Synthesis. Retrieved from [Link]

  • Giddens, J. P., & Kiessling, L. L. (2008). Enhanced Epimerization of Glycosylated Amino Acids During Solid Phase Peptide Synthesis. Journal of the American Chemical Society, 130(27), 8782–8786.
  • El-Faham, A., & Albericio, F. (2001). New Trends in Peptide Coupling Reagents.
  • Coste, J., Frérot, E., & Jouin, P. (1994). N-Methylated Peptide Synthesis via in situ Generation of Pivaloyl Mixed Anhydrides. The Journal of Organic Chemistry, 59(9), 2437-2446.
  • Zhao, D., & Li, P. (2024). Inverse Peptide Synthesis Using Transient Protected Amino Acids. Journal of the American Chemical Society, 146(7), 4854–4861.
  • Chatterjee, J., Gilon, C., Hoffman, A., & Kessler, H. (2008). N-Methylation of Peptides: A New Perspective in Medicinal Chemistry. Accounts of chemical research, 41(10), 1331–1342.
  • Rojas, J. J., & Gotor-Fernández, V. (2023). A practical method for the synthesis of small peptides using DCC and HOBt as activators in H2O–THF while avoiding the use of protecting groups. RSC Advances, 13(33), 23097-23103.

Sources

A Comparative Guide to Purity Assessment of Boc-N-Me-Ser(Bzl)-OH by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Challenge of Protected, N-Methylated Amino Acids

In the realm of peptide synthesis and drug development, the purity of amino acid building blocks is paramount. N-tert-Butoxycarbonyl-N-methyl-O-benzyl-Serine (Boc-N-Me-Ser(Bzl)-OH) is a critical reagent, incorporating both a bulky Boc protecting group for the amine and a benzyl group for the serine hydroxyl. The additional N-methylation introduces further complexity. This modification is often used to enhance the metabolic stability and conformational rigidity of peptides, but it presents unique analytical challenges. Specifically, the steric hindrance from the N-methyl group can impede reactions, and the presence of multiple bulky, hydrophobic protecting groups complicates separation and analysis.[1][2]

This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) based methods for assessing the purity of this compound. We will explore the rationale behind method development, present detailed experimental protocols, and compare HPLC with alternative analytical techniques, offering a comprehensive resource for researchers and quality control professionals.

The Gold Standard: Reversed-Phase HPLC (RP-HPLC)

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the industry standard for analyzing and purifying synthetic peptides and their constituent amino acids.[3][4] The separation mechanism is based on hydrophobic interactions between the analyte and a nonpolar stationary phase (typically C18-functionalized silica) with a polar mobile phase.[3][5] The introduction of the Boc and Benzyl protecting groups significantly increases the hydrophobicity of the serine derivative, making RP-HPLC an ideal analytical method.[5]

Method Development Considerations for this compound

Developing a robust RP-HPLC method requires careful optimization of several parameters to achieve adequate separation of the main compound from potential impurities.

  • Column Selection: Standard C18 silica columns are the workhorses for the RP-HPLC analysis of protected amino acids.[5] A column with a particle size of 3-5 µm and a length of 150-250 mm is a good starting point.

  • Mobile Phase Composition: A gradient of water and a water-miscible organic solvent, typically acetonitrile (ACN), is used. The addition of an ion-pairing agent, most commonly trifluoroacetic acid (TFA) at a concentration of 0.1%, is crucial.[] TFA serves to acidify the mobile phase, protonating the carboxylic acid group of the analyte and minimizing peak tailing, which significantly improves peak shape.[]

  • Detection: The peptide bond and aromatic residues absorb UV light. A wavelength of 215 nm is optimal for detecting the peptide bond and is suitable for all peptide species present.[4] Due to the presence of the benzyl group in this compound, detection at around 254 nm is also possible.

The following diagram illustrates the typical workflow for RP-HPLC analysis.

hplc_workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_data Data Analysis prep Dissolve Sample in Mobile Phase filter Filter through 0.45µm Syringe Filter prep->filter injector Autosampler/Injector column C18 Column injector->column pump Gradient Pump pump->injector detector UV Detector column->detector chromatogram Generate Chromatogram detector->chromatogram integrate Integrate Peaks chromatogram->integrate purity Calculate % Purity integrate->purity method_selection cluster_goals cluster_methods start Analytical Goal routine_qc Routine Purity Check (%) start->routine_qc high_throughput High Throughput Screening start->high_throughput impurity_id Impurity Structure Identification start->impurity_id hplc RP-HPLC routine_qc->hplc uplc UPLC high_throughput->uplc nmr NMR impurity_id->nmr

Sources

A Senior Application Scientist's Guide to Mass Spectrometry Analysis of N-methylated Peptides

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Subtle Mark of Methylation

Protein N-methylation, the addition of one or more methyl groups to nitrogen atoms in amino acid residues, is a subtle yet profound post-translational modification (PTM). Occurring on the side chains of lysine and arginine or at the N-terminus of a protein, this modification acts as a critical regulator in a multitude of cellular processes, from chromatin structure and gene transcription to signal transduction.[1][2] Unlike bulkier modifications like phosphorylation or ubiquitination, the small mass increase of a methyl group (14.02 Da) presents a significant analytical challenge.[1] Furthermore, the distinction between isobaric modifications, such as trimethylation (+42.047 Da) and acetylation (+42.011 Da), demands high-resolution mass spectrometry for accurate assignment.[1]

The therapeutic potential of modulating protein methylation has spurred intense interest in peptides designed with N-methylated backbones.[3][4] This modification can enhance metabolic stability, increase membrane permeability, and fine-tune the conformational properties of peptide drug candidates.[3][4]

This guide provides an in-depth comparison of mass spectrometry-based strategies for the robust identification and precise localization of N-methylation. We will delve into the mechanistic underpinnings of different fragmentation techniques, present supporting data, and offer field-proven protocols to empower researchers in their analysis of this critical modification.

The Foundation: Sample Preparation and Enrichment

The low stoichiometry and often transient nature of protein methylation necessitate meticulous sample preparation.[1] While standard bottom-up proteomics workflows involving protein digestion are the starting point, enrichment of methylated peptides is often crucial for successful analysis, especially for endogenous samples.

Key Enrichment Strategies:

  • Immunoaffinity Purification (IAP): This technique utilizes antibodies that specifically recognize methylated residues (e.g., mono-methyl arginine, asymmetric di-methyl arginine). IAP is highly specific but can be biased by antibody affinity and may not capture all methylation sites.[5]

  • High pH Strong Cation Exchange (SCX): SCX chromatography separates peptides based on charge. While not specific to methylation, it can effectively enrich for methyl-peptides, which often carry a positive charge. Studies have shown that IAP and SCX are largely orthogonal, and using both methods provides a more comprehensive view of the "methylome".[5]

Experimental Protocol: Immunoaffinity Purification of Methylated Peptides

This protocol provides a general framework for the enrichment of methylated peptides from a complex protein digest.

  • Protein Digestion: Start with 1-5 mg of total protein. Perform in-solution or in-gel digestion using a suitable protease (e.g., Trypsin, Lys-C).

  • Peptide Cleanup: Desalt the resulting peptide mixture using a C18 solid-phase extraction (SPE) cartridge to remove contaminants. Lyophilize the cleaned peptides.

  • Antibody-Bead Conjugation: Resuspend anti-methyl-lysine or anti-methyl-arginine antibody-agarose beads in an immunoprecipitation (IP) buffer (e.g., 50 mM MOPS, pH 7.2, 10 mM sodium phosphate, 50 mM NaCl).

  • Immunoprecipitation:

    • Resuspend the lyophilized peptides in IP buffer.

    • Add the peptide solution to the antibody-bead slurry.

    • Incubate for 2-4 hours at 4°C with gentle rotation.

  • Washing:

    • Pellet the beads by centrifugation.

    • Remove the supernatant (unbound peptides).

    • Wash the beads sequentially with IP buffer and then with water to remove non-specifically bound peptides.

  • Elution:

    • Elute the bound methylated peptides from the beads using an acidic solution (e.g., 0.1% Trifluoroacetic Acid, TFA).

    • Immediately neutralize or proceed to a final desalting step.

  • Final Desalting: Clean up the eluted peptides using a C18 StageTip or equivalent SPE method. The enriched peptides are now ready for LC-MS/MS analysis.

The Core of Analysis: A Comparative Guide to Fragmentation Techniques

Tandem mass spectrometry (MS/MS) is the cornerstone of peptide identification and PTM localization. The choice of fragmentation method is paramount, as it dictates the type of product ions generated and, consequently, the confidence in site assignment. Here, we compare the most common techniques for analyzing N-methylated peptides.

Workflow for N-Methylated Peptide Analysis

N-Methylated Peptide Analysis Workflow cluster_prep Sample Preparation cluster_ms Mass Spectrometry cluster_data Data Analysis Prot Protein Sample Digest Proteolytic Digestion Prot->Digest Enrich Enrichment (IAP/SCX) Digest->Enrich LC LC Separation Enrich->LC Inject Peptides MS1 MS1 Scan (Precursor Selection) LC->MS1 MS2 MS2 Fragmentation (CID/HCD/ETD/EThcD) MS1->MS2 Search Database Search MS2->Search Acquire Spectra Localize PTM Site Localization Search->Localize Validate Manual Validation Localize->Validate

Caption: General workflow for the analysis of N-methylated peptides.

Collision-Induced Dissociation (CID) and Higher-Energy Collisional Dissociation (HCD)
  • Mechanism: CID and HCD are "slow-heating" methods where precursor ions are accelerated and collide with neutral gas molecules (like nitrogen or argon).[6][7] This collisional energy is converted into vibrational energy, which ultimately leads to the cleavage of the most labile bonds—typically the peptide backbone amide bonds. This process generates a series of b- and y-type fragment ions .[8] HCD, performed in a separate collision cell in Orbitrap instruments, generally provides higher fragmentation energy than ion trap CID.[6]

  • Application to N-Methylated Peptides:

    • Strengths: CID and HCD are robust, fast, and excellent for generating peptide sequence information for most unmodified or stably modified peptides.[6] They are generally effective for identifying peptides carrying stable modifications like lysine methylation.

    • Weaknesses: The major drawback is their performance with labile PTMs. For arginine methylation, CID/HCD can induce the neutral loss of the methylamine or dimethylamine group, which complicates the mass spectrum and can lead to ambiguous site localization.[1] This is because the energy is distributed throughout the ion, breaking the weakest bonds first, which may not be the backbone.

Electron Transfer Dissociation (ETD)
  • Mechanism: ETD is a non-ergodic fragmentation method involving an ion-ion reaction. Multiply protonated peptide precursors are reacted with radical anions (e.g., fluoranthene). An electron is transferred to the peptide ion, inducing a charge reduction and creating a radical species.[6][9] This radical rapidly triggers cleavage of the N-Cα bond along the peptide backbone, producing c- and z-type fragment ions .[10][11]

  • Application to N-Methylated Peptides:

    • Strengths: The key advantage of ETD is that the fragmentation process is extremely fast and localized, preserving labile PTMs that are often lost during CID/HCD.[1][12] This makes ETD the gold standard for localizing labile modifications. It is particularly powerful for distinguishing between symmetric and asymmetric dimethylarginine (sDMA and aDMA), as these isomers produce distinct and diagnostic neutral losses from charge-reduced precursor ions during ETD fragmentation.[1]

    • Weaknesses: ETD efficiency is highly dependent on the precursor charge state, performing best on higher charge states (3+ and above).[6] It is often inefficient for the doubly charged peptides commonly generated from tryptic digestion.[10] Additionally, ETD scan speeds are typically slower than CID/HCD.[6]

Hybrid Fragmentation: EThcD and ETciD
  • Mechanism: To overcome the limitations of individual methods, hybrid fragmentation techniques have been developed. Electron Transfer/Higher-Energy Collision Dissociation (EThcD) and Electron Transfer/Collision-Induced Dissociation (ETciD) combine ETD with supplemental collisional activation (HCD or CID).[9][13] This dual fragmentation approach generates a composite spectrum containing both c/z-ions from the initial electron transfer event and b/y-ions from the subsequent collisional activation.

  • Application to N-Methylated Peptides:

    • Strengths: EThcD provides the most comprehensive fragmentation data in a single scan. It pairs the PTM-preserving benefits of ETD with the robust backbone fragmentation of HCD. This is particularly advantageous for confidently localizing methylation sites on peptides that fragment poorly by either method alone, such as doubly charged precursors.[14] The rich fragmentation pattern significantly increases both peptide sequence coverage and the confidence score for PTM localization.[9]

    • Weaknesses: The primary limitation is the requirement for specific instrumentation capable of performing these hybrid scans.

Visualizing Fragmentation: CID vs. ETD

The diagrams below illustrate the fundamental difference in backbone cleavage for a model peptide containing a methylated lysine (K-Me).

Caption: CID/HCD cleaves the amide bond, producing b- and y-ions.

Sources

The Strategic Advantage of N-Methylation: A Comparative Guide to the Biological Activity of Peptides Synthesized with Boc-N-Me-Ser(Bzl)-OH

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the pursuit of novel peptide therapeutics with enhanced potency, stability, and specificity, the strategic modification of the peptide backbone has emerged as a critical tool. Among these modifications, N-methylation—the substitution of an amide proton with a methyl group—offers a powerful approach to fine-tune the pharmacological properties of peptides. This guide provides an in-depth comparison of the biological activity of peptides synthesized with the N-methylated serine building block, Boc-N-Me-Ser(Bzl)-OH, against their non-methylated counterparts and other alternatives. We will delve into the mechanistic underpinnings of N-methylation's impact, supported by experimental data, and provide detailed protocols for the synthesis and evaluation of these modified peptides.

The Rationale for N-Methylation: Overcoming the Hurdles of Peptide Therapeutics

Native peptides, despite their high selectivity and potency, often face significant challenges in clinical development due to their poor pharmacokinetic profiles.[1] These limitations primarily stem from:

  • Low Membrane Permeability: The hydrophilic nature of the peptide backbone hinders passive diffusion across cell membranes.

  • Conformational Flexibility: The inherent flexibility of linear peptides can lead to reduced receptor binding affinity and selectivity.

N-methylation directly addresses these challenges by introducing a methyl group on the amide nitrogen of the peptide backbone. This seemingly minor modification has profound consequences for the peptide's structure and function.[1]

Impact of N-Methylation on Peptide Properties: A Mechanistic Overview

The introduction of an N-methyl group, as facilitated by the use of building blocks like this compound, instigates a cascade of structural and functional alterations:

  • Enhanced Proteolytic Resistance: The N-methyl group acts as a steric shield, physically obstructing the approach of proteolytic enzymes to the scissile amide bond.[2] Furthermore, the absence of the amide proton disrupts the hydrogen bonding patterns that proteases rely on for substrate recognition.[2]

  • Improved Membrane Permeability: By removing a hydrogen bond donor, N-methylation reduces the peptide's overall polarity, thereby enhancing its lipophilicity and ability to traverse cellular membranes.

  • Conformational Constraint: The steric hindrance imposed by the N-methyl group restricts the rotation around the peptide backbone's dihedral angles (phi and psi).[4] This can lock the peptide into a more defined and often more bioactive conformation, leading to increased receptor affinity and selectivity.

Comparative Analysis: N-Methylated vs. Non-Methylated Peptides in Action

While the conceptual benefits of N-methylation are clear, the empirical evidence from comparative studies provides a compelling case for its application. Although direct comparative data for peptides containing N-methylated serine is not extensively published, studies on peptides with other N-methylated amino acids offer valuable insights that can be extrapolated to serine-containing peptides.

Enhanced Proteolytic Stability: A Quantitative Leap

A key advantage of N-methylation is the dramatic increase in resistance to enzymatic degradation. A study involving "N-methyl scanning mutagenesis" of a G-protein binding peptide demonstrated the profound impact of this modification on proteolytic stability.

Peptide ModificationPosition of N-MethylationHalf-life (vs. Trypsin)Fold Increase in Stability
Unmodified Peptide-~10 minutes1x
N-Me-AspartateP2'~12 hours72x
N-Me-LysineP1> 1000 minutes>100x
N-Me-LeucineP1'> 1000 minutes>100x
N-Me-TyrosineP2'> 1000 minutes>100x

Table 1: Comparative proteolytic stability of N-methylated vs. non-methylated peptides. Data adapted from a study on G-protein ligands, demonstrating the significant increase in half-life upon N-methylation at various positions relative to the trypsin cleavage site.[5]

This remarkable increase in stability, with improvements ranging from 72-fold to over 100-fold, underscores the potential of N-methylation to significantly extend the in-vivo half-life of peptide drugs.[5]

Modulation of Biological Activity: The Case of Antimicrobial Peptides

The introduction of N-methyl groups can also directly influence the biological activity of a peptide. A study on the antimicrobial lipopeptide C10:0-A2 and the cationic peptide TA4 explored the effects of substituting lysine and phenylalanine residues with their N-methylated analogs.

PeptideModificationMIC (µM) vs. S. aureusMIC (µM) vs. E. coliMIC (µM) vs. C. albicansHemolytic Activity (HC50 in µM)
C10:0-A2 (Parent)-1.42.890.6~200
C10:0-A2(6-NMeLys)N-Me-Lys at pos. 61.45.645.3>400
C10:0-A2(9-NMeLys)N-Me-Lys at pos. 92.811.390.6>400
C10:0-A2(8-NMePhe)N-Me-Phe at pos. 82.85.690.6>400
TA4 (Parent)-5.110.240.8~200
TA4(7-NMeLys)N-Me-Lys at pos. 710.2>40.8>81.6>400

Table 2: Comparative antimicrobial and hemolytic activities of N-methylated vs. non-methylated peptides. MIC (Minimum Inhibitory Concentration) values indicate the potency of the peptides against various microbes, while HC50 (50% hemolytic concentration) reflects their toxicity to red blood cells.[6]

The results show that N-methylation can modulate the activity profile of antimicrobial peptides. For instance, C10:0-A2(6-NMeLys) retained its potency against S. aureus and showed improved activity against C. albicans, while significantly reducing its hemolytic activity.[6] This highlights the potential of N-methylation to enhance the therapeutic index of peptides by maintaining or improving efficacy while reducing toxicity.

Impact on Receptor Binding and Selectivity

The conformational constraints imposed by N-methylation can lead to enhanced receptor binding affinity and selectivity. In the aforementioned study on G-protein ligands, the introduction of an N-methyl group at a lysine residue (N-Me-K) resulted in a 2.5-fold increase in binding affinity to the target protein Gαi1*GDP.[5] This enhancement is attributed to the N-methyl group favoring a bioactive conformation that is optimal for receptor interaction.[5]

Furthermore, in the development of somatostatin analogs, the replacement of proline with N-alkylated peptoid residues led to molecules with potent and highly selective binding to the human somatostatin receptor subtype 2 (hsst2).[7] This demonstrates the power of backbone modifications in tailoring the specificity of peptide ligands.

Experimental Methodologies

To facilitate the exploration of N-methylated peptides in your own research, we provide the following detailed protocols for their synthesis and biological evaluation.

Synthesis of N-Methylated Peptides using this compound

The synthesis of peptides incorporating N-methylated amino acids presents a unique challenge due to the steric hindrance of the N-methyl group, which can impede the coupling reaction. The Boc/Bzl strategy is a well-established method for solid-phase peptide synthesis (SPPS) and can be adapted for the incorporation of this compound.[8]

Protocol: Boc/Bzl Solid-Phase Peptide Synthesis of an N-Methylated Serine-Containing Peptide

  • Resin Preparation: Swell Merrifield resin in dichloromethane (DCM) for 30 minutes in a peptide synthesis vessel.

  • Attachment of the First Amino Acid: Couple the first Boc-protected amino acid to the resin using a standard cesium salt method.

  • Deprotection of the Boc Group: Remove the Boc protecting group by treating the resin with 25-50% trifluoroacetic acid (TFA) in DCM for 30 minutes.

  • Neutralization: Neutralize the resulting trifluoroacetate salt with a 10% solution of diisopropylethylamine (DIEA) in DCM.

  • Coupling of this compound:

    • Pre-activate a solution of this compound (3 equivalents) and a coupling agent such as HBTU (3 equivalents) in N,N-dimethylformamide (DMF) with DIEA (6 equivalents) for 5-10 minutes.

    • Add the activated amino acid solution to the resin and agitate for 2-4 hours at room temperature. The extended coupling time is necessary to overcome the steric hindrance of the N-methyl group.

  • Washing: Thoroughly wash the resin with DMF, DCM, and methanol to remove excess reagents and byproducts.

  • Repeat Synthesis Cycle: Repeat steps 3-6 for each subsequent amino acid to be added to the peptide chain.

  • Cleavage and Deprotection: Once the peptide synthesis is complete, cleave the peptide from the resin and remove the benzyl side-chain protecting groups simultaneously by treating with anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).

  • Purification and Characterization: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) and confirm its identity and purity by mass spectrometry.

Synthesis_Workflow Resin Merrifield Resin Attach_AA1 Attach First Boc-Amino Acid Resin->Attach_AA1 Deprotection1 Boc Deprotection (TFA) Attach_AA1->Deprotection1 Neutralization1 Neutralization (DIEA) Deprotection1->Neutralization1 Couple_NMeSer Couple This compound Neutralization1->Couple_NMeSer Wash1 Wash Couple_NMeSer->Wash1 Repeat Repeat Cycle Wash1->Repeat For subsequent amino acids Cleavage Cleavage & Deprotection (HF or TFMSA) Wash1->Cleavage Final step Repeat->Deprotection1 Purification Purification (RP-HPLC) Cleavage->Purification

Workflow for Boc/Bzl SPPS of an N-Me-Ser containing peptide.
Evaluation of Biological Activity

A comprehensive assessment of the biological activity of N-methylated peptides requires a panel of assays to quantify their stability, potency, and toxicity.

Protocol: Proteolytic Stability Assay

  • Peptide Incubation: Incubate the purified N-methylated peptide and its non-methylated counterpart at a final concentration of 1 mg/mL in human serum or a solution of a specific protease (e.g., trypsin) at 37°C.

  • Time-Course Sampling: At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.

  • Quenching: Immediately quench the proteolytic reaction by adding an equal volume of a precipitation solution (e.g., 10% trichloroacetic acid or acetonitrile/water/formic acid).

  • Centrifugation: Centrifuge the samples to pellet the precipitated proteins.

  • Analysis: Analyze the supernatant by RP-HPLC to quantify the amount of intact peptide remaining.

  • Half-life Calculation: Determine the half-life (t½) of the peptide by plotting the percentage of intact peptide versus time and fitting the data to a first-order decay model.

Stability_Assay_Workflow Incubation Incubate Peptide in Serum/Protease Sampling Time-Course Sampling Incubation->Sampling Quench Quench Reaction Sampling->Quench Centrifuge Centrifuge Quench->Centrifuge Analyze RP-HPLC Analysis Centrifuge->Analyze Calculate Calculate Half-life Analyze->Calculate

Workflow for assessing the proteolytic stability of peptides.

Protocol: Antimicrobial Activity Assay (MIC Determination)

  • Bacterial Culture: Grow the target bacterial strains to the mid-logarithmic phase in a suitable broth medium.

  • Peptide Dilution Series: Prepare a two-fold serial dilution of the peptide in the broth medium in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with a standardized suspension of the bacteria.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the peptide that completely inhibits visible bacterial growth.

Protocol: Cytotoxicity Assay (MTT Assay)

  • Cell Seeding: Seed mammalian cells (e.g., cancer cell lines or normal cell lines) in a 96-well plate and allow them to adhere overnight.

  • Peptide Treatment: Treat the cells with a serial dilution of the peptide and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilization: Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl).

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50), which is the concentration of the peptide that reduces cell viability by 50%, by plotting the percentage of cell viability versus peptide concentration.

Conclusion: A Powerful Strategy for Peptide Drug Discovery

The incorporation of N-methylated amino acids, facilitated by building blocks such as this compound, represents a powerful and versatile strategy for enhancing the therapeutic potential of peptides. The experimental evidence clearly demonstrates that N-methylation can significantly improve proteolytic stability, modulate biological activity, and enhance receptor selectivity. By leveraging the principles and protocols outlined in this guide, researchers can rationally design and synthesize novel peptide candidates with superior "drug-like" properties, paving the way for the next generation of peptide-based therapeutics.

References

  • D- and N-Methyl Amino Acids for Modulating the Therapeutic Properties of Antimicrobial Peptides and Lipopeptides. MDPI. Available at: [Link]

  • N-Methyl Scanning Mutagenesis Generates Protease-Resistant G Protein Ligands with Improved Affinity and Selectivity. PMC. Available at: [Link]

  • Macrocyclic Peptides as a Novel Class of NNMT Inhibitors: A SAR Study Aimed at Inhibitory Activity in the Cell. NIH. Available at: [Link]

  • Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum. PLOS ONE. Available at: [Link]

  • Design, synthesis, and biological activities of potent and selective somatostatin analogues incorporating novel peptoid residues. PubMed. Available at: [Link]

  • Mts1 (S100A4) and Its Peptide Demonstrate Cytotoxic Activity in Complex with Tag7 (PGLYRP1) Peptide. MDPI. Available at: [Link]

  • Insights into Structure-Activity Relationships of Somatostatin Analogs Containing Mesitylalanine. MDPI. Available at: [Link]

  • Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings. Springer Nature Experiments. Available at: [Link]

  • Effect of N-methylation on the modulation by synthetic peptides of the activity of the complement-factor-B-derived serine proteinase CVFBb. PMC. Available at: [Link]

  • In silico and in vitro studies of cytotoxic activity of different peptides derived from vesicular stomatitis virus G protein. NIH. Available at: [Link]

  • N1 glycine N-methylation does not prevent CD13 recognition. ResearchGate. Available at: [Link]

  • Enhancing Chemical Stability through Structural Modification of Antimicrobial Peptides with Non-Proteinogenic Amino Acids. NIH. Available at: [Link]

  • Boc-D-Ser(Bzl)-OH. Natural Micron Pharm Tech. Available at: [Link]

  • Mechanisms of Antineoplastic Action of Somatostatin Analogs. McGill University. Available at: [Link]

  • Somatostatin Analogs With Selected Biologic Activities. PubMed. Available at: [Link]

  • Comparative Evaluation of the Antimicrobial Activity of Different Antimicrobial Peptides against a Range of Pathogenic Bacteria. PubMed Central. Available at: [Link]

  • Synthesis of N-protected N-methyl serine and threonine. ResearchGate. Available at: [Link]

  • Recent advances in proteolytic stability for peptide, protein, and antibody drug discovery. PubMed. Available at: [Link]

  • The effect of a methyl group on structure and function: Serine vs. threonine glycosylation and phosphorylation. Frontiers. Available at: [Link]

  • Somatostatin Analogs in Clinical Practice: A Review. MDPI. Available at: [Link]

  • N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. PubMed. Available at: [Link]

  • MIC values of different antimicrobial peptides. ResearchGate. Available at: [Link]

  • Optimizing Antimicrobial Peptide Design: Integration of Cell-Penetrating Peptides, Amyloidogenic Fragments, and Amino Acid Residue Modifications. MDPI. Available at: [Link]

  • Recent advances in proteolytic stability for peptide, protein, and antibody drug discovery. Taylor & Francis Online. Available at: [Link]

  • Serum-stable and selective backbone-N-methylated cyclic peptides that inhibit prokaryotic glycolytic mutases. PMC. Available at: [Link]

  • impact of tRNA modifications on translation in cancer: identifying novel therapeutic avenues. Oxford Academic. Available at: [Link]

  • KEGG PATHWAY Database. KEGG. Available at: [Link]

  • Novel inhibitors and activity-based probes targeting serine proteases. Frontiers. Available at: [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Boc-N-Me-Ser(Bzl)-OH

Author: BenchChem Technical Support Team. Date: February 2026

For the modern researcher, meticulous execution extends beyond the bench; it encompasses the entire lifecycle of a chemical, including its responsible disposal. This guide provides a comprehensive, technically grounded protocol for the proper disposal of Boc-N-Me-Ser(Bzl)-OH (CAS No. 64263-84-9), a protected amino acid common in peptide synthesis. Our approach prioritizes safety, regulatory compliance, and scientific integrity, ensuring that your laboratory practices meet the highest standards of operational excellence.

The core principle of chemical disposal is waste characterization . While a specific, detailed Safety Data Sheet (SDS) for this compound is not always readily available, its chemical structure—containing a tert-butyloxycarbonyl (Boc) protecting group, a benzyl (Bzl) ether, and an N-methylated serine backbone—allows us to make an informed hazard assessment based on analogous compounds and established chemical principles. This compound should be treated as a non-acutely hazardous, combustible solid chemical waste.[1]

Part 1: Hazard Profile and Key Data

Before handling any waste, it is crucial to understand its fundamental properties. The data below has been consolidated for quick reference.

PropertyValueSource
Chemical Name O-benzyl-N-(tert-butoxycarbonyl)-N-methyl-L-serine
CAS Number 64263-84-9
Molecular Formula C₁₆H₂₃NO₅
Molecular Weight 309.36 g/mol -
Physical Form Solid powder[1]
Primary Hazards Based on similar compounds, may cause skin and serious eye irritation. May cause respiratory irritation.[2]-
Storage Class 11 - Combustible Solids[1]
Incompatibilities Strong oxidizing agents

This data is based on available information for this compound and structurally similar compounds like Boc-Ser(Bzl)-OH. Always consult your institution's specific guidelines.

Part 2: The Disposal Workflow: A Step-by-Step Protocol

The proper disposal of this compound is not a single action but a systematic process. The following workflow is designed to ensure compliance with the U.S. Environmental Protection Agency (EPA) and Occupational Safety and Health Administration (OSHA) standards.[3][4][5]

Logical Flow of Chemical Waste Disposal

DisposalWorkflow cluster_lab Laboratory Operations cluster_ehs Institutional Oversight cluster_legend Legend A Step 1: Hazard Assessment (Review SDS of similar compounds) B Step 2: Don PPE (Gloves, Goggles, Lab Coat) A->B C Step 3: Waste Collection (Collect in a designated, compatible container) B->C D Step 4: Labeling ('Hazardous Waste', Chemical Name, Hazard Info) C->D E Step 5: Segregated Storage (Store in Satellite Accumulation Area - SAA) D->E F Step 6: Schedule Pickup (Contact EHS/Licensed Waste Hauler) E->F Hand-off G Step 7: Final Disposal (Transport to a licensed Treatment, Storage, and Disposal Facility - TSDF) F->G L1 Action by Researcher L2 Critical Compliance Step L3 Final Disposition

Caption: Workflow for the compliant disposal of this compound.

Detailed Methodologies

Step 1: Hazard Assessment & Pre-Disposal Planning

Causality: A thorough understanding of the potential hazards dictates the required safety precautions and disposal route. Since specific toxicological data for this compound is limited, we apply the precautionary principle, treating it with the same care as similar, well-characterized protected amino acids.[2]

  • Review Available Data: Consult internal chemical inventories and supplier information. For hazard reference, review the SDS for the closely related N-Boc-O-benzyl-L-serine (CAS 23680-31-1).

  • Identify as Non-Acutely Hazardous Chemical Waste: This compound does not meet the criteria for P-listed acute hazardous waste. Therefore, it will be managed under standard hazardous waste regulations.

  • Confirm Institutional Procedures: Check with your organization's Environmental Health & Safety (EHS) department for any specific protocols that supersede this general guidance.

Step 2: Personal Protective Equipment (PPE)

Causality: Proper PPE forms the primary barrier against accidental exposure (dermal, ocular, or inhalation) during waste handling.

  • Eye Protection: Wear ANSI Z87.1-compliant safety glasses or goggles.

  • Hand Protection: Use standard nitrile laboratory gloves. Inspect gloves for integrity before use and dispose of contaminated gloves as solid waste.

  • Body Protection: A standard laboratory coat is required.

Step 3: Waste Collection

Causality: Proper containment is essential to prevent environmental release and ensure safe transport. The container material must be compatible with the chemical to avoid degradation or reaction.[6]

  • Designate a Waste Container: Use a high-density polyethylene (HDPE) or glass container with a secure, screw-top lid. Ensure the container is clean and dry before use.

  • Collect Waste: Carefully transfer the solid this compound waste into the designated container. Avoid creating dust. If transferring a solution, use a funnel.

  • Do Not Mix Wastes: Unless explicitly permitted by your EHS department, do not mix this compound waste with other chemical waste streams, especially liquids or incompatible materials like strong oxidizing agents.[6]

  • Keep Container Closed: The container must be securely capped at all times, except when actively adding waste.[6] This is a key EPA requirement to prevent the release of vapors.

Step 4: Labeling the Waste Container

Causality: Accurate labeling is a critical regulatory requirement that ensures safe handling, proper storage, and correct final disposal.[7][8] An improperly labeled container can lead to dangerous chemical reactions or regulatory fines.

  • Apply a Hazardous Waste Label: Affix a completed hazardous waste tag or label to the container as soon as the first drop of waste is added.

  • Required Information: The label must include:

    • The words "Hazardous Waste" .[8]

    • The full chemical name: This compound . Avoid using abbreviations or formulas.

    • A clear indication of the hazards (e.g., "Combustible Solid," "Irritant").[7]

    • The accumulation start date (this is the date the container is first used).

Step 5: Segregated Storage in a Satellite Accumulation Area (SAA)

Causality: The SAA allows for the safe, temporary collection of hazardous waste at the point of generation under the control of laboratory personnel.[6][7] Proper segregation within the SAA prevents accidental mixing of incompatible chemicals.

  • Location: The SAA must be at or near the point of waste generation and under the direct control of the lab personnel.[7]

  • Segregation: Store the this compound waste container with other compatible solid organic materials. Ensure it is physically separated from acids, bases, and strong oxidizing agents.[6][9]

  • Secondary Containment: Place the container in a secondary containment bin or tray to contain any potential leaks or spills.

Step 6 & 7: Final Disposal via Institutional EHS

Causality: Final disposal of hazardous waste is a highly regulated process that can only be performed by trained professionals at licensed facilities.[4][10] This ensures the waste is treated in an environmentally responsible manner.

  • Do Not Dispose in Regular Trash or Drains: Under no circumstances should this compound be disposed of in the regular trash or washed down the sink. This is a direct violation of EPA regulations and can harm the environment.[6]

  • Schedule a Pickup: Once the waste container is full, or if it has been in the SAA for close to one year, contact your institution's EHS department to schedule a waste pickup.[6]

  • Documentation: Complete any necessary waste pickup forms or log entries as required by your institution. Maintain records of waste disposal as part of good laboratory practice.

By adhering to this structured and well-documented protocol, you ensure the safe and compliant disposal of this compound, upholding your commitment to safety and environmental stewardship.

References

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